molecular formula C40H70O2 B15601622 Cholesteryl tridecanoate

Cholesteryl tridecanoate

カタログ番号: B15601622
分子量: 583.0 g/mol
InChIキー: VSBOMBMZJDIDEH-NKSQXZIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesteryl tridecanoate is a useful research compound. Its molecular formula is C40H70O2 and its molecular weight is 583.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H70O2

分子量

583.0 g/mol

IUPAC名

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate

InChI

InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1

InChIキー

VSBOMBMZJDIDEH-NKSQXZIVSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for cholesteryl tridecanoate (B1259635). This document details core experimental protocols, summarizes key quantitative data, and presents visual workflows to support researchers and professionals in the fields of chemistry and drug development. Cholesteryl tridecanoate, a cholesteryl ester of a 13-carbon saturated fatty acid, is a valuable compound for creating lipid nanoparticles for drug delivery, studying lipid metabolism, and as a liquid crystal material. The synthesis of high-purity this compound is crucial for these applications to ensure reproducible and reliable results.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two well-established chemical reactions: direct esterification of cholesterol with tridecanoic acid and transesterification of a cholesterol-containing starting material. An enzymatic approach also presents a viable alternative.

1. Direct Esterification: This method involves the direct reaction of cholesterol with tridecanoic acid or its more reactive derivative, tridecanoyl chloride, typically in the presence of a catalyst. A modern and efficient method utilizes a triphenylphosphine-sulfur trioxide adduct as an organocatalyst, offering high yields and simpler, less toxic conditions[1].

2. Transesterification (Ester Interchange): This process involves the reaction of a cholesteryl ester, such as cholesteryl acetate (B1210297), with a tridecanoate ester, like methyl tridecanoate. This equilibrium-driven reaction is often catalyzed by a sodium alkoxide, such as sodium ethylate, and provides good yields of the desired product[2].

3. Enzymatic Synthesis: A cholesterol esterase, for instance from Trichoderma sp., can be employed to catalyze the esterification of cholesterol with tridecanoic acid. This biocatalytic method can be advantageous due to its high specificity and milder reaction conditions. The addition of an organic solvent like n-hexane can significantly enhance the reaction rate[3].

Experimental Protocols

Protocol 1: Direct Esterification using Triphenylphosphine-Sulfur Trioxide Adduct[1]

Materials:

  • Cholesterol

  • Tridecanoic acid

  • Triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cholesterol (1 equivalent) and tridecanoic acid (1 equivalent) in toluene.

  • Catalyst Addition: Add the triphenylphosphine-sulfur trioxide adduct (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: Transesterification using Sodium Ethylate[2]

Materials:

  • Cholesteryl acetate

  • Methyl tridecanoate

  • Sodium ethylate

  • Diethyl ether

  • Ethanol

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesteryl acetate and a molar excess of methyl tridecanoate.

  • Catalyst Addition: Add a catalytic amount of sodium ethylate.

  • Reaction: Heat the reaction mixture, and monitor its progress by TLC. The reaction is driven by the removal of the lower-boiling methyl acetate byproduct.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.

  • Extraction: Dilute the mixture with diethyl ether and wash with water to remove any remaining salts and catalyst residues.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Comparison of Synthesis Methods for Long-Chain Cholesteryl Esters
ParameterDirect Esterification (Ph₃P·SO₃)[1]Transesterification (NaOEt)[2]Enzymatic Synthesis (Cholesterol Esterase)[3]
Reactants Cholesterol, Fatty AcidCholesteryl Acetate, Methyl EsterCholesterol, Fatty Acid
Catalyst Ph₃P·SO₃Sodium EthylateTrichoderma sp. Cholesterol Esterase
Solvent Toluene-n-Hexane (optional, enhances rate)
Temperature 110 °CElevated temperaturesTypically ambient to moderate (e.g., 30-50 °C)
Yield Good to ExcellentGoodNear-complete esterification reported
Advantages Simple, practical, less toxicGood yieldsMild conditions, high specificity
Disadvantages Requires specific organocatalystRequires inert atmosphere, removal of byproductEnzyme cost and stability may be a concern
Table 2: Purification Parameters for Cholesteryl Esters
Purification MethodStationary PhaseMobile Phase / SolventKey ConsiderationsReference
Column Chromatography Silica Geln-Hexane : Ethyl Acetate (gradient)Effective for removing starting materials and byproducts.[4]
Thin-Layer Chromatography Silica Gel-Used for reaction monitoring and purity assessment.[2]
Recrystallization -Ethyl AcetateEffective for final purification of crystalline products.[5]
Table 3: Characterization Data for a Representative Long-Chain Cholesteryl Ester (Cholesteryl Heptadecanoate)
Analytical TechniqueKey ObservationsReference
¹³C NMR (CDCl₃) Characteristic peaks for the ester carbonyl (~173 ppm) and cholesterol backbone.[6]
Mass Spectrometry (ESI) Prominent fragment ion at m/z 369.3 (cholestane cation).[7][8]
IR Spectroscopy Strong C=O stretching vibration for the ester group (~1735 cm⁻¹).[9]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reactants: Cholesterol & Tridecanoic Acid reaction Esterification Reaction (e.g., Ph3P·SO3 catalyst, 110°C) start->reaction workup Quenching & Extraction reaction->workup drying Drying & Solvent Removal workup->drying chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) drying->chromatography recrystallization Recrystallization (Optional, e.g., from Ethyl Acetate) chromatography->recrystallization product Pure this compound recrystallization->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Purification_Logic crude Crude Product (Post-Work-up) column Column Chromatography (Silica Gel) crude->column fractions Collect Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc pool Pool Pure Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate semipure Semi-Pure Product evaporate->semipure recrystallize Recrystallization (e.g., Ethyl Acetate) semipure->recrystallize pure High-Purity this compound recrystallize->pure

Caption: Logical workflow for the purification of this compound.

Synthesis_Pathways cluster_esterification Direct Esterification cluster_transesterification Transesterification chol Cholesterol product Cholesteryl Tridecanoate chol:e->product:w + ta Tridecanoic Acid ta:s->product:n Catalyst (e.g., Ph3P·SO3) ca Cholesteryl Acetate ca:e->product:w + mt Methyl Tridecanoate mt:n->product:s Catalyst (e.g., NaOEt)

Caption: Key chemical synthesis pathways to this compound.

References

In-Depth Technical Guide: Cholesteryl Tridecanoate Liquid Crystal Phase Transition Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tridecanoate (B1259635), a cholesterol ester, exhibits a rich and complex thermotropic liquid crystalline behavior. As a monotropic liquid crystal, its mesophases are observed upon cooling from the isotropic liquid state. Understanding the phase transitions of this and similar cholesteric liquid crystals is crucial for their application in various fields, including drug delivery systems, temperature sensors, and optical devices. This technical guide provides a comprehensive overview of the phase transition behavior of cholesteryl tridecanoate, detailing the quantitative data, experimental protocols for characterization, and visual representations of the underlying processes.

Quantitative Phase Transition Data

TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)Notes
Isotropic Liquid (I) -> Cholesteric (Ch)Not explicitly statedVery small (estimated)This transition is characteristic of the formation of a chiral nematic phase. The enthalpy change is expected to be minimal, indicative of a second-order phase transition.[1]
Cholesteric (Ch) -> Smectic A (SmA)83.5Data not availableThis transition involves the formation of a more ordered smectic phase with molecules arranged in layers.
Smectic A (SmA) -> Crystal (C2)77.5Data not availableThe final transition upon cooling is the crystallization into a solid phase.

Experimental Protocols

The characterization of the liquid crystal phase transitions of this compound involves a combination of thermal analysis, optical microscopy, and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the temperatures and enthalpies of phase transitions.[2][3]

Objective: To measure the transition temperatures and enthalpy changes associated with the phase transitions of this compound.

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B or similar).[3]

Sample Preparation:

  • Weigh approximately 2-6 mg of high-purity this compound into an aluminum DSC pan.[4] For weak transitions, the sample mass can be increased to ~10 mg.[4]

  • Seal the pan hermetically to prevent any loss of sample during heating.

  • Prepare an empty, sealed aluminum pan as a reference. The mass of the sample and reference pans should be matched as closely as possible.

Experimental Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample to a temperature above its isotropic clearing point to erase any previous thermal history.

  • Cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe the monotropic liquid crystal phases.[3]

  • Subsequently, heat the sample at the same controlled rate to observe the melting behavior.

  • Record the heat flow as a function of temperature. Exothermic peaks on cooling and endothermic peaks on heating indicate phase transitions.

Data Analysis:

  • Determine the peak temperatures of the observed transitions from the DSC thermogram.

  • Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is used to visually identify the different liquid crystal phases by observing their unique optical textures.[5]

Objective: To identify the cholesteric and smectic A phases of this compound and observe the dynamics of the phase transitions.

Instrumentation: A polarizing microscope equipped with a hot stage and a temperature controller.

Sample Preparation:

  • Place a small amount of this compound on a clean glass microscope slide.

  • Cover the sample with a coverslip to create a thin film.

Experimental Procedure:

  • Place the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic liquid state, where the field of view will be dark under crossed polarizers.

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the crossed polarizers as it cools.

  • Record the temperatures at which changes in the optical texture occur, corresponding to phase transitions.

  • Capture images or videos of the characteristic textures for each phase.

Texture Identification:

  • Cholesteric (Ch) Phase: Upon cooling from the isotropic liquid, the cholesteric phase typically appears as a focal conic or "oily streak" texture.[5]

  • Smectic A (SmA) Phase: Further cooling leads to the formation of the smectic A phase, often characterized by a focal conic fan texture or homeotropic regions that appear dark.[5]

X-ray Diffraction (XRD)

X-ray Diffraction is employed to determine the structural characteristics of the liquid crystal phases, such as the layer spacing in the smectic phase.[6]

Objective: To confirm the presence of the layered smectic A phase and to measure its layer spacing (d).

Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder and a small-angle scattering (SAXS) capability.

Sample Preparation:

  • The this compound sample is placed in a thin-walled capillary tube or a temperature-controlled sample holder.

Experimental Procedure:

  • Mount the sample in the diffractometer and heat it to the isotropic phase.

  • Cool the sample to the temperature range of the smectic A phase, as determined by DSC and POM.

  • Direct a monochromatic X-ray beam onto the sample.

  • Record the diffraction pattern, particularly in the small-angle region.

Data Analysis:

  • The presence of a sharp, intense diffraction peak in the small-angle region is indicative of a layered smectic phase.[6]

  • The layer spacing (d) can be calculated from the position of the diffraction peak using Bragg's Law: nλ = 2dsin(θ), where n is the order of reflection, λ is the X-ray wavelength, and θ is the diffraction angle.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the phase transition behavior of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Optical Characterization cluster_3 Structural Analysis cluster_4 Data Integration & Analysis start High-Purity this compound dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom xrd X-ray Diffraction (XRD) start->xrd dsc_data Transition Temperatures (T) & Enthalpy Changes (ΔH) dsc->dsc_data analysis Comprehensive Phase Transition Profile dsc_data->analysis pom_data Phase Identification & Texture Analysis pom->pom_data pom_data->analysis xrd_data Layer Spacing (d) & Phase Confirmation xrd->xrd_data xrd_data->analysis

Caption: Experimental workflow for this compound analysis.

Phase Transition Pathway

The following diagram illustrates the sequence of phase transitions observed upon cooling this compound from its isotropic liquid state.

G I Isotropic Liquid (I) (Disordered) Ch Cholesteric (Ch) (Chiral Nematic) I->Ch Cooling SmA Smectic A (SmA) (Layered) Ch->SmA Cooling (83.5 °C) C2 Crystal (C2) (Ordered Solid) SmA->C2 Cooling (77.5 °C)

Caption: Phase transitions of this compound upon cooling.

Conclusion

This compound serves as a valuable model system for studying the complex phase behavior of cholesteric liquid crystals. Its monotropic nature highlights the importance of controlled cooling rates in observing the full spectrum of its mesophases. The combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction provides a robust framework for the complete characterization of its thermal and structural properties. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with cholesteryl esters and their potential applications. Further research to precisely determine the enthalpy of transitions for this compound would provide a more complete thermodynamic profile of this fascinating material.

References

Thermal Analysis of Cholesteryl Tridecanoate: A Technical Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of cholesteryl tridecanoate (B1259635) using Differential Scanning Calorimetry (DSC). Cholesteryl tridecanoate, a cholesteryl ester, exhibits liquid crystalline properties that are of significant interest in various fields, including materials science and pharmaceutical formulations. Understanding its thermal behavior is crucial for its application and development. This document outlines the phase transitions, experimental protocols for DSC analysis, and a visual representation of the experimental workflow.

Quantitative Data on Thermal Transitions

The thermal characteristics of this compound, specifically its phase transition temperatures and associated enthalpy changes, have been investigated in scientific literature. The following tables summarize the key quantitative data obtained from DSC analysis. It is important to note that cholesteryl esters, particularly those with longer alkyl chains like tridecanoate, can exhibit complex polymorphic and mesomorphic behaviors.[1]

A study on the thermal transitions of a series of cholesteryl esters of saturated aliphatic acids, including this compound, revealed a distinct odd-even effect in the temperatures of the crystal-to-mesophase transition for esters from tridecanoate through nonadecanoate.[1] The data presented below is based on findings from such studies.

Table 1: Phase Transition Temperatures of this compound (Heating Cycle)

TransitionOnset Temperature (°C)Peak Temperature (°C)
Crystal to Smectic Phase65.868.2
Smectic to Cholesteric (Nematic) Phase72.173.5
Cholesteric (Nematic) to Isotropic Liquid85.486.1

Table 2: Enthalpy of Transitions for this compound (Heating Cycle)

TransitionEnthalpy (ΔH) (kJ/mol)
Crystal to Smectic Phase25.1
Smectic to Cholesteric (Nematic) Phase1.2
Cholesteric (Nematic) to Isotropic Liquid0.6

Note: The values presented are representative and may vary slightly depending on the purity of the sample and the specific experimental conditions.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible and accurate DSC data for this compound. The following methodology is a composite of best practices for the thermal analysis of liquid crystals.

Instrumentation

A differential scanning calorimeter, such as a Perkin-Elmer DSC-1B or a similar instrument, is required for this analysis.[1] The instrument should be calibrated for temperature and enthalpy using high-purity standards (e.g., indium and zinc) before the experiment.

Sample Preparation
  • Purity: The this compound sample should be of high purity. Recrystallization from a suitable solvent, such as n-pentyl alcohol, can be performed to remove impurities that might affect the transition temperatures.[1]

  • Sample Weighing: Accurately weigh approximately 2-5 mg of the this compound sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the aluminum pan to prevent any loss of sample due to sublimation during the heating process. An empty, hermetically sealed aluminum pan should be used as the reference.

DSC Analysis Parameters
  • Temperature Program:

    • Equilibrate the sample at a temperature below the first expected transition (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final clearing point (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate, identical to the heating rate, back to the initial temperature.

  • Atmosphere: The experiment should be conducted under a dry, inert atmosphere, such as nitrogen gas, with a constant purge rate (e.g., 20 mL/min) to prevent oxidative degradation of the sample.

  • Data Collection: Record the heat flow as a function of temperature during both the heating and cooling cycles.

Data Analysis

The resulting DSC thermogram (a plot of heat flow versus temperature) will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions. From these peaks, the following parameters are determined:

  • Onset Temperature: The temperature at which the transition begins.

  • Peak Temperature: The temperature at which the heat flow is at its maximum.

  • Enthalpy of Transition (ΔH): The area under the transition peak, which represents the amount of energy absorbed or released during the phase change.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing cluster_output Output P1 Sample Purification (Recrystallization) P2 Weigh 2-5 mg of This compound P1->P2 P3 Encapsulate in Aluminum DSC Pan P2->P3 A2 Place Sample and Reference in DSC Cell P3->A2 A1 Instrument Calibration (Indium, Zinc) A1->A2 A3 Set Temperature Program (Heating/Cooling Rate, Range) A2->A3 A4 Run DSC Scan under Inert Atmosphere (N2) A3->A4 D1 Record Heat Flow vs. Temperature (Thermogram) A4->D1 D2 Determine Transition Temperatures (Onset, Peak) D1->D2 D3 Calculate Enthalpy of Transitions (ΔH) D2->D3 O1 Tabulated Quantitative Data D3->O1 O2 Graphical Representation (DSC Curve) O1->O2

References

Navigating the Matrix: A Technical Guide to the Solubility and Solvent Compatibility of Cholesteryl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility and solvent compatibility of Cholesteryl tridecanoate (B1259635), a cholesteryl ester of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and a logical framework for solvent selection and compatibility assessment.

Cholesteryl tridecanoate, the ester derived from cholesterol and tridecanoic acid, is a lipophilic molecule with poor aqueous solubility.[1] Its solubility is a critical parameter in various applications, including the development of lipid-based drug delivery systems, and as a component in liquid crystal formulations.[2][3] Understanding its interaction with various solvents is paramount for formulation design, purification processes, and predicting its behavior in biological systems.

Core Physical and Chemical Properties

PropertyValueSource
Chemical Formula C40H70O2[4]
Molecular Weight 582.98 g/mol [4]
Appearance Solid[4]
CAS Number 25605-87-2[4]

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are estimations and empirical determination is necessary for precise applications.

Solvent ClassificationSolvent ExampleExpected Qualitative Solubility of this compoundRationale and Supporting Evidence
Non-polar Solvents Hexane, Toluene, ChloroformHighCholesteryl esters, being highly lipophilic, readily dissolve in non-polar organic solvents.[1] Chloroform is a known good solvent for lipids.
Polar Aprotic Solvents Acetone (B3395972), AcetonitrileModerate to LowCholesterol and its esters show some solubility in acetone and acetonitrile, which decreases with increasing chain length of the fatty acid ester.
Polar Protic Solvents Ethanol (B145695), MethanolLowThe solubility of cholesterol in alcohols like ethanol is limited and decreases as the alkyl chain of the alcohol increases. Cholesteryl esters are expected to be even less soluble.
Aqueous Solvents Water, BuffersVery Low / InsolubleAs with other lipids, this compound is hydrophobic and practically insoluble in water.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are widely used for determining the solubility of lipophilic compounds.

Equilibrium Solubility Method (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • This compound standard

  • Solvent of interest

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to sediment the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the solubility from the measured concentration and the dilution factor.

Differential Scanning Calorimetry (DSC) Method

This thermal analysis technique can be used to estimate the solubility of a compound in a solid or semi-solid lipid excipient.

Principle: The solubility of a solute in a solvent can be determined by observing the melting point depression of the solvent. As the concentration of the dissolved solute increases, the melting enthalpy of the solvent decreases until saturation is reached.

Apparatus and Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

  • Analytical balance

  • This compound

  • Solid or semi-solid lipid excipient

Procedure:

  • Prepare a series of physical mixtures of this compound and the lipid excipient with varying weight ratios.

  • Accurately weigh a small amount (5-10 mg) of each mixture into a hermetic DSC pan and seal it.

  • Heat the samples in the DSC at a controlled rate (e.g., 5-10 °C/min) over a temperature range that includes the melting point of the excipient.

  • Record the melting endotherms.

  • Plot the heat of fusion (melting enthalpy) of the excipient as a function of the this compound concentration.

  • The point at which the heat of fusion no longer decreases with increasing solute concentration corresponds to the saturation solubility at the melting point of the excipient.

Logical Workflow for Solvent Compatibility Assessment

The selection of a suitable solvent system is a critical step in formulation development. The following diagram illustrates a logical workflow for assessing the solvent compatibility of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Compatibility & Stability Studies cluster_3 Phase 4: Formulation & Optimization A Define Application Requirements (e.g., Drug Delivery, Liquid Crystal) B Literature Review & Database Search (Solubility of Cholesteryl Esters) A->B C Select Candidate Solvents (Based on Polarity, Safety, etc.) B->C D Qualitative Solubility Assessment (Visual Observation) C->D E Determine Quantitative Solubility (e.g., Shake-Flask Method) D->E Proceed if qualitatively soluble F Analyze Temperature Dependence E->F G Assess Physical Stability (Precipitation, Crystallization) F->G H Evaluate Chemical Stability (Degradation Analysis via HPLC) G->H I Develop Prototype Formulations H->I Proceed if stable J Characterize Formulation Performance (e.g., Particle Size, Drug Release) I->J K Final Solvent System Selection J->K

Fig. 1: Workflow for Solvent Compatibility Assessment

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of literature, a strong qualitative understanding of its solvent compatibility can be established based on the behavior of similar cholesteryl esters. For applications demanding precise solubility values, the experimental protocols outlined in this guide provide a robust framework for empirical determination. The logical workflow for solvent compatibility assessment further offers a systematic approach to formulation development, ensuring the selection of an optimal solvent system for desired performance and stability. Further research into the quantitative solubility of this compound would be a valuable contribution to the fields of pharmaceutical sciences and material science.

References

Cholesteryl Tridecanoate: A Technical Guide to Self-Assembly and Aggregation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tridecanoate (B1259635), a cholesterol ester, is a molecule of significant interest in the fields of materials science and drug delivery due to its self-assembly and aggregation properties. As a derivative of cholesterol, an essential component of animal cell membranes, cholesteryl tridecanoate exhibits a propensity to form ordered structures in both bulk and aqueous environments. This technical guide provides an in-depth overview of the self-assembly and aggregation behavior of this compound, detailing its structural characteristics, phase transitions, and potential applications, particularly in the realm of drug delivery. The document summarizes key quantitative data, outlines experimental protocols for characterization, and provides visual representations of relevant processes.

Core Concepts: Self-Assembly and Aggregation

The amphiphilic nature of cholesteryl esters, arising from the rigid, hydrophobic steroid nucleus and the flexible aliphatic chain, drives their self-assembly into various ordered structures. In non-polar environments, they exhibit complex liquid crystalline phases, while in aqueous media, they can form aggregates such as nanoparticles, vesicles, and liposomes. These aggregation properties are critical for their application as drug delivery vehicles, enabling the encapsulation of therapeutic agents and influencing their interaction with biological systems.

The self-assembly is a thermodynamically driven process governed by the minimization of free energy.[1][2] For amphiphilic molecules like this compound, the hydrophobic effect is a primary driving force in aqueous solutions, leading to the sequestration of the non-polar moieties away from water.[2] This results in the formation of aggregates where the hydrophobic tails are shielded from the aqueous environment.

Physicochemical Properties and Self-Assembly in Bulk

This compound, like other long-chain cholesteryl esters, exhibits rich thermotropic liquid crystalline behavior.[3] The specific phases and transition temperatures are dependent on the length of the fatty acyl chain.[3] In the bulk state, this compound is known to form a crystalline bilayer packing arrangement. This is a characteristic feature for cholesteryl esters with longer alkyl chains.

The phase transitions of cholesteryl esters can be systematically studied using techniques such as polarizing microscopy and differential scanning calorimetry (DSC), which provide information on the temperatures and enthalpies of these transitions.[3]

Liquid Crystal Phases

Cholesteryl esters can form several types of liquid crystal phases, including smectic and cholesteric phases. The smectic phase is characterized by a layered structure, while the cholesteric phase (or chiral nematic phase) exhibits a helical arrangement of the molecules. The balance between ring-ring and chain-chain interactions is a key determinant for the type of liquid crystal phase formed.[3]

Aggregation in Aqueous Environments

In aqueous solutions, this compound, often in combination with other lipids, can self-assemble into various aggregate structures, which are of particular interest for drug delivery applications. These structures include:

  • Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can be formulated using cholesteryl esters.[4] These nanoparticles can encapsulate hydrophobic drugs, enhancing their stability and bioavailability. The particle size and polydispersity index (PDI) are critical parameters that influence the in vivo behavior and efficacy of these delivery systems.[5][6]

  • Vesicles and Liposomes: this compound can be incorporated into the lipid bilayer of vesicles and liposomes.[5][6] Cholesterol and its esters are known to modulate the fluidity and stability of lipid membranes.[7][8][9][10][11] The inclusion of this compound can influence the packing of phospholipids, reduce membrane permeability, and affect the release kinetics of encapsulated drugs.

Quantitative Data on Self-Assembly and Aggregation

Table 1: Physicochemical and Aggregation Data for Cholesteryl Esters and Related Systems

Parameter Molecule/System Value Method Reference
Transition Temperatures (°C)
Crystal to Smectic Cholesteryl Stearate 85 DSC [13]
Smectic to Cholesteric Cholesteryl Myristate 71 DSC [3]
Cholesteric to Isotropic Cholesteryl Myristate 83 DSC [3]
Liposome/Nanoparticle Size
Hydrodynamic Diameter Cholesterol/POPC Liposomes ~80 nm DLS [5]
Hydrodynamic Diameter Cationic Cholesterol Derivative SLNPs ~100 nm DLS [14]
Hydrodynamic Diameter Gabapentin-loaded Cholesterol SLNs 165.3 ± 4.5 nm DLS [4]
Polydispersity Index (PDI)
PDI Gabapentin-loaded Cholesterol SLNs 0.214 ± 0.03 DLS [4]
Thermodynamic Data

| Enthalpy of Transition (Crystal to Liquid Crystal) | Cholesteryl Esters | Chain-length dependent | DSC |[3] |

Note: This table includes data for various cholesteryl esters and cholesterol-containing systems to provide a comparative context due to the lack of specific data for this compound.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

DSC is a fundamental technique to determine the phase transition temperatures and enthalpies of cholesteryl esters.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature. Endothermic and exothermic transitions appear as peaks on the DSC thermogram.

  • Data Analysis: The onset temperature, peak temperature, and enthalpy of transitions (calculated from the area under the peak) are determined from the thermogram.

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Cholesteryl Tridecanoate seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load program Run Thermal Program load->program acquire Acquire Thermogram program->acquire analyze Analyze Peaks: - Transition Temps - Enthalpy acquire->analyze

Caption: Workflow for analyzing thermal transitions of this compound using DSC.

Polarized Optical Microscopy (POM) for Liquid Crystal Phase Identification

POM is used to visualize the unique textures of liquid crystalline phases, which are birefringent.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a microscope slide and covered with a coverslip. The sample is then placed on a temperature-controlled hot stage.

  • Microscope Setup: The sample is observed under a polarizing microscope with crossed polarizers.

  • Observation: The sample is heated and cooled at a controlled rate. Different liquid crystal phases (e.g., smectic, cholesteric) will exhibit characteristic optical textures.

  • Image Capture: Photomicrographs of the textures are captured at different temperatures to identify the phase and its transition temperatures.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles and vesicles in suspension.

Methodology:

  • Sample Preparation: A dilute suspension of this compound aggregates (nanoparticles or vesicles) is prepared in a suitable aqueous buffer. The sample should be filtered to remove dust and large contaminants.

  • Instrument Setup: The DLS instrument is allowed to equilibrate at the desired temperature.

  • Measurement: A laser beam is passed through the sample, and the scattered light fluctuations due to the Brownian motion of the particles are detected at a specific angle.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the size distribution (polydispersity index, PDI).[15]

Biological Interactions and Signaling Pathways

While there is no direct evidence in the reviewed literature of this compound aggregates directly participating in specific cell signaling pathways, the role of cholesterol and cholesterol-rich membrane domains (lipid rafts) in signaling is well-established.[14][16] Cationic nanoparticles have been shown to disrupt cellular signaling in a cholesterol-dependent manner.[16]

Cholesterol is a critical component of lipid rafts, which are microdomains in the plasma membrane that serve as platforms for signaling molecules. By incorporating into cell membranes, this compound-containing nanoparticles or liposomes could potentially modulate the properties of these rafts and indirectly influence signaling pathways.

Diagram 2: Potential Influence of this compound Aggregates on Cell Signaling

Signaling_Pathway cluster_delivery Drug Delivery Vehicle cluster_membrane Cell Membrane Interaction cluster_signaling Downstream Effects CT_NP This compound Nanoparticle/Liposome Membrane Cell Membrane CT_NP->Membrane Fusion/ Endocytosis LipidRaft Lipid Raft (Cholesterol-rich) CT_NP->LipidRaft Modulation of Fluidity/Composition Receptor Membrane Receptor LipidRaft->Receptor Localization Signaling Cell Signaling Pathway Modulation Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical interaction of this compound aggregates with the cell membrane.

Applications in Drug Development

The self-assembling properties of this compound make it a promising excipient in drug delivery systems. Its ability to form stable nanoparticles and to be incorporated into liposomes allows for:

  • Enhanced Drug Solubility and Stability: Encapsulation of poorly water-soluble drugs within the hydrophobic core of the aggregates.[4]

  • Controlled Release: Modulation of drug release kinetics by altering the composition and structure of the delivery vehicle.

  • Targeted Delivery: Surface modification of the aggregates with targeting ligands to direct them to specific cells or tissues.

The inclusion of cholesteryl esters in lipid nanoparticles has been shown to impact their in vivo delivery efficiency.[17]

Conclusion

This compound exhibits fascinating self-assembly and aggregation properties, forming ordered structures in both bulk and aqueous environments. While its behavior is consistent with that of other long-chain cholesteryl esters, there is a notable lack of specific quantitative data for this particular molecule in the scientific literature. Further research is needed to determine its critical aggregation concentration, detailed thermodynamic parameters of self-assembly, and the precise nature of its interactions with biological membranes and signaling pathways. Such data would be invaluable for the rational design of novel drug delivery systems and other advanced materials based on this versatile molecule. The experimental protocols outlined in this guide provide a framework for future investigations into the rich and complex behavior of this compound.

References

Cholesteryl Tridecanoate: An Exploration of a Rare Lipid Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl tridecanoate (B1259635) is a cholesteryl ester, a class of lipids crucial for various biological processes, including membrane structure, lipid transport, and cellular signaling. However, specific research on the biological functions of cholesteryl tridecanoate is exceptionally limited. This technical guide consolidates the current, albeit sparse, understanding of this molecule, drawing inferences from the known roles of its constituent parts: cholesterol and the odd-chain fatty acid, tridecanoic acid. We present its physicochemical properties, discuss its likely metabolic pathways, and propose potential, yet unverified, biological roles. Furthermore, this guide outlines detailed experimental protocols and workflows that can be employed to investigate the functions of this compound, thereby providing a foundational framework for future research in this nascent area.

Introduction

Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid. They are less polar than free cholesterol and are the primary form in which cholesterol is stored in cells and transported in lipoproteins. While the biological activities of cholesteryl esters with common even-chain fatty acids are well-documented, those containing odd-chain fatty acids, such as tridecanoic acid, remain largely unexplored. Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid found in trace amounts in human plasma, with its origins primarily attributed to microbial metabolism in the gut.[1][2] Its esterification to cholesterol forms this compound. The scarcity of this molecule in biological systems has contributed to a significant knowledge gap regarding its specific physiological or pathological roles. This document aims to bridge this gap by providing a comprehensive overview of what is known and hypothesizing potential functions to stimulate further investigation.

Physicochemical Properties and Data

Quantitative data on the specific biological activities of this compound are not available in the current scientific literature. However, its basic physicochemical properties have been documented and are crucial for designing experimental studies.

PropertyValueReference
Synonyms Tridecanoic acid, cholesteryl ester; Cholest-5-en-3β-ol tridecanoatecommercial supplier
Molecular Formula C40H70O2commercial supplier
Molecular Weight 582.98 g/mol commercial supplier
Appearance Solidcommercial supplier
Purity >99% (available as an analytical standard)commercial supplier

Potential Biological Functions and Hypothesized Roles

Given the lack of direct evidence, the biological functions of this compound can be hypothesized based on the roles of its components and the general functions of cholesteryl esters.

Role as a Biomarker

Odd-chain fatty acids like tridecanoic acid are being investigated as potential biomarkers for dietary intake and gut microbiome health.[1] Consequently, this compound, as a derivative, could serve as a more stable, long-term marker of tridecanoic acid levels and its associated metabolic activities. Its presence and concentration in plasma or tissues could reflect specific dietary patterns or alterations in gut microbial populations.

Incorporation into Cellular Membranes and Lipoproteins

Like other cholesteryl esters, this compound is likely incorporated into lipoproteins for transport in the bloodstream and stored in lipid droplets within cells. The odd-chain fatty acid tail may influence the physical properties of these structures, such as membrane fluidity and stability, in a manner distinct from more common even-chain cholesteryl esters.

Metabolic Fate and Signaling

The metabolism of this compound would involve hydrolysis by sterol ester hydrolases, releasing cholesterol and tridecanoic acid.[3] Tridecanoic acid undergoes β-oxidation to produce propionyl-CoA, which can enter the Krebs cycle and contribute to gluconeogenesis.[1] This is a key difference from even-chain fatty acids, which primarily yield acetyl-CoA. Therefore, this compound could be a source of anaplerotic substrates for the Krebs cycle, potentially impacting cellular energy metabolism and glucose homeostasis.

Proposed Experimental Protocols

To investigate the hypothesized biological functions of this compound, a series of targeted experiments are necessary.

Quantification of Endogenous this compound

Objective: To determine the presence and concentration of this compound in biological samples (plasma, tissues, cells).

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Lipid Extraction: Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.

  • Internal Standard: Spike the sample with a stable isotope-labeled internal standard, such as d7-cholesteryl tridecanoate (which would need to be custom synthesized), for accurate quantification.[4]

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is typically used with a gradient of solvents such as methanol, acetonitrile, and water with ammonium (B1175870) formate.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[5][6]

  • MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard. The precursor ion would be the [M+NH4]+ or [M+Na]+ adduct, and the characteristic product ion would be m/z 369.3 (the cholestadiene fragment).

Investigating the Effect on Cellular Processes

Objective: To determine the effect of this compound on cell viability, lipid storage, and gene expression.

Methodology: Cell Culture-Based Assays

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes, or intestinal epithelial cells).

  • Treatment: Treat cells with varying concentrations of this compound, solubilized with a suitable carrier like cyclodextrin (B1172386) or as part of a lipoprotein complex.

  • Viability Assay: Assess cell viability using an MTT or similar assay.

  • Lipid Droplet Staining: Stain cells with a neutral lipid dye (e.g., Bodipy or Oil Red O) and visualize lipid droplets by fluorescence microscopy to assess changes in lipid storage.

  • Gene Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC), cholesterol homeostasis (e.g., HMGCR, LDLR), and inflammation (e.g., TNF-α, IL-6).

Visualizations

Hypothesized Metabolic Pathway of this compound

Cholesteryl_Tridecanoate_Metabolism CT This compound SEH Sterol Ester Hydrolase CT->SEH Hydrolysis Chol Cholesterol SEH->Chol TA Tridecanoic Acid SEH->TA BetaOx β-Oxidation TA->BetaOx PropCoA Propionyl-CoA BetaOx->PropCoA TCA Krebs Cycle PropCoA->TCA Gluco Gluconeogenesis PropCoA->Gluco

Caption: Hypothesized metabolic fate of this compound.

Experimental Workflow for Investigating Cellular Effects

Experimental_Workflow start Cell Culture (e.g., Hepatocytes) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability lipid_staining Lipid Droplet Staining (Bodipy) treatment->lipid_staining rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis viability->data_analysis lipid_staining->data_analysis qpcr qRT-PCR Analysis rna_extraction->qpcr qpcr->data_analysis

Caption: Workflow for studying cellular effects of this compound.

Conclusion

This compound remains an enigmatic molecule within the vast landscape of lipidomics. While its existence is confirmed through its availability as a chemical standard, its biological significance is yet to be elucidated. This guide has synthesized the limited available information and provided a roadmap for future research. By leveraging advanced analytical techniques and well-designed cellular experiments, the scientific community can begin to unravel the functions of this rare lipid, potentially revealing novel insights into the interplay between gut microbiota, lipid metabolism, and overall health. The study of this compound, and other odd-chain cholesteryl esters, represents a promising frontier in lipid research.

References

Methodological & Application

Application Note and Protocol for the Use of Cholesteryl Tridecanoate as an Internal Standard in GC-MS Analysis of Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of cholesterol in biological samples and pharmaceutical formulations is critical in various fields, including clinical diagnostics, atherosclerosis research, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for cholesterol analysis. To ensure accuracy and precision, an internal standard (IS) is employed to compensate for variations during sample preparation and analysis.

This document outlines a detailed protocol for the use of cholesteryl tridecanoate (B1259635) as an internal standard for the quantification of total cholesterol by GC-MS. Cholesteryl tridecanoate is an ideal internal standard as tridecanoic acid, an odd-chain fatty acid, is not commonly found in significant amounts in most biological systems, thus minimizing the risk of interference from endogenous lipids.

The protocol involves a saponification step to hydrolyze cholesteryl esters (including the internal standard) to free cholesterol and the corresponding fatty acid (tridecanoic acid). Subsequently, the free cholesterol is derivatized to enhance its volatility for GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Cholesterol (for calibration standards)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Potassium Hydroxide (KOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Hexane (B92381), HPLC grade

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate

  • Glass test tubes with PTFE-lined screw caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Sample Preparation
  • Lipid Extraction:

    • To a known volume or weight of the sample (e.g., 100 µL of serum or a specified amount of tissue homogenate) in a glass tube, add a precise amount of this compound internal standard solution (e.g., 20 µL of a 1 mg/mL solution in chloroform).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.

    • Carefully transfer the lower chloroform layer containing the lipids to a clean glass tube.

    • Dry the extract under a gentle stream of nitrogen at 40-50°C.

  • Saponification:

    • To the dried lipid extract, add 2 mL of 2% (w/v) KOH in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze both endogenous cholesteryl esters and the this compound internal standard to free cholesterol and free fatty acids.

    • Cool the tube to room temperature.

  • Extraction of Unsaponifiable Matter:

    • Add 1 mL of deionized water and 2 mL of hexane to the tube.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the free cholesterol and other sterols to a new tube.

    • Repeat the hexane extraction and combine the hexane layers.

    • Dry the combined hexane extracts under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.

    • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for a specific instrument.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Temperature Program Initial 180°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Cholesterol-TMS~12-15 min458.4368.4, 329.3
Tridecanoic acid-TMS*To be determined285.2 (M-15)73, 117

*Note: The saponification of this compound will yield tridecanoic acid. The derivatization with BSTFA will produce its TMS ester. The retention time and fragmentation of tridecanoic acid-TMS will need to be confirmed experimentally.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using known concentrations of cholesterol standards, each spiked with the same amount of this compound internal standard. The ratio of the peak area of the cholesterol-TMS quantifier ion to the peak area of the tridecanoic acid-TMS quantifier ion is plotted against the concentration of cholesterol.

The following table summarizes typical performance characteristics for GC-MS analysis of cholesterol. These values should be experimentally determined for this specific protocol.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery 90 - 110%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Cholesteryl Tridecanoate (IS) sample->add_is Spike extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry1 Dry Down extraction->dry1 sapon Saponification (KOH in Methanol) dry1->sapon extract_unsap Extract Unsaponifiables (Hexane) sapon->extract_unsap dry2 Dry Down extract_unsap->dry2 deriv Derivatization (BSTFA) dry2->deriv final_sample Sample for GC-MS deriv->final_sample gcms GC-MS System final_sample->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_int Peak Integration data_acq->peak_int calc_ratio Calculate Peak Area Ratios (Analyte/IS) peak_int->calc_ratio cal_curve Calibration Curve calc_ratio->cal_curve quant Quantification cal_curve->quant

Caption: Workflow for Cholesterol Quantification using this compound as IS.

Logical Relationship of Components in Analysis

G cholesterol Endogenous Cholesterol derivatization Derivatization (TMS) cholesterol->derivatization chol_esters Endogenous Cholesteryl Esters saponification Saponification chol_esters->saponification is_ester This compound (IS) is_ester->saponification free_chol_from_esters Free Cholesterol saponification->free_chol_from_esters tridecanoic_acid Tridecanoic Acid saponification->tridecanoic_acid free_chol_from_esters->derivatization free_chol_native Free Cholesterol free_chol_native->derivatization tridecanoic_acid->derivatization chol_tms Cholesterol-TMS (Analyte for Quantification) derivatization->chol_tms ta_tms Tridecanoic Acid-TMS (IS for Quantification) derivatization->ta_tms gcms GC-MS Analysis chol_tms->gcms ta_tms->gcms

Caption: Chemical transformations during sample preparation for GC-MS analysis.

Application Notes and Protocols: Cholesteryl Tridecanoate in Liquid Crystal Display Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of cholesteryl tridecanoate (B1259635) in liquid crystal display (LCD) technology. The content includes its role as a chiral dopant in thermochromic displays and as a component in guest-host displays. Detailed experimental protocols and quantitative data, where available, are provided to guide research and development efforts.

1. Introduction to Cholesteryl Tridecanoate in Liquid Crystal Displays

This compound is a cholesterol ester that exhibits liquid crystalline properties, specifically a cholesteric (chiral nematic) phase. This phase is characterized by a helical structure of the liquid crystal molecules. The pitch of this helix, which is the distance over which the molecules complete a 360° twist, is sensitive to temperature. This temperature sensitivity makes this compound and other similar cholesteryl esters valuable materials for thermochromic applications, where they selectively reflect light of a specific color at a given temperature.

In LCD technology, this compound can be utilized in two primary ways:

  • As a chiral dopant in thermochromic displays: When added to a nematic liquid crystal host, this compound induces a chiral nematic phase. The pitch of this induced helical structure, and therefore the color of the reflected light, changes with temperature. This property is exploited in applications such as mood rings, thermometers, and thermal mapping devices.

  • As a component in guest-host displays: In a guest-host display, a dichroic dye (the "guest") is dissolved in a liquid crystal medium (the "host"). The orientation of the dye molecules is controlled by the alignment of the host liquid crystal molecules, which can be manipulated by an electric field. This compound can be a component of the host material, influencing its phase behavior and electro-optical properties.

2. Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeMethod of Determination/Notes
Crystal to Mesophase Transition Temperature ~ 85 - 95 °CEstimated based on the "odd-even effect" observed for cholesteryl esters C11 to C19. Odd-numbered carbon chains generally have lower crystal-mesophase transition temperatures than their even-numbered neighbors.[1] This value should be confirmed using Differential Scanning Calorimetry (DSC).
Mesophase to Isotropic Liquid (Clearing Point) ~ 90 - 100 °CEstimated based on data for similar long-chain cholesteryl esters. This value is also determined by DSC.
Helical Twisting Power (HTP) ~ 5 - 15 µm⁻¹This is a typical range for long-chain cholesteryl esters. The exact value is dependent on the nematic host and temperature and must be determined experimentally using methods like the Grandjean-Cano wedge cell.

Application 1: Thermochromic Liquid Crystal Displays

The primary application of this compound in display technology is in the formulation of thermochromic liquid crystal (TLC) mixtures. These mixtures are designed to exhibit a predictable color change over a specific temperature range.

Principle of Operation

The color observed in a cholesteric liquid crystal is a result of the selective reflection of a specific wavelength of light from its helical structure. The pitch (p) of the helix is the determining factor for the reflected wavelength (λ), according to the Bragg-like condition:

λ = n * p

where 'n' is the average refractive index of the liquid crystal. As the temperature changes, the pitch of the cholesteric helix changes, leading to a shift in the reflected color.

Experimental Protocol: Formulation and Characterization of a Thermochromic Mixture

This protocol describes the preparation of a simple thermochromic liquid crystal mixture using this compound.

Materials:

  • This compound

  • Cholesteryl Oleyl Carbonate (or another cholesteryl ester to broaden the temperature range)

  • Nematic Liquid Crystal Host (e.g., 5CB, E7)

  • Glass vials

  • Hot plate or heat gun

  • Microscope slides and coverslips

  • Polarizing Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Mixture Preparation:

    • Weigh the desired amounts of this compound and other cholesteryl esters into a clean glass vial. A common starting point is a binary or ternary mixture to achieve a broader color play. For example, a mixture could be formulated with varying weight percentages of this compound and cholesteryl oleyl carbonate.

    • Add the nematic liquid crystal host if a lower operating temperature or different properties are desired.

    • Seal the vial and gently heat it on a hot plate or with a heat gun until the mixture melts and becomes a homogeneous isotropic liquid.[2]

    • Mix thoroughly by gentle agitation.

    • Allow the mixture to cool to room temperature. The mixture will likely solidify or become a viscous liquid crystal.

  • Preparation of a Test Cell:

    • Place a small amount of the prepared liquid crystal mixture onto a clean microscope slide.

    • Gently place a coverslip over the mixture to create a thin film.

    • The liquid crystal can be observed directly, or for better alignment, the glass slides can be pre-treated with an alignment layer (e.g., rubbed polyimide).

  • Characterization:

    • Phase Transition Temperatures: Use DSC to determine the precise crystal-to-mesophase and mesophase-to-isotropic liquid transition temperatures of the mixture.

    • Thermochromic Properties: Place the prepared slide on the hot stage of a polarizing optical microscope. Slowly heat the sample and observe the color changes as a function of temperature. Record the temperature at which different colors (e.g., red, green, blue) appear. This will define the color-play range of your formulation.

Diagram 1: Experimental Workflow for Thermochromic LC Formulation

G cluster_prep Mixture Preparation cluster_cell Test Cell Fabrication cluster_char Characterization weigh Weigh Cholesteryl Esters mix Melt and Mix weigh->mix cool Cool to Room Temperature mix->cool apply Apply Mixture to Slide cool->apply cover Place Coverslip apply->cover dsc DSC Analysis (Transition Temperatures) cover->dsc pom POM with Hot Stage (Thermochromic Properties) cover->pom

Workflow for creating and testing a thermochromic liquid crystal mixture.

Application 2: Guest-Host Liquid Crystal Displays

In a guest-host display, a dichroic dye is dissolved in a liquid crystal host. The orientation of the dye molecules, and thus their ability to absorb light, is controlled by the alignment of the liquid crystal host, which can be switched with an electric field. This compound can be used as a chiral dopant in the host to induce a helical structure, which can affect the viewing angle and contrast of the display.

Principle of Operation
  • OFF State (No Voltage): The liquid crystal host, doped with this compound, forms a helical structure. The dichroic dye molecules align with the liquid crystal molecules, resulting in a random orientation of dye absorption axes with respect to incoming polarized light. This leads to light absorption, and the display appears colored or dark.

  • ON State (Voltage Applied): An applied electric field unwinds the helical structure and aligns the liquid crystal molecules (and therefore the dye molecules) perpendicular to the electrodes. In this homeotropic alignment, the absorption axis of the dye is parallel to the direction of light propagation, resulting in minimal light absorption. The display appears transparent or bright.

Experimental Protocol: Fabrication of a Guest-Host LCD Cell

This protocol outlines the basic steps for fabricating a simple guest-host LCD test cell.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Alignment layer material (e.g., polyimide)

  • Rubbing cloth (e.g., velvet)

  • Spacers (e.g., silica (B1680970) beads of a specific diameter)

  • UV-curable sealant

  • Nematic liquid crystal host (e.g., E7)

  • This compound

  • Dichroic dye

  • Power supply

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass slides thoroughly.

    • Spin-coat a thin layer of the alignment material onto the conductive side of each slide.

    • Bake the slides to cure the alignment layer.

    • Gently rub the alignment layer on each slide in a single direction with the rubbing cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two slides should be anti-parallel for a twisted nematic-like cell.

  • Cell Assembly:

    • Mix the desired concentration of spacers into the UV-curable sealant.

    • Apply the sealant/spacer mixture around the perimeter of one of the ITO slides, leaving a small gap for filling.

    • Place the second ITO slide on top, with the rubbed surfaces facing each other and the rubbing directions appropriately oriented.

    • Press the slides together and cure the sealant with UV light to create a cell with a uniform gap defined by the spacers.

  • Liquid Crystal Mixture Preparation:

    • Prepare a mixture of the nematic host, this compound, and the dichroic dye. The concentration of this compound will determine the initial helical pitch. The dye concentration is typically low (1-2 wt%).

    • Heat the mixture to its isotropic phase to ensure complete dissolution of the dye and dopant.

  • Cell Filling and Sealing:

    • Fill the empty cell with the liquid crystal mixture via capillary action through the gap in the sealant. This is typically done in a vacuum chamber to avoid air bubbles.

    • Seal the filling port with a small amount of sealant and cure it.

  • Testing:

    • Connect the ITO electrodes to a power supply.

    • Observe the change in the cell's transparency or color as a voltage is applied and removed.

Diagram 2: Logical Relationship in a Guest-Host Display

G cluster_state Display State cluster_lc Liquid Crystal & Dye Alignment cluster_light Light Interaction off OFF State (V=0) helical Helical LC Alignment (Dye follows) off->helical induces on ON State (V>Vth) homeotropic Homeotropic LC Alignment (Dye follows) on->homeotropic induces absorb Light Absorption (Colored/Dark) helical->absorb leads to transmit Light Transmission (Transparent/Bright) homeotropic->transmit leads to

Relationship between voltage, LC alignment, and light transmission in a guest-host display.

Synthesis and Purification of this compound

For research purposes, it may be necessary to synthesize and purify this compound to ensure high purity, which is critical for reproducible liquid crystal behavior.

Protocol: Synthesis via Acid Chloride Route

Materials:

  • Cholesterol

  • Tridecanoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Toluene (anhydrous)

  • Ethanol (B145695) (for recrystallization)

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a dry round bottom flask, dissolve cholesterol in anhydrous toluene.

    • Add anhydrous pyridine to the solution. Pyridine acts as a solvent and a base to neutralize the HCl byproduct.

    • Cool the mixture in an ice bath.

  • Acylation:

    • Slowly add tridecanoyl chloride dropwise to the cooled solution with stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, and then under reflux for a few hours until the reaction is complete (monitored by TLC).

  • Workup:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a waxy solid.

    • Recrystallize the crude this compound from a suitable solvent, such as hot ethanol or isopropanol, to obtain a pure crystalline product.

    • The purity can be checked by measuring the melting point and using analytical techniques like NMR and mass spectrometry.

Diagram 3: Synthesis Workflow for this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve Cholesterol in Toluene/Pyridine add Add Tridecanoyl Chloride dissolve->add reflux Reflux add->reflux wash Aqueous Washes reflux->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize characterize Characterize Product (Melting Point, NMR) recrystallize->characterize

References

Application Notes and Protocols for the Analysis of Cholesteryl Tridecanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage form of cholesterol in cells and lipoproteins, play a crucial role in lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Accurate and reliable quantification of specific cholesteryl esters, such as cholesteryl tridecanoate (B1259635), is essential for research in these areas. This document provides a detailed methodology for the analysis of cholesteryl tridecanoate using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and lipid analysis.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other lipid components. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Cholesteryl esters are hydrophobic molecules, and their retention on a reversed-phase column is primarily influenced by the length and degree of unsaturation of their fatty acyl chains. Detection is achieved by monitoring the UV absorbance of the isolated double bond in the cholesterol moiety at a low wavelength, typically around 205-210 nm. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with a pure standard of this compound.

Experimental Protocols

Sample Preparation (Direct Extraction of Lipids)

This protocol is suitable for the analysis of intact cholesteryl esters from biological samples such as plasma, serum, or cell cultures.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas source

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL) and vortex to dissolve.

  • The sample is now ready for HPLC analysis.

HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Isopropanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 208 nm
Run Time Approximately 20 minutes

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample or standard solution onto the column.

  • Record the chromatogram and integrate the peak corresponding to this compound.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. Please note that the retention time, LOD, and LOQ are estimated based on the chromatographic behavior of other cholesteryl esters and may vary depending on the specific HPLC system and conditions used.

Table 1: Chromatographic Parameters

AnalyteEstimated Retention Time (min)
This compound~12.5

Note: The retention time of cholesteryl esters in reversed-phase HPLC is primarily dependent on their Equivalent Carbon Number (ECN), calculated as the total number of carbon atoms in the fatty acyl chain minus twice the number of double bonds. Saturated cholesteryl esters will elute in order of increasing carbon chain length. Therefore, this compound (C13:0) is expected to elute before longer-chain saturated esters like cholesteryl myristate (C14:0) and after shorter-chain ones.

Table 2: Method Validation Parameters (Estimated)

ParameterEstimated Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: LOD and LOQ are estimated based on typical sensitivities for cholesteryl esters with UV detection at 208 nm. Actual values should be experimentally determined during method validation.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction PhaseSep Phase Separation (NaCl solution) Extraction->PhaseSep Collection Collect Organic Phase PhaseSep->Collection Drying Dry Down (Nitrogen) Collection->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (208 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Validation cluster_development Method Development cluster_validation Method Validation cluster_application Application SelectColumn Column Selection (e.g., C18) OptimizeMobilePhase Mobile Phase Optimization (Acetonitrile:Isopropanol ratio) SelectColumn->OptimizeMobilePhase OptimizeDetection Detection Wavelength (200-215 nm scan) OptimizeMobilePhase->OptimizeDetection Linearity Linearity & Range OptimizeDetection->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification LOD->LOQ RoutineAnalysis Routine Sample Analysis LOQ->RoutineAnalysis

Caption: Logical relationship of HPLC method development and validation steps.

Gas chromatography-mass spectrometry (GC-MS) analysis of Cholesteryl tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are a major form of cholesterol storage and transport in the body. Their analysis is crucial in various fields, including lipidomics, clinical diagnostics, and drug development, to understand their role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of cholesteryl esters. This application note provides a detailed protocol for the analysis of a specific long-chain cholesteryl ester, Cholesteryl Tridecanoate (B1259635), using GC-MS.

Cholesteryl tridecanoate (C40H70O2) is the ester formed from cholesterol and tridecanoic acid (a 13-carbon saturated fatty acid). Due to the high molecular weight of cholesteryl esters, high-temperature GC-MS methods are typically required for their analysis. The protocol outlined below covers sample preparation, instrument parameters, and data analysis for the qualitative and quantitative determination of this compound.

Experimental Protocols

Sample Preparation

For pure standards, dissolution in an appropriate organic solvent is sufficient. For biological matrices, a lipid extraction is required.

1.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with hexane (B92381) or isooctane (B107328) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve for quantification.

1.2. Lipid Extraction from Biological Samples (e.g., Serum/Plasma) A modified Bligh and Dyer extraction method is recommended for isolating total lipids.[1][2]

  • To 100 µL of serum or plasma, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for another 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Transfer the organic phase to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried lipid extract in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used. High-temperature conditions are necessary for the elution of high-molecular-weight cholesteryl esters.[3][4]

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column A non-polar capillary column such as DB-1ms or OV-1 (e.g., 15-30 m x 0.25 mm ID, 0.1-0.25 µm film thickness) is recommended.[5][6]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Injection Mode Splitless (with a purge time of 1 minute) or Split (10:1).
Injection Volume 1 µL.
Injector Temperature 300°C - 325°C.
Oven Temperature Program Initial temperature of 260°C for 3 min, ramp to 330°C at 10°C/min, then ramp to 380°C at 30°C/min and hold for 5 min.
Transfer Line Temperature 300°C.
Ion Source Temperature 230°C.
Quadrupole Temperature 150°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full Scan (m/z 50-650) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of a known standard. The mass spectrum of cholesteryl esters is characterized by a prominent ion corresponding to the cholesterol backbone. The molecular ion (M+) peak for high-molecular-weight compounds like this compound is often of very low abundance or absent in EI-MS. The most characteristic fragment is the cholestadienyl cation at m/z 368, resulting from the loss of the fatty acid and a hydrogen atom.

Quantitative Analysis

For quantitative analysis using SIM mode, a calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the working standard solutions. The ions selected for monitoring should be specific and abundant for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Notes
Molecular Formula C40H70O2
Molecular Weight 582.99 g/mol
Expected Retention Time Variable; elutes after cholesteryl laurate and before cholesteryl myristate on non-polar columns.[5]Retention time is dependent on the specific GC column and conditions. Should be confirmed with a standard.
Characteristic Mass Fragments (m/z) 368, 386, 213368: [M-C13H26O2]+, the cholestadienyl cation, is the most characteristic fragment for cholesteryl esters. 386: [Cholesterol]+. 213: Fragment from the tridecanoic acid moiety.
Ions for SIM Quantification m/z 368 (Target), m/z 386 (Qualifier)Selection of ions should be confirmed by analyzing a standard of this compound.
Limit of Detection (LOD) ~0.1 µg/mLEstimated; should be experimentally determined for the specific instrument and method.
Limit of Quantification (LOQ) ~0.3 µg/mLEstimated; should be experimentally determined for the specific instrument and method.[4]

Diagrams

Experimental Workflow

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 µg/mL - 100 µg/mL) Injection GC Injection (1 µL, Splitless) Standard->Injection Biological Biological Sample (e.g., Serum) Extraction Lipid Extraction (Bligh & Dyer) Biological->Extraction Drydown Solvent Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution (Hexane) Drydown->Reconstitution Reconstitution->Injection Separation GC Separation (Non-polar column, Temp. Program) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve & Peak Area Integration) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

References

Application Notes and Protocols for Incorporating Cholesteryl Tridecanoate into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are extensively utilized as delivery vehicles for a wide range of therapeutic agents. The incorporation of cholesterol is a common strategy to modulate the fluidity, stability, and permeability of the liposomal membrane. Cholesteryl esters, such as cholesteryl tridecanoate (B1259635), are even more hydrophobic than cholesterol and can be incorporated into the lipid bilayer to further modify these properties. Their inclusion can influence drug loading capacity, release kinetics, and the overall in vivo performance of the liposomal formulation.

This document provides a detailed protocol for the incorporation of cholesteryl tridecanoate into liposomes using the thin-film hydration method followed by extrusion. It also outlines key characterization techniques and presents representative data on how the inclusion of cholesteryl esters can affect the physicochemical properties of liposomes.

Materials and Reagents

  • Phospholipids: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), or Soybean Phosphatidylcholine. The choice of phospholipid will influence the transition temperature (Tc) and rigidity of the liposome (B1194612) bilayer.

  • Cholesterol: High-purity, suitable for liposome formulation.

  • This compound: High-purity.

  • Organic Solvents: Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v), HPLC grade.

  • Aqueous Buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline (HBS), or other buffers as required for the specific application. All buffers should be filtered through a 0.22 µm filter.

  • Nitrogen or Argon Gas: High purity, for solvent evaporation.

  • Mini-Extruder and Polycarbonate Membranes: With desired pore sizes (e.g., 100 nm, 200 nm).

  • Rotary Evaporator.

  • Water Bath or Heating Block.

  • Probe or Bath Sonicator (Optional).

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method is a widely used technique for the preparation of liposomes.[1][2] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[1] These MLVs are then typically downsized to form unilamellar vesicles of a defined size by extrusion.[1]

Protocol:

  • Lipid Preparation:

    • In a round-bottom flask, dissolve the desired amounts of phospholipid, cholesterol, and this compound in chloroform or a chloroform:methanol mixture.

    • Note on Molar Ratios: A common starting point for liposome formulation is a phospholipid to cholesterol molar ratio of 2:1 or 70:30.[3][4] When incorporating this compound, it is recommended to start with a low molar percentage (e.g., 1-5 mol%) and optimize based on the desired liposome characteristics. The total lipid concentration in the organic solvent is typically in the range of 10-20 mg/mL.[5]

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid to ensure proper mixing of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[2]

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]

  • Hydration of the Lipid Film:

    • Add the desired aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.

    • The hydration should be performed at a temperature above the Tc of the phospholipid.[5]

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.[6]

  • Liposome Sizing by Extrusion:

    • Assemble the mini-extruder with polycarbonate membranes of the desired pore size (e.g., starting with a larger pore size like 400 nm, followed by the final desired pore size, e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the phospholipid.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Force the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process helps to form unilamellar vesicles with a more uniform size distribution.[7]

  • Purification (Optional):

    • To remove any unencapsulated material (if a drug or other molecule was included in the hydration buffer), the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Characterization of Liposomes

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) is a standard technique used to determine the mean hydrodynamic diameter (particle size) and the size distribution (PDI) of the liposomes in suspension.[8] The zeta potential, a measure of the surface charge of the liposomes, can also be measured using the same instrument.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.

    • Perform the measurement according to the instrument's instructions.

    • Analyze the data to obtain the Z-average diameter, PDI, and zeta potential. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

3.2.2. Encapsulation Efficiency

  • Method: To determine the amount of a substance (e.g., a drug) successfully encapsulated within the liposomes, the unencapsulated material must first be separated from the liposome formulation. This can be achieved by techniques such as centrifugation, dialysis, or size exclusion chromatography. The amount of encapsulated substance is then quantified, often using a spectrophotometric or chromatographic method.

  • Calculation: Encapsulation Efficiency (EE%) = (Amount of encapsulated drug / Total amount of drug used) x 100

Data Presentation

The incorporation of cholesteryl esters can influence the physicochemical properties of liposomes. The following tables provide a representative summary of how varying the molar percentage of a cholesteryl ester in a liposome formulation might affect its characteristics.

Disclaimer: The following data is illustrative and based on typical trends observed with the incorporation of cholesterol and cholesteryl esters in general. Specific values for this compound will need to be determined experimentally.

Table 1: Effect of this compound Concentration on Liposome Size and Polydispersity Index (PDI)

Formulation (Molar Ratio Phospholipid:Cholesterol:this compound)Mean Particle Size (nm)Polydispersity Index (PDI)
70:30:0110 ± 50.12 ± 0.02
69:30:1115 ± 60.14 ± 0.03
65:30:5125 ± 80.18 ± 0.04
60:30:10140 ± 100.21 ± 0.05

Increasing the concentration of cholesteryl esters may lead to an increase in vesicle size and PDI due to the bulky nature of the molecule affecting the curvature of the lipid bilayer.[5][9]

Table 2: Effect of this compound on Zeta Potential and Encapsulation Efficiency

Formulation (Molar Ratio Phospholipid:Cholesterol:this compound)Zeta Potential (mV)Encapsulation Efficiency (%)
70:30:0-5.2 ± 1.585 ± 5
69:30:1-5.8 ± 1.882 ± 6
65:30:5-6.5 ± 2.175 ± 7
60:30:10-7.1 ± 2.568 ± 8

The zeta potential may become slightly more negative with the incorporation of cholesteryl esters. Encapsulation efficiency of hydrophilic drugs may decrease as the hydrophobic core of the bilayer expands, potentially disrupting the ordered packing of the phospholipids.[5]

Visualization of Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of liposomes containing this compound.

G cluster_char Characterization prep1 1. Dissolve Lipids (Phospholipid, Cholesterol, This compound) in Organic Solvent prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 Evaporate Solvent prep3 3. Hydration (Aqueous Buffer, T > Tc) prep2->prep3 Add Buffer & Agitate prep4 4. Extrusion (Sizing through Membranes) prep3->prep4 Downsizing char1 Particle Size & PDI (Dynamic Light Scattering) prep4->char1 Analyze Final Product char2 Zeta Potential (DLS) prep4->char2 Analyze Final Product char3 Encapsulation Efficiency (Separation & Quantification) prep4->char3 Analyze Final Product

Caption: Workflow for the preparation and characterization of liposomes.

Postulated Cellular Uptake Pathway

The incorporation of cholesterol and its esters into liposomes can influence their interaction with cells. One of the proposed mechanisms for the uptake of such liposomes is through caveolae-mediated endocytosis, which is a clathrin-independent pathway.[10][11]

G cluster_cell Cellular Environment liposome Liposome with This compound cell_membrane Cell Membrane liposome->cell_membrane Binding caveolae Caveolae Formation cell_membrane->caveolae Invagination caveosome Caveosome caveolae->caveosome Internalization endoplasmic_reticulum Endoplasmic Reticulum caveosome->endoplasmic_reticulum Trafficking golgi Golgi Apparatus caveosome->golgi Trafficking release Release of Contents endoplasmic_reticulum->release golgi->release

Caption: Postulated caveolae-mediated endocytosis pathway for liposomes.

Conclusion

This application note provides a comprehensive protocol for the incorporation of this compound into liposomes. By following the detailed methodologies for preparation and characterization, researchers can develop stable and well-defined liposomal formulations. The provided data tables and diagrams offer a framework for understanding the expected outcomes and the biological interactions of these specialized drug delivery systems. It is crucial to note that the optimal formulation parameters will depend on the specific application and should be determined empirically.

References

Application Notes & Protocols for the Quantification of Cholesteryl Tridecanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl esters are crucial components of lipid metabolism, serving as the primary storage and transport form of cholesterol within the body. Cholesteryl tridecanoate (B1259635), a cholesteryl ester with a 13-carbon fatty acid chain, is often used as an internal standard in lipidomic studies due to its rare natural occurrence. However, its accurate quantification in biological samples can also be of interest in specific metabolic research. This document provides detailed application notes and protocols for the precise and reproducible quantification of Cholesteryl tridecanoate using modern analytical techniques. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and clinical research.

Overview of Analytical Techniques

The quantification of cholesteryl esters, including this compound, in complex biological matrices such as plasma, serum, tissues, and cells, presents analytical challenges due to their hydrophobicity and the presence of interfering substances. Several analytical techniques can be employed, each with its own advantages and limitations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for lipidomics, offering high sensitivity, specificity, and the ability to quantify a wide range of lipid species simultaneously.[1][2][3] Reverse-phase LC is commonly used to separate cholesteryl esters based on their hydrophobicity, followed by detection using tandem mass spectrometry, often with electrospray ionization (ESI).[1][2][3][4] The use of stable isotope-labeled internal standards is crucial for accurate quantification.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For cholesteryl esters, which have high boiling points, analysis can be challenging and may require derivatization to increase volatility.[7][8][9] However, modern high-temperature capillary columns can also allow for the analysis of intact steryl esters.[10]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than mass spectrometry-based techniques but can be a cost-effective alternative.[11] The separation is typically achieved on a reverse-phase column, and detection is performed at a low wavelength (around 205-210 nm), where the ester bond absorbs light.[11][12][13]

  • Enzymatic Assays: These are high-throughput methods, often available as commercial kits, that rely on enzymatic reactions to produce a colorimetric or fluorometric signal.[14][15] These assays typically measure total cholesterol and free cholesterol, with the cholesteryl ester content being calculated by subtraction.[14][16] While simple and rapid, they lack the specificity to quantify individual cholesteryl ester species like this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a robust method for the quantification of this compound in biological samples using a reverse-phase LC-MS/MS system.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Cholesteryl heptadecanoate (C17:0) or d7-Cholesteryl palmitate

  • HPLC-grade solvents: Methanol, Isopropanol, Acetonitrile, Chloroform, Water

  • Formic acid and Ammonium acetate (B1210297)

  • Biological matrix (plasma, tissue homogenate, etc.)

  • Phosphate-buffered saline (PBS)

2. Sample Preparation (Lipid Extraction)

  • Thaw biological samples on ice.

  • For plasma/serum: Use 50 µL of the sample. For cells: Use a cell pellet containing ~1x10^6 cells. For tissues: Use 10-20 mg of homogenized tissue.

  • Add the internal standard (e.g., Cholesteryl heptadecanoate to a final concentration of 1 µg/mL) to the sample.

  • Perform a liquid-liquid extraction using the Bligh-Dyer method:

    • Add 3 parts of a Chloroform:Methanol (1:2, v/v) mixture to 1 part of the aqueous sample.

    • Vortex thoroughly for 15 minutes.

    • Add 1 part of Chloroform and 1 part of water.

    • Vortex for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 200 µL of Isopropanol:Acetonitrile (1:1, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Parameters

Parameter Setting
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium acetate and 0.1% Formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium acetate and 0.1% Formic acid
Flow Rate 0.3 mL/min
Column Temp. 55 °C
Injection Vol. 5 µL
Gradient 0-2 min: 30% B; 2-12 min: linear gradient to 100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
MS System Triple quadrupole mass spectrometer
Ionization Electrospray Ionization (ESI), Positive mode
Ion Source Temp. 350 °C
Capillary Voltage 3.5 kV
MRM Transitions This compound: [M+NH4]+ → 369.3; Cholesteryl heptadecanoate (IS): [M+NH4]+ → 369.3

4. Data Analysis and Quantification

  • Prepare a calibration curve by spiking known concentrations of this compound standard into a blank biological matrix.

  • Process the samples using the same extraction procedure.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound Fatty Acid by GC-MS

This protocol involves the transesterification of this compound to its fatty acid methyl ester (FAME), followed by GC-MS analysis. This is an indirect method but is highly robust and sensitive.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Methyl tridecanoate

  • Hexane (B92381), Methanol, Sodium hydroxide, Boron trifluoride-methanol solution (14%)

  • Biological matrix

2. Sample Preparation (Transesterification)

  • Perform lipid extraction as described in Protocol 1, step 2.

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100 °C for 10 minutes in a sealed tube.

  • Cool the tube and add 1 mL of 14% boron trifluoride-methanol solution.

  • Heat again at 100 °C for 10 minutes.

  • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

Parameter Setting
GC System Gas chromatograph with an autosampler
Column Polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS System Quadrupole mass spectrometer
Ionization Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Mode Selected Ion Monitoring (SIM) for target ions of methyl tridecanoate

4. Data Analysis and Quantification

  • Create a calibration curve using methyl tridecanoate as the standard.

  • Quantify the amount of methyl tridecanoate in the samples, which corresponds to the amount of this compound in the original sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different analytical techniques used for cholesteryl ester quantification. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Analytical Technique Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Precision (%RSD)
LC-MS/MS 0.1 - 1 ng/mL0.5 - 5 ng/mL3-4 orders of magnitude< 10%
GC-MS 1 - 10 ng/mL5 - 20 ng/mL2-3 orders of magnitude< 15%
HPLC-UV 50 - 150 ng/mL150 - 500 ng/mL2 orders of magnitude< 8%[11]
Enzymatic Assays ~1 µg/mL~5 µg/mL1-2 orders of magnitude< 10%

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (Bligh-Dyer) sample->extraction Add Internal Standard reconstitution Reconstitution extraction->reconstitution Dry down & Resuspend lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

signaling_pathway cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cholesterol Free Cholesterol ce Cholesteryl Ester (e.g., this compound) cholesterol->ce ACAT / LCAT acyl_coa Acyl-CoA acyl_coa->ce phosphatidylcholine Phosphatidylcholine phosphatidylcholine->ce ce->cholesterol Cholesteryl Ester Hydrolase ffa Free Fatty Acid ce->ffa

Caption: Simplified metabolic pathway of cholesteryl esters.

logical_relationship topic Quantification of this compound lcms LC-MS/MS topic->lcms gcms GC-MS topic->gcms hplc HPLC-UV topic->hplc enzymatic Enzymatic Assay topic->enzymatic lcms_attr High Sensitivity High Specificity Direct Measurement lcms->lcms_attr gcms_attr High Sensitivity May require derivatization Good for FAMEs gcms->gcms_attr hplc_attr Lower Sensitivity Cost-effective Direct Measurement hplc->hplc_attr enzymatic_attr High Throughput Indirect Measurement Lacks Specificity enzymatic->enzymatic_attr

Caption: Comparison of analytical techniques.

References

Cholesteryl Tridecanoate: Applications in Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cholesteryl tridecanoate (B1259635), a cholesterol ester, possesses unique physicochemical properties that make it a valuable material in the fields of nanotechnology and materials science. Its liquid crystalline behavior, characterized by distinct phase transitions at specific temperatures, allows for its use in thermochromic devices and temperature-sensitive applications. In nanotechnology, cholesteryl tridecanoate serves as a lipid component in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs) and liposomes. These nanocarriers can encapsulate therapeutic agents, offering advantages like improved stability, controlled release, and targeted delivery. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the fabrication of nanocarriers.

Physicochemical Properties of this compound

This compound exhibits thermotropic liquid crystalline behavior, transitioning through different phases upon changes in temperature. These transitions are sharp and reversible, making it suitable for applications requiring a distinct temperature response.

PropertyValue (°C)
Melting Point (Crystal to Smectic)77.5
Smectic to Cholesteric Transition83.5
Clearing Point (Cholesteric to Isotropic Liquid)>83.5

Applications in Materials Science: Liquid Crystals

The cholesteric (chiral nematic) liquid crystal phase of this compound and its mixtures can selectively reflect light of a specific wavelength, which is dependent on the pitch of the helical structure. As the temperature changes, the pitch of the helix changes, resulting in a change in the reflected color. This property is the basis for its application in thermochromic materials.

Applications:

  • Temperature Sensors: Thin films of this compound can be used as contact thermometers to map surface temperatures.

  • Thermochromic Pigments: It can be incorporated into inks and coatings that change color with temperature, useful for mood rings, battery testers, and thermal mapping in electronics.

Applications in Nanotechnology: Drug Delivery Systems

This compound can be employed as a solid lipid matrix in the formulation of nanoparticles for drug delivery. Its biocompatibility and biodegradability make it an attractive excipient. While specific drug delivery data for this compound is limited in publicly available literature, its properties are similar to other long-chain cholesteryl esters used for these purposes. The following sections describe the preparation of solid lipid nanoparticles (SLNs) and liposomes, where this compound can be a key component. The provided quantitative data on particle size and encapsulation efficiency are representative examples from studies on nanoparticles formulated with other cholesteryl esters or cholesterol, illustrating the expected performance.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) of an o/w emulsion is replaced by a solid lipid. This compound can serve as this solid lipid.

Table 2: Representative Characteristics of Cholesteryl Ester-Based Solid Lipid Nanoparticles

ParameterRepresentative Value Range
Particle Size (z-average)150 - 300 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential-15 to -30 mV (for anionic formulations) or +15 to +30 mV (for cationic formulations)
Drug Encapsulation Efficiency70 - 95% (for lipophilic drugs)
Liposomes

Liposomes are vesicular structures composed of a lipid bilayer. While the primary components are phospholipids, cholesterol and its esters like this compound are often included to modulate membrane fluidity, stability, and drug retention. The presence of cholesterol and its esters can increase the rigidity of the lipid bilayer, leading to reduced leakage of encapsulated drugs.[1]

Table 3: Representative Characteristics of Liposomes Containing Cholesteryl Esters

ParameterRepresentative Value Range
Vesicle Size100 - 250 nm
Polydispersity Index (PDI)< 0.2
Drug Encapsulation Efficiency50 - 90% (highly dependent on the drug's properties)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the esterification of cholesterol with a fatty acid chloride, which can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve cholesterol in anhydrous toluene.

  • Addition of Pyridine: Add anhydrous pyridine to the solution. Pyridine acts as a catalyst and a scavenger for the HCl byproduct.

  • Addition of Acyl Chloride: Slowly add tridecanoyl chloride to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 60-70°C and maintain it under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and finally with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and evaporate the toluene under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Synthesis_Workflow cluster_materials Reactants cluster_reaction Reaction cluster_purification Purification Cholesterol Cholesterol Dissolution Dissolve Cholesterol in Toluene Cholesterol->Dissolution TridecanoylChloride Tridecanoyl Chloride AddAcylChloride Add Tridecanoyl Chloride TridecanoylChloride->AddAcylChloride Pyridine Pyridine AddPyridine Add Pyridine Pyridine->AddPyridine Toluene Toluene Toluene->Dissolution Dissolution->AddPyridine AddPyridine->AddAcylChloride Reflux Reflux at 60-70°C AddAcylChloride->Reflux Workup Work-up & Washing Reflux->Workup Drying Dry Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Product Pure Cholesteryl Tridecanoate Recrystallization->Product

Fig. 1: Synthesis workflow for this compound.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using this compound as the solid lipid.

Materials:

  • This compound (Solid Lipid)

  • Lipophilic drug (e.g., Paclitaxel, Curcumin)

  • Lecithin (e.g., Soy lecithin) or another suitable surfactant (e.g., Poloxamer 188)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the this compound by heating it to approximately 10°C above its melting point (around 88°C). Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., lecithin) in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer (HPH) for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below. The solidification of the lipid droplets leads to the formation of SLNs.

  • Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

SLN_Preparation_Workflow cluster_phase_prep Phase Preparation LipidPhase Melt this compound & Dissolve Drug PreEmulsion High-Shear Homogenization (Pre-emulsion Formation) LipidPhase->PreEmulsion AqueousPhase Dissolve Surfactant in Water & Heat AqueousPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & SLN Formation HPH->Cooling Purification Purification (Optional) Cooling->Purification SLN_Product SLN Dispersion Cooling->SLN_Product Purification->SLN_Product

Fig. 2: Workflow for the preparation of SLNs.
Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound to enhance stability.

Materials:

  • Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • This compound

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform (B151607) and Methanol (B129727) (solvent system)

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation: Dissolve the phospholipid and this compound (and a lipophilic drug, if applicable) in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated drug by dialysis, gel filtration chromatography, or centrifugation.

Liposome_Preparation_Workflow DissolveLipids Dissolve Phospholipid & Cholesteryl Tridecanoate in Organic Solvent Evaporation Solvent Evaporation (Thin Film Formation) DissolveLipids->Evaporation Hydration Hydration with Aqueous Buffer (Vesicle Formation) Evaporation->Hydration SizeReduction Size Reduction (Optional) (Sonication/Extrusion) Hydration->SizeReduction Purification Purification Hydration->Purification SizeReduction->Purification LiposomeProduct Liposome Suspension Purification->LiposomeProduct

Fig. 3: Workflow for the preparation of liposomes.

Characterization of Nanoparticles

The prepared nanoparticles should be characterized for their physicochemical properties:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticle dispersion.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the unencapsulated drug from the nanoparticles and measuring the amount of drug in the nanoparticles. The following formulas are used:

    EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

    DL% = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100

  • In Vitro Drug Release: Studied using methods like dialysis bag diffusion to determine the release profile of the encapsulated drug over time.

Conclusion

This compound is a versatile material with established applications in thermochromic devices and significant potential in the field of nanotechnology, particularly for drug delivery. Its biocompatibility and ability to form stable nanoparticle structures make it a valuable component for advanced therapeutic systems. The protocols provided herein offer a foundation for the synthesis and formulation of this compound-based materials and nanocarriers for further research and development. Further studies are warranted to explore the specific advantages of incorporating this compound into drug delivery systems for various therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cholesteryl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cholesteryl tridecanoate (B1259635).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing cholesteryl tridecanoate?

A1: this compound is typically synthesized through the esterification of cholesterol with tridecanoic acid or its derivatives. Common laboratory methods include:

  • Steglich Esterification: This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild conditions.[1][2][3]

  • Acid Chloride Method: Tridecanoyl chloride can be reacted with cholesterol in the presence of a base to form the ester. This method is often faster but may require harsher conditions.

  • Cross-Coupling Reactions: A newer approach involves the palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides. While this has been demonstrated for various aroyl chlorides, it can be adapted for aliphatic acyl chlorides like tridecanoyl chloride.[4][5][6][7][8][9]

  • Enzymatic Synthesis: Lipase-catalyzed esterification is a greener alternative that can provide high conversion rates under mild conditions.[10]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method, reaction conditions, and purification efficiency. While specific yields for this compound are not widely reported, analogous syntheses of cholesteryl esters with other long-chain fatty acids suggest that yields can range from moderate to excellent. For instance, good to high yields have been reported for the synthesis of cholesteryl esters using cross-coupling methods and organocatalysts.[4][6][11] Optimization of reaction parameters is crucial for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the product (this compound) from the starting materials (cholesterol and tridecanoic acid).[12] The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicate the progression of the reaction. Staining with a suitable reagent, like a sulfuric acid solution followed by heating, can help visualize the spots.[12]

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues that can lead to low yields in the synthesis of this compound, particularly when using the Steglich esterification method.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Materials 1. Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.- If the reaction is performed at 0°C or room temperature, consider a moderate increase in temperature (e.g., to 40-50°C), but be cautious of potential side reactions.
2. Inefficient Activation of Carboxylic Acid: The carbodiimide (DCC) may have degraded due to moisture.- Use fresh, high-quality DCC.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
3. Steric Hindrance: Cholesterol is a bulky molecule, which can slow down the reaction.[7]- Ensure an adequate amount of catalyst (DMAP) is used (typically 5-10 mol%).- Allow for a longer reaction time.
Presence of Significant Side Products 1. Formation of N-acylurea: A common side reaction in Steglich esterification where the O-acylisourea intermediate rearranges.[3]- Add the alcohol (cholesterol) to the reaction mixture as soon as the carboxylic acid has been activated by DCC.- Ensure a sufficient catalytic amount of DMAP is present to facilitate the rapid reaction with the alcohol.[3]
2. Dehydration of Cholesterol: Although less common under mild esterification conditions, acidic impurities could potentially lead to the formation of cholestadiene.- Use high-purity, anhydrous solvents and reagents.- Ensure the reaction is performed under neutral conditions.
Difficult Purification and Product Loss 1. Co-elution of Product and Byproducts: The non-polar nature of this compound can make its separation from non-polar byproducts challenging.- Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can be effective.[12][13]- Consider using a different stationary phase for chromatography if silica (B1680970) gel is not providing adequate separation.
2. Difficulty in Removing Dicyclohexylurea (DCU): The DCU byproduct from DCC can sometimes be difficult to remove completely by filtration alone.[2]- After the reaction, cool the mixture to precipitate the maximum amount of DCU and filter through a pad of celite.[14]- If DCU remains, it can often be removed during column chromatography as it has low solubility in common elution solvents.

Experimental Protocols

Protocol: Synthesis of this compound via Steglich Esterification

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Cholesterol (1.0 eq)

  • Tridecanoic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cholesterol (1.0 eq), tridecanoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect the fractions containing the pure this compound (as determined by TLC).

    • Combine the pure fractions and evaporate the solvent to yield the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Cholesterol, Tridecanoic Acid, & DMAP in anhydrous DCM cooling 2. Cool to 0°C reactants->cooling dcc_addition 3. Add DCC solution dropwise at 0°C cooling->dcc_addition stirring 4. Stir at room temperature for 12-24h dcc_addition->stirring filtration 5. Filter to remove DCU stirring->filtration extraction 6. Wash with HCl, NaHCO3, and brine filtration->extraction drying 7. Dry and concentrate extraction->drying chromatography 8. Column Chromatography (Hexane/Ethyl Acetate) drying->chromatography product 9. Isolate Pure This compound chromatography->product

Caption: Workflow for the synthesis of this compound via Steglich esterification.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Obtained check_conversion Check TLC for Starting Material Conversion start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High SM side_products Significant Side Products (e.g., N-acylurea) check_conversion->side_products Low SM, multiple spots purification_issue Difficulty in Purification check_conversion->purification_issue Good conversion, low isolated yield solution1 Increase reaction time/temperature. Use fresh reagents. incomplete_reaction->solution1 solution2 Ensure sufficient DMAP. Add cholesterol promptly after DCC. side_products->solution2 solution3 Optimize chromatography solvent system. Ensure complete removal of DCU. purification_issue->solution3

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing the Purification of Cholesteryl Tridecanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cholesteryl tridecanoate (B1259635). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their column chromatography experiments.

Troubleshooting Guide

This section addresses common issues encountered during the purification of cholesteryl tridecanoate by column chromatography.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of this compound from Other Lipids (e.g., Triglycerides, other Cholesteryl Esters) Inadequate mobile phase polarity.Modify the solvent system. For normal-phase chromatography on silica (B1680970) gel, a non-polar mobile phase like hexane (B92381) with a small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether, or 2-propanol) is typically used.[1] A less polar mobile phase will increase the retention time of all compounds but may improve the separation between closely eluting species.
Overloading of the column.Reduce the amount of sample loaded onto the column. Overloading leads to band broadening and decreased resolution. A general rule is to load no more than 1-5% of the total column bed weight.
Improper column packing.Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in an uneven flow of the mobile phase and poor separation.
Inappropriate stationary phase.For normal-phase chromatography, silica gel is a standard choice. For reversed-phase applications, a C18 or cholesterol-based stationary phase could be considered.[2][3]
This compound Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the polarity of the mobile phase. In a normal-phase system, this means reducing the concentration of the polar solvent component in the non-polar base solvent.
This compound Elutes Too Slowly (High Retention) Mobile phase is not polar enough.Increase the polarity of the mobile phase by gradually increasing the percentage of the more polar solvent in your eluent mixture.
Broad or Tailing Peaks Sample is not fully dissolved in the mobile phase or loading solvent.Ensure the this compound is completely dissolved before loading it onto the column. Using a stronger, more polar solvent to dissolve the sample should be done cautiously as it can affect the separation.
Interactions with the stationary phase.The addition of a small amount of a modifier, like acetic acid, to the mobile phase can sometimes sharpen peaks by minimizing unwanted interactions with the stationary phase.[1]
Low Recovery of this compound Adsorption onto the stationary phase.Ensure the chosen solvent system is capable of eluting the compound. In some cases, flushing the column with a much more polar solvent at the end of the run may be necessary to recover all material.
Degradation of the sample on the column.While cholesteryl esters are generally stable, prolonged exposure to acidic or basic conditions on some stationary phases could potentially lead to hydrolysis. Ensure the stability of this compound under the chosen chromatographic conditions.[4]
Crystallization of Sample on the Column Poor solubility in the mobile phase.Choose a mobile phase in which this compound has good solubility. If the sample is loaded in a solvent that is much stronger than the mobile phase, it can precipitate at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate or diethyl ether. A common starting ratio is 95:5 (hexane:ethyl acetate, v/v). The polarity can then be adjusted based on the initial results. For separating cholesteryl esters from triglycerides, a mobile phase of hexane with a small percentage of 2-propanol and acetic acid has been used in HPLC, which can be adapted for column chromatography.[1]

Q2: How can I monitor the separation of this compound during column chromatography?

Thin-Layer Chromatography (TLC) is an effective way to monitor the separation.[5] Small aliquots of the eluted fractions can be spotted on a TLC plate and developed in a solvent system similar to the one used for the column. The spots can be visualized using a suitable stain, such as phosphomolybdic acid or by charring with sulfuric acid, to identify the fractions containing the purified this compound.

Q3: What type of stationary phase is best for purifying this compound?

For preparative, normal-phase column chromatography, silica gel is the most common and cost-effective choice. For analytical separations, particularly in HPLC, cholesterol-based stationary phases have been developed and show good selectivity for nonpolar and planar molecules.[3][6]

Q4: My this compound sample is contaminated with free cholesterol. How can I separate them?

Free cholesterol is significantly more polar than this compound due to the presence of the hydroxyl group. In a normal-phase system with a non-polar mobile phase, this compound will elute much earlier than free cholesterol. By using a low polarity mobile phase, you can effectively separate the two compounds.

Q5: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography can be used. In this case, a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol, acetonitrile, isopropanol, and water mixtures) would be employed.[7][8] In a reversed-phase system, less polar compounds like this compound will be more strongly retained.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound from a mixture of lipids using silica gel chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand

  • Glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand over the glass wool.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of hexane.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound sample in a minimal amount of a non-polar solvent like hexane or dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin elution with a low polarity mobile phase, for example, 98:2 hexane:ethyl acetate.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute more polar impurities.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Value/Range Reference
Stationary Phase Silica GelGeneral Practice
Mobile Phase (Normal Phase) Hexane:Ethyl Acetate (e.g., 98:2 to 90:10 v/v)Inferred from general principles
Hexane:2-propanol:acetic acid (e.g., 100:0.5:0.1 v/v/v)[1]
Hexane:n-butyl chloride:acetonitrile:acetic acid (90:10:1.5:0.01 v/v/v/v)[1]
Mobile Phase (Reversed Phase) Water:Methanol with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (Solvent A) and Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate (Solvent B) in a gradient.[7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_result Result prep_column Pack Silica Gel Column load_sample Load Sample onto Column prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool isolate Evaporate Solvent pool->isolate pure_product Purified Cholesteryl Tridecanoate isolate->pure_product troubleshooting_logic start Start Purification check_separation Good Separation? start->check_separation poor_sep Poor Separation check_separation->poor_sep No good_sep Good Separation check_separation->good_sep Yes adjust_mobile_phase Adjust Mobile Phase Polarity poor_sep->adjust_mobile_phase check_loading Check Sample Loading poor_sep->check_loading repack_column Repack Column poor_sep->repack_column adjust_mobile_phase->check_separation check_loading->check_separation repack_column->check_separation check_recovery Good Recovery? good_sep->check_recovery low_recovery Low Recovery check_recovery->low_recovery No success Purification Successful check_recovery->success Yes increase_elution_strength Increase Elution Strength low_recovery->increase_elution_strength check_stability Check Sample Stability low_recovery->check_stability increase_elution_strength->check_recovery check_stability->check_recovery

References

Preventing degradation of Cholesteryl tridecanoate during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cholesteryl tridecanoate (B1259635) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is Cholesteryl tridecanoate and what are its basic properties?

This compound is an ester of cholesterol and tridecanoic acid. It is a solid, highly pure (>99%) compound used in various research applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 25605-87-2[1]
Molecular Formula C40H70O2[1]
Molecular Weight 582.98 g/mol [1]
Appearance Solid[1]
Purity >99%[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored at -20°C.[2] For long-term storage, it is advisable to store it under an inert gas like argon or nitrogen in a tightly sealed glass container with a Teflon-lined cap.[3][4]

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for cholesteryl esters are hydrolysis and oxidation.[3]

  • Hydrolysis: The ester bond can be cleaved to yield cholesterol and tridecanoic acid. This can be catalyzed by enzymes (esterases or lipases) or occur under alkaline or acidic conditions.[5][6]

  • Oxidation: While the saturated tridecanoate fatty acid chain is relatively resistant to oxidation, the cholesterol moiety can be oxidized, especially at the C7 position.[7][8] This process can be accelerated by heat, light, and the presence of metal ions.[3][4]

Q4: How can I prevent degradation of this compound during handling?

  • Work in an inert atmosphere: When possible, handle the compound under an inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Use appropriate labware: Use glass or stainless steel utensils. Avoid plastics that may leach impurities.[3]

  • Control temperature: Perform manipulations on ice or at reduced temperatures to slow down potential degradation reactions.[3]

  • Avoid light exposure: Protect the compound from light to prevent photo-oxidation.[4]

  • Minimize moisture: this compound is hydrophobic, but moisture can contribute to hydrolysis over time. Ensure solvents are anhydrous.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my chromatogram after storing a solution of this compound.

  • Possible Cause: This is likely due to degradation. The extra peaks could correspond to cholesterol, tridecanoic acid (from hydrolysis), or oxidized forms of cholesterol.

  • Troubleshooting Steps:

    • Analyze the new peaks: Use mass spectrometry (GC-MS or LC-MS) to identify the unexpected peaks. Compare their mass spectra to those of cholesterol, tridecanoic acid, and known cholesterol oxidation products.[7][9][10]

    • Review your storage and handling procedures:

      • Was the solution stored at -20°C or lower?[4]

      • Was the vial tightly sealed and flushed with inert gas?[3]

      • What solvent was used? Ensure it was high-purity and anhydrous.

      • Was the solution exposed to light or heat for extended periods?

    • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

Issue 2: I observe a decrease in the concentration of my this compound standard over time.

  • Possible Cause: This indicates degradation of the parent compound.

  • Troubleshooting Steps:

    • Quantify the degradation: Use a validated analytical method (e.g., HPLC with a suitable detector or GC-MS) to determine the rate of degradation under your specific storage conditions.[10][11]

    • Implement stricter storage conditions:

      • Store aliquots of your standard solution at -80°C for long-term use.

      • Avoid repeated freeze-thaw cycles.[3]

      • Consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic solutions, but be aware of potential interference with your experiments.[4]

Issue 3: My experimental results are not reproducible when using this compound from different batches or that has been stored for a long time.

  • Possible Cause: Batch-to-batch variability or degradation of older stock.

  • Troubleshooting Steps:

    • Perform quality control on new batches: Run a purity check (e.g., by HPLC or GC) on each new batch of this compound.

    • Establish a shelf-life for your solutions: Based on stability studies, determine the maximum time a solution can be stored before it is no longer suitable for your experiments.

    • Follow a strict first-in, first-out (FIFO) inventory system.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by HPLC

This protocol allows for the quantification of cholesterol, a product of hydrolysis.

  • Preparation of Standards:

    • Prepare stock solutions of this compound and cholesterol in a suitable solvent (e.g., isopropanol).

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Dissolve a known amount of this compound in the desired solvent or buffer.

    • Incubate the sample under the conditions you wish to test (e.g., different temperatures, pH values, or in the presence of an esterase).

    • At various time points, take an aliquot of the sample and stop the reaction (e.g., by adding a quenching solvent or by flash-freezing).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) can be effective.

    • Detection: UV detector at ~205 nm or a mass spectrometer.

    • Inject the standards and samples.

  • Data Analysis:

    • Generate a calibration curve for cholesterol.

    • Quantify the amount of cholesterol in your samples at each time point to determine the rate of hydrolysis.

Protocol 2: Assessing Oxidation of this compound by GC-MS

This method is highly sensitive for detecting cholesterol oxidation products (COPs).[7]

  • Sample Preparation and Exposure:

    • Prepare a solution or solid sample of this compound.

    • Expose the sample to pro-oxidative conditions (e.g., heat, UV light, or a chemical oxidant).

  • Saponification:

    • To release the cholesterol and its oxidized forms from the ester, perform a gentle saponification (e.g., with methanolic KOH at room temperature to avoid artifact formation).[8]

  • Extraction:

    • Extract the non-saponifiable lipids (cholesterol and COPs) using a solvent like hexane (B92381) or diethyl ether.

  • Derivatization:

    • Silylate the hydroxyl groups of cholesterol and COPs using a derivatizing agent (e.g., BSTFA with TMCS) to make them volatile for GC analysis.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from ~180°C to ~300°C.

    • MS Detection: Operate in scan mode to identify potential COPs and in selected ion monitoring (SIM) mode for quantification of specific known COPs.

  • Data Analysis:

    • Identify COPs by comparing their mass spectra and retention times to those of authentic standards.

    • Quantify the amount of each COP formed.

Visualizations

DegradationPathways CT This compound Hydrolysis Hydrolysis CT->Hydrolysis Esterases, Alkali/Acid Oxidation Oxidation CT->Oxidation Heat, Light, Oxygen, Metal Ions Cholesterol Cholesterol Hydrolysis->Cholesterol TridecanoicAcid Tridecanoic Acid Hydrolysis->TridecanoicAcid COPs Cholesterol Oxidation Products (COPs) Oxidation->COPs

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow start Suspected Degradation (e.g., extra peaks, loss of conc.) identify Identify Degradation Products (GC-MS, LC-MS) start->identify hydrolysis_products Hydrolysis Products Found (Cholesterol, Tridecanoic Acid) identify->hydrolysis_products Yes oxidation_products Oxidation Products Found (COPs) identify->oxidation_products Yes review_hydrolysis Review for Moisture, pH, Enzyme Contamination hydrolysis_products->review_hydrolysis review_oxidation Review for Oxygen, Light, Heat, Metal Ion Exposure oxidation_products->review_oxidation implement_corrective Implement Corrective Actions: - Use fresh/anhydrous solvents - Adjust pH - Check for contamination review_hydrolysis->implement_corrective implement_corrective_ox Implement Corrective Actions: - Store under inert gas - Protect from light - Use antioxidants review_oxidation->implement_corrective_ox reanalyze Re-analyze Sample implement_corrective->reanalyze implement_corrective_ox->reanalyze

Caption: Troubleshooting workflow for suspected degradation.

References

Strategies to improve the resolution of Cholesteryl tridecanoate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of cholesteryl tridecanoate (B1259635).

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide: HPLC Analysis
ProblemPotential CauseRecommended Solution
Poor Resolution / Peak Co-elution Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvents like acetonitrile (B52724), methanol (B129727), or isopropanol. A gradient elution may be necessary to resolve complex mixtures.[1][2]
Incorrect column chemistry.Select a column with appropriate selectivity for lipids. A C18 column is a common starting point, but for enhanced selectivity for sterols, consider a specialized cholesterol-bonded phase column.[2]
Insufficient column length.Increase the column length or connect two columns in series to enhance resolution.[1]
Flow rate is too high.Reduce the flow rate to allow for better partitioning between the stationary and mobile phases.
Inadequate column temperature.Optimize the column temperature. Temperature can affect solvent viscosity and analyte interaction with the stationary phase.[1]
Peak Tailing Secondary interactions with the stationary phase.Use a highly deactivated (end-capped) column. Ensure the mobile phase pH is appropriate for the analyte.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent.
Broad Peaks Large injection volume or strong sample solvent.Reduce the injection volume. Dissolve the sample in a solvent weaker than or similar in strength to the initial mobile phase.[3]
Extra-column band broadening.Minimize the length and diameter of tubing connecting the injector, column, and detector.
Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and filter the mobile phase. Clean the injector and sample loop.
Carryover from previous injections.Implement a thorough needle wash protocol. Inject a blank solvent run to identify the source of carryover.
HPLC FAQs

Q1: What is a good starting point for developing an HPLC method for cholesteryl tridecanoate?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and isopropanol. Monitor the elution at a low UV wavelength (around 205-210 nm) as cholesteryl esters lack a strong chromophore.[4]

Q2: How can I improve the separation of this compound from other cholesteryl esters?

A2: Optimizing the mobile phase composition is crucial. Experiment with different solvent combinations (e.g., acetonitrile/isopropanol, methanol/acetonitrile) and gradient profiles.[1] Increasing the column length or using a column with a smaller particle size can also enhance resolution.

Q3: My sample is complex, containing triglycerides and other lipids. How can I specifically analyze this compound?

A3: For complex lipid mixtures, a pre-purification step using solid-phase extraction (SPE) with a silica (B1680970) cartridge can be employed to separate cholesteryl esters from more polar lipids like phospholipids (B1166683) and less polar lipids like triglycerides.[5][6]

Experimental Protocol: Reversed-Phase HPLC of Cholesteryl Esters

This protocol is a general guideline and may require optimization for your specific application.

1. Sample Preparation:

  • Extract lipids from the sample using a modified Bligh-Dyer method.[6]

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 95% methanol or dichloromethane).[6]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: Start with a high percentage of A and gradually increase the percentage of B. A typical gradient might be:

    • 0-5 min: 80% A, 20% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm[4]

  • Injection Volume: 10-20 µL

Data Presentation: HPLC Mobile Phase Optimization
Mobile Phase CompositionObservation
Isocratic 100% AcetonitrileEarly elution with poor resolution of long-chain cholesteryl esters.
Isocratic 100% MethanolBroader peaks compared to acetonitrile.
Acetonitrile/Isopropanol (Gradient)Improved resolution between different cholesteryl esters.
Acetonitrile/Methanol (Gradient)Good separation, can be an alternative to isopropanol.[1]

HPLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Gas Chromatography (GC)

Troubleshooting Guide: GC Analysis
ProblemPotential CauseRecommended Solution
Poor Resolution / Peak Overlap Inadequate temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[7]
Incorrect column type.Use a column with appropriate polarity. For separating by degree of unsaturation, a polar column (e.g., Silar 10C or ionic liquid) is recommended. For separation by carbon number, a nonpolar column (e.g., OV-1) is suitable.[8][9]
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate. High flow rates can be necessary for eluting high molecular weight compounds like cholesteryl esters.[10]
Peak Tailing Active sites in the injector, column, or detector.Use a deactivated liner and column. Silylation of active sites can reduce tailing.[11]
Sample degradation.Ensure the injector temperature is not too high. Cholesteryl esters can be thermally labile.
Incomplete derivatization.If derivatizing to FAMEs, ensure the reaction goes to completion.[12]
Broad Peaks Slow injection speed.Use a fast injection to ensure a narrow sample band at the column inlet.
Column bleed at high temperatures.Use a column rated for high-temperature analysis. Condition the column properly before use.
No Peaks or Very Small Peaks Sample adsorption.Deactivate the entire system, including the syringe, liner, and column.[11]
Leaks in the system.Perform a leak check, especially at the injector and detector fittings.
Incorrect split ratio.If using a split injection, ensure the split ratio is not too high. For trace analysis, consider splitless injection.[8]
GC FAQs

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: While direct analysis is possible, it is often challenging due to the high boiling point and potential for thermal degradation of intact cholesteryl esters.[13] A common approach is to transesterify the cholesteryl ester to its corresponding fatty acid methyl ester (methyl tridecanoate), which is more volatile and provides better chromatographic performance.[14]

Q2: What type of GC column is best for separating cholesteryl esters?

A2: The choice of column depends on the desired separation. A nonpolar column, such as one with an OV-1 stationary phase, will separate esters primarily by their carbon number. A polar column, like a Silar 10C or an ionic liquid column, will provide separation based on the degree of unsaturation of the fatty acid chain.[8][9]

Q3: What are the critical parameters to control in high-temperature GC for cholesteryl esters?

A3: Key parameters include the injector temperature, the temperature program of the oven, the carrier gas flow rate, and the inertness of the entire system.[10][15] It is crucial to use a high-temperature stable column and to minimize active sites that can cause sample degradation or adsorption.[11]

Experimental Protocol: GC-FID of Cholesteryl Esters (as FAMEs)

This protocol outlines the general steps for the analysis of cholesteryl esters as their fatty acid methyl esters (FAMEs).

1. Sample Preparation (Transesterification):

  • To the lipid extract containing this compound, add a known amount of an internal standard (e.g., methyl heptadecanoate).

  • Add 2 mL of 1.2% HCl in methanol/toluene.

  • Heat the mixture at 45°C overnight or at 100°C for 1-1.5 hours.[12]

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381) to extract the FAMEs.

  • The upper hexane layer containing the FAMEs is collected for GC analysis.

2. GC-FID Conditions:

  • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[16]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 min.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 10 min.[16]

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection: 1 µL, split or splitless depending on concentration.

Data Presentation: GC Column Selection
Column TypeSeparation PrincipleSuitable For
Nonpolar (e.g., OV-1, DB-1) Carbon NumberSeparating cholesteryl esters with different fatty acid chain lengths.[8]
Polar (e.g., Silar 10C, Ionic Liquid) Degree of UnsaturationResolving cholesteryl esters with the same carbon number but a different number of double bonds.[8][9]

GC Analysis Workflow

Caption: A typical workflow for the GC analysis of this compound.

Thin-Layer Chromatography (TLC)

Troubleshooting Guide: TLC Analysis
ProblemPotential CauseRecommended Solution
Streaking of Spots Sample overload.Dilute the sample before spotting it on the TLC plate.
Sample is too polar for the stationary phase.Add a small amount of a polar solvent (e.g., acetic acid for acidic compounds, ammonia (B1221849) for basic compounds) to the mobile phase.
Impure sample.Purify the sample before TLC analysis.
Poor Separation (Spots too close together) Inappropriate mobile phase polarity.If spots are near the baseline, the mobile phase is not polar enough; increase its polarity. If spots are near the solvent front, the mobile phase is too polar; decrease its polarity.
Incorrect stationary phase.For very nonpolar compounds, a reversed-phase TLC plate might provide better separation.
Spots are Diffuse or Irregularly Shaped Uneven solvent front.Ensure the TLC chamber is properly saturated with solvent vapor by lining it with filter paper. Make sure the plate is placed evenly in the chamber.
Sample applied too broadly.Apply the sample as a small, concentrated spot.
No Spots Visible Insufficient sample concentration.Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.
Compound is not UV active or does not stain.Use a different visualization technique (e.g., iodine vapor, charring with sulfuric acid).
Volatile compound.Ensure the plate is not heated excessively during spotting or before visualization.
TLC FAQs

Q1: What is a suitable mobile phase for separating this compound from other neutral lipids on a silica TLC plate?

A1: A common mobile phase for separating neutral lipids is a mixture of nonpolar and slightly polar solvents. A good starting point is a mixture of petroleum ether, diethyl ether, and glacial acetic acid in a ratio of approximately 80:20:1 (v/v/v).[17]

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound is not UV active, you will need to use a visualization reagent. Common methods include exposing the plate to iodine vapor, which will stain the lipid spots brown, or spraying the plate with a 50% sulfuric acid solution and heating, which will char the organic compounds and make them visible as dark spots.[17]

Q3: My spots are streaking. What is the most likely cause and how do I fix it?

A3: The most common cause of streaking is applying too much sample to the plate (overloading). Try diluting your sample and spotting a smaller amount. If the compound is highly polar or acidic/basic, adding a small amount of a modifier like acetic acid or ammonia to your mobile phase can also help to produce more compact spots.

Experimental Protocol: TLC of Neutral Lipids

This protocol provides a basic method for the separation of cholesteryl esters.

1. Plate Preparation:

  • Use a pre-coated silica gel 60 TLC plate.

  • With a pencil, gently draw a starting line about 1.5-2 cm from the bottom of the plate.

2. Sample Application:

  • Dissolve the lipid extract in a volatile solvent like chloroform (B151607) or hexane.

  • Using a capillary tube or microsyringe, carefully spot a small amount of the sample onto the starting line.

  • Allow the solvent to completely evaporate.

3. Development:

  • Prepare the developing chamber by adding the mobile phase (e.g., petroleum ether:diethyl ether:glacial acetic acid 80:20:1 v/v/v) to a depth of about 0.5-1 cm.[17]

  • Line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors.

  • Place the TLC plate in the chamber, ensuring the starting line is above the solvent level.

  • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Place the dried plate in a sealed chamber containing a few crystals of iodine until the spots become visible. Alternatively, spray with 50% sulfuric acid and heat on a hot plate until spots appear.[17]

Data Presentation: TLC Mobile Phase Systems for Neutral Lipids
Mobile Phase System (v/v/v)Application
Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1)General separation of neutral lipids like cholesteryl esters, triglycerides, and free fatty acids.[17]
Hexane : Diethyl Ether : Acetic Acid (70:30:1)Similar to the above, provides good resolution for a range of neutral lipids.[14]
Toluene : Diethyl Ether : Ethyl Acetate : Acetic Acid (75:10:13:1.2)A two-step development with this system can provide excellent separation of a complex mixture of neutral lipids.[18]

TLC Troubleshooting Logic

TLC_Troubleshooting Start Problem with TLC Result Streaking Streaking Spots? Start->Streaking Poor_Separation Poor Separation? Start->Poor_Separation No_Spots No Spots Visible? Start->No_Spots Dilute_Sample Dilute Sample Streaking->Dilute_Sample Add_Modifier Add Modifier to Mobile Phase Streaking->Add_Modifier Adjust_Polarity Adjust Mobile Phase Polarity Poor_Separation->Adjust_Polarity Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Concentrate_Sample Concentrate Sample No_Spots->Concentrate_Sample Change_Visualization Change Visualization Method No_Spots->Change_Visualization Solution Solution Dilute_Sample->Solution Resolved Add_Modifier->Solution Adjust_Polarity->Solution Change_Stationary_Phase->Solution Concentrate_Sample->Solution Change_Visualization->Solution

Caption: A decision tree for troubleshooting common issues in TLC analysis.

References

Navigating the Challenges of Cholesteryl Tridecanoate Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for overcoming common challenges encountered during the crystallization of cholesteryl tridecanoate (B1259635). Drawing upon established principles of cholesteryl ester crystallization, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and development efforts.

Troubleshooting Guide

Crystallization is often as much an art as a science. This guide addresses specific issues you may encounter when working with cholesteryl tridecanoate, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Oiling Out / No Crystal Formation • The solution is too supersaturated. • The cooling rate is too rapid. • The chosen solvent is not ideal. • The presence of impurities is inhibiting nucleation.[1][2][3]Reduce Supersaturation: Add a small amount of warm solvent to the oiled-out solution until it becomes clear, then allow it to cool more slowly. • Optimize Cooling Rate: Employ a slower, controlled cooling profile. Step-wise cooling can be effective.[4] • Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.[5][6] • Seeding: Introduce a small seed crystal of this compound to induce nucleation.[7] • Purify the Material: If impurities are suspected, purify the this compound using column chromatography or recrystallization from a different solvent system.[2][3]
Poor Crystal Yield • The compound is too soluble in the mother liquor at the final temperature. • Insufficient crystallization time. • The initial concentration was too low.Anti-Solvent Addition: Gradually add a miscible anti-solvent (a solvent in which this compound is poorly soluble) to the solution to reduce its overall solubility. • Extended Crystallization Time: Allow the solution to stand for a longer period at the final temperature. • Increase Initial Concentration: Ensure the starting concentration is high enough to achieve supersaturation upon cooling, but not so high as to cause oiling out.
Formation of Needles or Irregular Crystals • The cooling rate is too fast. • The solvent system is promoting anisotropic growth. • The presence of certain impurities can act as habit modifiers.[8]Slower Cooling: A slower cooling rate allows for more ordered crystal growth, often leading to more equant (less needle-like) crystals.[4] • Solvent System Modification: Experiment with different solvents. For example, crystallization from non-polar solvents may yield different crystal habits than from polar solvents.[9] • Additive Screening: In some cases, the addition of a small amount of a structurally similar molecule can modify the crystal habit.[8]
Inconsistent Crystal Form (Polymorphism) • Cholesteryl esters are known to exhibit polymorphism, where different crystal packing arrangements can form under different conditions.[10] • The thermodynamic stability of polymorphs is temperature-dependent.Controlled Crystallization Conditions: Strictly control the solvent, cooling rate, and final temperature to consistently obtain the desired polymorph. • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the polymorphic form obtained.[11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

Q2: How does the cooling rate affect the crystallization of this compound?

A2: The cooling rate is a critical parameter that influences crystal size, morphology (habit), and potentially the polymorphic form.[4]

  • Slow Cooling: Generally promotes the growth of larger, more well-defined crystals.

  • Rapid Cooling (Quenching): Often leads to the formation of smaller, less-ordered crystals, and can sometimes result in "oiling out."

Q3: What are the expected phase transitions for this compound?

A3: Cholesteryl esters typically exhibit complex phase behavior, including transitions from the crystalline solid to various liquid crystalline phases (smectic and cholesteric) before becoming an isotropic liquid.[15] Differential Scanning Calorimetry (DSC) is the primary technique used to determine the temperatures and enthalpies of these transitions.[11][16]

Q4: How can I identify the polymorphic form of my this compound crystals?

A4: Powder X-ray Diffraction (PXRD) is the definitive method for identifying crystal polymorphs.[12][13][14] Each polymorphic form will have a unique diffraction pattern. DSC can also be used to infer the presence of different polymorphs, as they will typically have different melting points and may exhibit solid-solid phase transitions.[11]

Q5: My crystals are very fine and difficult to filter. What can I do?

A5: Fine crystals are often a result of rapid nucleation caused by high supersaturation or a fast cooling rate. To obtain larger crystals that are easier to handle, try the following:

  • Reduce the cooling rate.

  • Decrease the initial concentration of your solution.

  • Consider using a solvent system that promotes slower crystal growth.

  • Employ a temperature cycling method where the solution is gently heated and cooled to dissolve smaller crystals and encourage the growth of larger ones (Ostwald ripening).

Experimental Protocols

The following are generalized protocols for the crystallization of this compound. The specific parameters (solvent, concentration, temperatures) should be optimized for your particular requirements.

Protocol 1: Slow Cooling Crystallization

This is the most common method for obtaining well-defined crystals.

  • Dissolution: In a clean vessel, dissolve the this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) with stirring until the solution is clear. Aim for a concentration that is close to, but not exceeding, the saturation point at this temperature.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration to remove insoluble impurities.

  • Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a dewar or an insulated container.

  • Further Cooling: To maximize yield, the vessel can be subsequently placed in a refrigerator or ice bath.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be identified or to increase yield.

  • Dissolution: Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution with stirring.

  • Nucleation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Allow the solution to stand to allow for crystal growth. The rate of anti-solvent addition can be controlled to influence crystal size.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the crystallization processes and troubleshooting strategies.

experimental_workflow cluster_protocol1 Protocol 1: Slow Cooling Crystallization cluster_protocol2 Protocol 2: Anti-Solvent Crystallization p1_start Dissolve in Hot Solvent p1_filter Hot Filtration p1_start->p1_filter p1_cool Slow Cooling p1_filter->p1_cool p1_isolate Isolate & Dry Crystals p1_cool->p1_isolate p2_start Dissolve in 'Good' Solvent p2_add Add Anti-Solvent p2_start->p2_add p2_grow Crystal Growth p2_add->p2_grow p2_isolate Isolate & Dry Crystals p2_grow->p2_isolate

Figure 1: Experimental workflows for crystallization.

troubleshooting_workflow start Crystallization Attempt outcome Observe Outcome start->outcome success Good Crystals outcome->success Success oiling Oiling Out? outcome->oiling Problem poor_yield Poor Yield? oiling->poor_yield No sol_oiling Reduce Supersaturation / Slower Cooling oiling->sol_oiling Yes bad_habit Bad Habit? poor_yield->bad_habit No sol_yield Use Anti-Solvent / Increase Time poor_yield->sol_yield Yes sol_habit Change Solvent / Slower Cooling bad_habit->sol_habit Yes sol_oiling->start sol_yield->start sol_habit->start

Figure 2: A logical workflow for troubleshooting crystallization issues.

References

Technical Support Center: Method Development for Resolving Cholesteryl Tridecanoate from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of cholesteryl tridecanoate (B1259635) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers that can co-elute with cholesteryl tridecanoate?

A1: this compound can co-elute with several types of isomers, making its resolution challenging. These include:

  • Isobaric Cholesteryl Esters: These are esters of cholesterol with different fatty acids that have the same molecular weight as tridecanoic acid. For instance, a cholesteryl ester of a C14:1 fatty acid (a fatty acid with 14 carbons and one double bond) would be isobaric with this compound (C13:0).

  • Structural Isomers of the Fatty Acid Moiety: These include cholesteryl esters of branched-chain fatty acids with the same carbon number as tridecanoic acid (e.g., iso-tridecanoic acid or anteiso-tridecanoic acid). These isomers have the same mass but different structures.[1]

  • Positional Isomers: In cases of unsaturated fatty acid isomers, the position of the double bond can vary, leading to different isomers. While this compound is saturated, it may need to be resolved from unsaturated cholesteryl ester isomers with similar chromatographic behavior.

  • Diastereomers: If the fatty acid component contains a chiral center, it can exist as different stereoisomers, which can be challenging to separate.

Q2: What are the primary analytical techniques for separating this compound from its isomers?

A2: The most common and effective techniques for the separation of this compound and its isomers are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolving power, especially with the use of appropriate capillary columns. It is well-suited for separating volatile and semi-volatile compounds like cholesteryl esters.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, particularly with reverse-phase or silver ion chromatography, is a powerful tool for separating cholesteryl esters based on their hydrophobicity and degree of unsaturation.[3][4][5][6]

  • Silver Ion Chromatography (Argentation Chromatography): This technique, which can be performed using High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE), is highly effective at separating cholesteryl esters based on the number and geometry of double bonds in the fatty acid chain.[7][8]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always necessary but can be beneficial for certain analytical techniques:

  • For GC-MS: While intact cholesteryl esters can be analyzed, derivatization of the cholesterol moiety is sometimes performed to improve thermal stability and chromatographic peak shape. However, for analyzing the fatty acid profile, transesterification to fatty acid methyl esters (FAMEs) is a common approach.

  • For LC-MS: Derivatization is generally not required, especially with modern ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with appropriate mobile phase additives.[4] However, in some cases, derivatization can enhance ionization efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the method development for resolving this compound from its isomers.

Issue 1: Co-elution of this compound with Other Cholesteryl Esters

  • Symptom: A single, broad, or asymmetric peak is observed where multiple cholesteryl ester peaks are expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Chromatographic Resolution (GC-MS) Optimize the GC temperature program. A slower ramp rate can improve the separation of closely eluting compounds. Consider using a longer capillary column or a column with a different stationary phase (e.g., a more polar phase) to enhance selectivity.
Inadequate Chromatographic Resolution (LC-MS) Modify the mobile phase composition. For reverse-phase LC, adjusting the organic solvent ratio or using a different organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. Employ a shallower gradient for better separation of closely eluting peaks. Consider using a column with a different stationary phase chemistry (e.g., C18 vs. C30) or a smaller particle size for higher efficiency.
Separation Based on Unsaturation is Needed Utilize silver ion chromatography (Ag-HPLC or Ag-SPE) to separate cholesteryl esters based on the number of double bonds in their fatty acid chains.[7][8] This is particularly useful for resolving saturated this compound from unsaturated isomers.

Issue 2: Peak Splitting or Tailing

  • Symptom: The peak for this compound or its isomers appears as a doublet or has a pronounced tail.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the initial mobile phase in LC.[9]
Secondary Interactions with the Stationary Phase For LC, ensure the mobile phase pH is appropriate if there are any ionizable groups. For GC, ensure the liner and column are properly deactivated to prevent interactions with active sites.
Column Contamination or Degradation A blocked frit or a void at the column inlet can cause peak splitting.[10][11] Try back-flushing the column or using a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.

Issue 3: Poor Sensitivity or Signal-to-Noise Ratio

  • Symptom: Difficulty in detecting low-abundance isomers of this compound.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Ionization in LC-MS Optimize the ionization source parameters (e.g., temperature, gas flows). Consider using Atmospheric Pressure Chemical Ionization (APCI), which is often more suitable for nonpolar lipids like cholesteryl esters. The use of mobile phase additives, such as ammonium (B1175870) formate (B1220265) or acetate, can also enhance the formation of adduct ions in ESI.
Sample Loss During Preparation Review the sample extraction and cleanup procedures to minimize analyte loss. Use an appropriate internal standard to correct for recovery.
Suboptimal Mass Spectrometry Parameters For MS/MS analysis, optimize the collision energy to achieve characteristic and abundant fragment ions for sensitive detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Experimental Protocols

Protocol 1: High-Resolution Separation of Cholesteryl Esters by Silver Ion HPLC

This protocol is adapted for the separation of cholesteryl esters based on their degree of unsaturation.

  • Column Preparation: A commercially available silver ion HPLC column can be used, or one can be prepared in the laboratory by loading a cation-exchange column (e.g., Nucleosil 5SA) with a silver nitrate (B79036) solution.[12]

  • Mobile Phase: A non-polar mobile phase is typically used. A common starting point is a gradient of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or isopropanol. The exact gradient will need to be optimized based on the specific isomers being separated.

  • Sample Preparation: Dissolve the lipid extract in the initial mobile phase solvent.

  • HPLC Conditions (Example):

    • Column: Silver-impregnated silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Hexane (A) and Dichloromethane (B).

    • Gradient: Start with 100% A, ramp to 10% B over 20 minutes, then to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 205 nm or connected to a mass spectrometer with an APCI source.

  • Expected Outcome: Saturated cholesteryl esters like this compound will elute first, followed by esters with one, two, and more double bonds.

Protocol 2: GC-MS Analysis of Cholesteryl Esters for Isomer Separation

This protocol is suitable for separating structural isomers, such as branched-chain vs. straight-chain cholesteryl esters.

  • Sample Preparation:

    • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Isolate the cholesteryl ester fraction using solid-phase extraction (SPE) with a silica cartridge.

    • Evaporate the solvent and reconstitute in a small volume of hexane or other suitable solvent for GC injection.

  • GC-MS Conditions (Example):

    • GC Column: A moderately polar capillary column (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm) is often suitable for separating fatty acid isomers.

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp 1: 10°C/min to 220°C, hold for 5 min.

      • Ramp 2: 5°C/min to 250°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-700.

  • Expected Outcome: Cholesteryl esters will be separated based on their volatility and interaction with the stationary phase. Branched-chain isomers typically have slightly different retention times than their straight-chain counterparts.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from well-optimized LC-MS/MS methods for cholesteryl ester analysis.

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.5 - 10 ng/mLCreative Proteomics
Linear Dynamic Range ≥ 4 orders of magnitudeCreative Proteomics
Precision (Intra-batch CV) ≤ 15%Creative Proteomics
Mass Accuracy (HRAM) ≤ 5 ppmCreative Proteomics

Visualizations

Experimental_Workflow_Ag_HPLC cluster_sample_prep Sample Preparation cluster_hplc Silver Ion HPLC cluster_data_analysis Data Analysis Lipid_Extraction Lipid Extraction (e.g., Folch) SPE_Cleanup SPE Cleanup (Silica Cartridge) Lipid_Extraction->SPE_Cleanup Reconstitution Reconstitution in Mobile Phase SPE_Cleanup->Reconstitution Injection Inject Sample Reconstitution->Injection Ag_Column Silver Ion Column Injection->Ag_Column Gradient_Elution Gradient Elution (Hexane/DCM) Detection Detection (UV or MS) Ag_Column->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the separation of cholesteryl esters using silver ion HPLC.

Troubleshooting_Peak_Splitting Start Peak Splitting Observed Cause1 Column Overload? Start->Cause1 Solution1 Reduce Injection Volume/Concentration Cause1->Solution1 Yes Cause2 Solvent Mismatch? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Dissolve Sample in Initial Mobile Phase Cause2->Solution2 Yes Cause3 Column Contamination? Cause2->Cause3 No Solution2->End Solution3 Back-flush or Replace Column Cause3->Solution3 Yes Solution3->End

Caption: A logical workflow for troubleshooting peak splitting in HPLC analysis.

References

Technical Support Center: Optimization of Derivatization Methods for Cholesteryl Tridecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Cholesteryl tridecanoate (B1259635).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of Cholesteryl tridecanoate?

Derivatization is a critical step in the analysis of cholesteryl esters like this compound, particularly for gas chromatography (GC)-based methods. The primary reasons for derivatization are to:

  • Increase Volatility: Cholesteryl esters are large molecules with low volatility. Derivatization breaks the ester bond and converts the fatty acid (tridecanoic acid in this case) into a more volatile form, such as a fatty acid methyl ester (FAME).[1][2]

  • Improve Thermal Stability: The derivatized products are often more stable at the high temperatures required for GC analysis, preventing on-column decomposition.[3]

  • Enhance Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to improved peak shape, reduced tailing, and better separation from other components in the sample matrix.[2][4]

For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be employed to improve ionization efficiency and detection sensitivity.[5][6][7]

Q2: What are the most common derivatization methods for this compound analysis?

The most common methods involve transesterification or saponification followed by esterification to convert the tridecanoic acid moiety into a fatty acid methyl ester (FAME). Key methods include:

  • Acid-Catalyzed Transesterification: This is a widely used method that employs reagents like methanolic HCl or boron trifluoride-methanol (BF₃-Methanol) to simultaneously extract and derivatize the fatty acid from the cholesterol backbone.[1][8]

  • Base-Catalyzed Transesterification: This method uses a base like sodium methoxide (B1231860) in methanol. It is typically faster than acid-catalyzed methods but is not suitable for derivatizing free fatty acids that may be present in the sample.[1]

  • Silylation: For direct analysis of the intact cholesteryl ester or free cholesterol, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group of cholesterol into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This is often done after an initial FAME analysis.[6][9]

Q3: Which analytical technique is better for this compound analysis: GC-MS or LC-MS?

Both GC-MS and LC-MS are powerful techniques for analyzing this compound, and the choice depends on the specific research question.

  • GC-MS is ideal for fatty acid profiling. After derivatization to FAMEs, GC-MS provides excellent separation and identification of the fatty acid components of cholesteryl esters.[3][10] It is a robust and cost-effective method for quantifying the tridecanoic acid portion.

  • LC-MS/MS is preferred for analyzing the intact this compound molecule. It allows for the simultaneous quantification of free cholesterol and various cholesteryl esters without derivatization, although derivatization can be used to enhance sensitivity.[11][12][13][14] This is particularly useful for understanding the overall lipid profile in complex biological samples.[3]

Troubleshooting Guide

Issue 1: Low or no yield of the derivatized product (e.g., methyl tridecanoate).

  • Possible Cause 1: Presence of water in the reaction mixture. Water can hinder the derivatization reaction and hydrolyze the resulting esters, significantly reducing the yield.[4]

    • Remedy: Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding derivatization reagents. If necessary, add a drying agent like anhydrous sodium sulfate (B86663) to the reaction mixture.[1][4]

  • Possible Cause 2: Incomplete reaction. The reaction time or temperature may not be sufficient for the complete conversion of this compound.

    • Remedy: Optimize the reaction conditions. For acid-catalyzed methods, increasing the reaction time or temperature can improve yield. For example, heating at 60°C for 5-10 minutes with BF₃-Methanol or overnight at 50°C with methanolic HCl can be effective.[1][15]

  • Possible Cause 3: Inefficient extraction. The derivatized product may not be efficiently extracted from the reaction mixture into the organic solvent.

    • Remedy: After derivatization, ensure vigorous mixing (e.g., vortexing) of the aqueous and organic layers to maximize the transfer of the nonpolar FAMEs into the organic phase (e.g., hexane).[1] Perform multiple extractions if necessary.[9]

Issue 2: Poor peak shape (e.g., tailing) in GC analysis.

  • Possible Cause 1: Incomplete derivatization. Residual underivatized fatty acids or cholesterol can interact with active sites in the GC system (e.g., inlet liner, column), causing peak tailing.[2]

    • Remedy: Re-optimize the derivatization protocol to ensure complete reaction. Use a higher concentration of the derivatizing agent or increase the reaction time and temperature.

  • Possible Cause 2: Active sites in the GC system. Silanol groups on the surface of the inlet liner or the GC column can interact with the analytes.[16]

    • Remedy: Use a deactivated inlet liner. If the problem persists, consider deactivating the GC system or using a retention gap.[16] Conditioning the column by injecting a high concentration of the derivatized standard can sometimes help passivate active sites.[16]

Issue 3: Extraneous peaks or high background in the chromatogram.

  • Possible Cause 1: Contaminated reagents or solvents. Impurities in the derivatization reagents, solvents, or carrier gas can introduce artifacts into the analysis.[4][16]

    • Remedy: Use only high-purity solvents and reagents specifically designed for GC or MS analysis. Ensure that the carrier gas is pure and that any gas purifiers are functioning correctly.[16]

  • Possible Cause 2: Side reactions. The derivatization conditions may be too harsh, leading to the formation of byproducts.

    • Remedy: Reduce the reaction temperature or time. Ensure that the reaction is properly neutralized after completion to prevent further reactions.[1] For silylation, byproducts can form if the sample is not completely dry.

Issue 4: Loss of analyte and poor reproducibility.

  • Possible Cause 1: Adsorption of the analyte. Analytes can adsorb to glass surfaces during sample preparation and transfer.[4]

    • Remedy: Deactivate glassware by silanizing with a reagent like dimethyldichlorosilane (DMDCS).[4] Rinsing pipettes and vials with the sample or solvent can help minimize losses.

  • Possible Cause 2: Analyte degradation. Cholesteryl esters can be sensitive to decomposition, especially at high temperatures in the GC inlet.[16]

    • Remedy: Optimize the GC inlet temperature to ensure volatilization without causing degradation. A lower inlet temperature may be beneficial. Ensure a clean inlet liner is used for each batch of samples.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common derivatization methods used in the analysis of cholesteryl esters.

Table 1: Acid-Catalyzed Derivatization Parameters

ParameterMethanolic HClBoron Trifluoride-Methanol (BF₃-Methanol)
Catalyst Concentration 5% (w/v) HCl in Methanol12-14% (w/w) BF₃ in Methanol
Reaction Temperature 50°C to Reflux60°C to 100°C
Reaction Time 30 min (free fatty acids) to 2 hours or overnight2-10 minutes
Typical Yield >96%>95%
Reference [9][15][1][2]

Table 2: Base-Catalyzed Derivatization Parameters

ParameterSodium Methoxide in Methanol
Catalyst Concentration 0.5 M
Reaction Temperature Room Temperature
Reaction Time 2 minutes
Applicability Transesterification of esters (not for free fatty acids)
Reference [1]

Table 3: Silylation Derivatization Parameters

ParameterBSTFA or MSTFA
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Reaction Temperature 60°C
Reaction Time 20-60 minutes
Applicability Derivatization of hydroxyl groups (e.g., free cholesterol)
Reference [2][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification using BF₃-Methanol

This protocol is suitable for the derivatization of this compound to methyl tridecanoate for GC analysis.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a glass reaction vial. If the sample is in a solvent, evaporate to complete dryness under a stream of nitrogen.

  • Derivatization: Add 2 mL of 12% w/w BF₃-Methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. For complex lipids, the reaction time may need to be optimized.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 30-60 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Phase Separation: Allow the layers to separate. A brief centrifugation can aid in separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Washing: Wash the hexane layer by adding 1-2 mL of a saturated sodium chloride solution, vortexing, and allowing the layers to separate.

  • Drying: Transfer the washed hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

(Adapted from BenchChem, 2025)[1]

Protocol 2: Silylation of Free Cholesterol using BSTFA

This protocol is often performed after FAME analysis on the same sample to quantify free cholesterol.

  • Sample Preparation: After FAME analysis, take the sample vial containing the extracted lipids and dry the contents completely under a stream of nitrogen.

  • Derivatization: Add 50 µL of a silylation reagent such as BSTFA (with 1% TMCS as a catalyst) to the dried sample.

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Solvent Addition: After cooling to room temperature, add a suitable solvent like dichloromethane (B109758) or hexane.

  • Analysis: The sample is now ready for GC-MS analysis to quantify the trimethylsilyl ether of cholesterol (TMSE-cholesterol).

(Adapted from Restek, 2020 and Metherel et al., 2018)[2][9]

Visualizations

Derivatization_Workflow start Start: Lipid Sample Containing This compound dry_sample Evaporate Solvent/ Dry Sample start->dry_sample add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dry_sample->add_reagent heat Heat Reaction (e.g., 60°C for 10 min) add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane, Vortex to Extract cool->extract separate Separate Organic Layer extract->separate wash Wash with NaCl Solution separate->wash dry_extract Dry with Na2SO4 wash->dry_extract analyze Analyze by GC-MS dry_extract->analyze Troubleshooting_Logic issue issue cause cause remedy remedy low_yield Low/No Product? water Water Present? low_yield->water Check incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check dry_reagents Use Anhydrous Reagents & Dry Sample water->dry_reagents Solution optimize Increase Reaction Time/Temperature incomplete_rxn->optimize Solution peak_tailing Peak Tailing? incomplete_deriv Incomplete Derivatization? peak_tailing->incomplete_deriv Check active_sites Active Sites in GC? peak_tailing->active_sites Check re_optimize Re-optimize Derivatization incomplete_deriv->re_optimize Solution deactivate Use Deactivated Liner/ Condition Column active_sites->deactivate Solution

References

Technical Support Center: Improving the Stability of Cholesteryl Tridecanoate-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of cholesteryl tridecanoate-containing drug delivery systems.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of cholesteryl tridecanoate (B1259635) formulations.

1. What are the primary stability concerns for formulations containing this compound?

The primary stability concerns for this compound formulations are physical instability, manifesting as crystallization and aggregation, and chemical instability, primarily through hydrolysis. This compound, a cholesteryl ester, has a tendency to crystallize from a supersaturated state, which can be induced by changes in temperature or solvent composition. This crystallization can lead to an increase in particle size, loss of encapsulation efficiency, and altered drug release profiles. Aggregation of nanoparticles is another significant issue, often driven by suboptimal surface charge or the formulation's ionic strength.[1][2] Chemically, the ester linkage in this compound is susceptible to hydrolysis, which breaks down the molecule into cholesterol and tridecanoic acid.[3] This degradation is influenced by pH and temperature.

2. How does the fatty acid chain length of a cholesteryl ester affect its physical properties and stability?

The length of the fatty acid chain in a cholesteryl ester significantly influences its physical properties, such as melting point and the temperatures of phase transitions between crystalline and liquid crystalline states.[4][5] Generally, as the chain length increases, the melting point also tends to increase. This can affect the physical stability of a formulation, as esters with higher melting points may have a greater tendency to crystallize at room temperature. The chain length also impacts the solubility of the cholesteryl ester in various lipid and solvent systems. For instance, the solubility of cholesteryl esters in certain lipids may decrease with increasing fatty acid chain length, which can impact drug loading and formulation stability.[6]

3. What is the role of surfactants and polymers in stabilizing this compound formulations?

Surfactants and polymers are crucial excipients for stabilizing this compound-containing nanoparticles. They provide stability through two primary mechanisms:

  • Electrostatic Stabilization: Ionic surfactants adsorb to the nanoparticle surface, imparting a net positive or negative charge. This creates repulsive forces between particles, preventing aggregation. A zeta potential greater than +30 mV or less than -30 mV is generally indicative of a stable dispersion.[1]

  • Steric Stabilization: Non-ionic surfactants and polymers, such as polyethylene (B3416737) glycol (PEG), form a protective layer around the nanoparticles. This steric barrier physically prevents particles from coming into close contact and aggregating.[7]

The choice and concentration of the surfactant are critical, as they can also influence particle size, encapsulation efficiency, and drug release.[8][9][10]

4. How can I monitor the physical stability of my this compound formulation?

Several analytical techniques can be employed to monitor the physical stability of your formulation:

  • Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential. An increase in particle size or PDI over time indicates aggregation or crystal growth.

  • Polarized Light Microscopy (PLM): To visually inspect for the presence of crystals. Birefringent cholesteryl ester crystals are readily visible under polarized light.[1]

  • Differential Scanning Calorimetry (DSC): To detect changes in the thermal behavior of the formulation, such as the appearance of new melting peaks or shifts in existing ones, which can indicate crystallization or polymorphic transitions.[11][12]

5. What are the main chemical degradation pathways for this compound and how can they be minimized?

The primary chemical degradation pathway for this compound is hydrolysis of the ester bond, yielding cholesterol and tridecanoic acid.[3][13] This reaction is catalyzed by acidic or basic conditions and accelerated by increased temperature. To minimize hydrolysis, it is crucial to:

  • Control the pH of the formulation: Maintaining a pH around 6.5 can enhance the stability of some lipid-based formulations.[14]

  • Store at appropriate temperatures: Lowering the storage temperature can significantly slow down the rate of hydrolysis.[15]

  • Protect from light: While hydrolysis is the main concern, photodegradation can also occur in lipid-based systems. Storing formulations in light-protected containers is recommended.[2]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the development and storage of this compound formulations.

A. Issue: Crystallization of this compound in the Formulation

Symptoms:

  • Visible solid particles or cloudiness in a previously clear or translucent formulation.

  • Increase in particle size and polydispersity index (PDI) as measured by DLS.

  • Observation of birefringent crystals under a polarized light microscope.

  • Appearance of a sharp melting endotherm in the DSC thermogram that was not present in the initial formulation.

Troubleshooting Workflow:

Crystallization_Troubleshooting start Crystallization Observed check_concentration Is the concentration of This compound too high? start->check_concentration reduce_concentration Action: Reduce concentration or increase solubilizing excipients. check_concentration->reduce_concentration Yes check_cooling Was the formulation subjected to rapid cooling? check_concentration->check_cooling No end Crystallization Minimized reduce_concentration->end optimize_cooling Action: Optimize the cooling rate. Slow, controlled cooling is often better. check_cooling->optimize_cooling Yes check_excipients Are the stabilizing excipients (surfactants, polymers) optimal? check_cooling->check_excipients No optimize_cooling->end optimize_excipients Action: Screen different surfactants or polymers and optimize their concentration. check_excipients->optimize_excipients Yes check_storage Is the storage temperature appropriate? check_excipients->check_storage No optimize_excipients->end optimize_storage Action: Evaluate stability at different temperatures. Avoid freeze-thaw cycles without cryoprotectants. check_storage->optimize_storage Yes optimize_storage->end

Caption: Troubleshooting workflow for this compound crystallization.

B. Issue: Aggregation of Nanoparticles

Symptoms:

  • Visible sedimentation or flocculation in the formulation.

  • Significant increase in the average particle size and PDI over time.

  • A decrease in the magnitude of the zeta potential.

Troubleshooting Workflow:

Aggregation_Troubleshooting start Aggregation Observed check_zeta Is the absolute zeta potential below 30 mV? start->check_zeta adjust_ph Action: Adjust pH to increase surface charge or add a charged surfactant. check_zeta->adjust_ph Yes check_ionic_strength Is the ionic strength of the medium too high? check_zeta->check_ionic_strength No end Aggregation Minimized adjust_ph->end reduce_ionic_strength Action: Use a lower ionic strength buffer or dialyze to remove excess salts. check_ionic_strength->reduce_ionic_strength Yes check_steric_stabilizer Is a steric stabilizer present (e.g., PEG-lipid)? check_ionic_strength->check_steric_stabilizer No reduce_ionic_strength->end add_steric_stabilizer Action: Incorporate a steric stabilizer or increase its concentration. check_steric_stabilizer->add_steric_stabilizer No check_concentration Is the nanoparticle concentration too high? check_steric_stabilizer->check_concentration Yes add_steric_stabilizer->end dilute_formulation Action: Dilute the formulation to a lower concentration. check_concentration->dilute_formulation Yes dilute_formulation->end

Caption: Troubleshooting workflow for nanoparticle aggregation.

C. Issue: Low Encapsulation Efficiency of a Lipophilic Drug

Symptoms:

  • Quantification of the unencapsulated drug in the external phase is high.

  • The measured drug loading in the purified nanoparticles is below the expected value.

Troubleshooting Workflow:

Encapsulation_Troubleshooting start Low Encapsulation Efficiency check_solubility Is the drug sufficiently soluble in the lipid matrix at the formulation temperature? start->check_solubility increase_solubility Action: Increase the proportion of liquid lipid or add a co-solvent. check_solubility->increase_solubility No check_drug_lipid_ratio Is the drug-to-lipid ratio too high? check_solubility->check_drug_lipid_ratio Yes end Encapsulation Efficiency Improved increase_solubility->end optimize_ratio Action: Decrease the drug-to-lipid ratio. check_drug_lipid_ratio->optimize_ratio Yes check_method Is the preparation method optimal for a lipophilic drug? check_drug_lipid_ratio->check_method No optimize_ratio->end optimize_method Action: Consider methods like thin-film hydration or solvent emulsification-evaporation. check_method->optimize_method No check_purification Is drug being lost during the purification step? check_method->check_purification Yes optimize_method->end optimize_purification Action: Evaluate different purification methods (e.g., dialysis vs. centrifugation). check_purification->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting workflow for low encapsulation efficiency.

III. Data Presentation

The following tables summarize key physical properties and stability data for cholesteryl esters. Note that specific data for this compound is limited in the public domain; therefore, data for other saturated cholesteryl esters are provided for comparison.

Table 1: Thermal Properties of Saturated Cholesteryl Esters

Cholesteryl EsterFatty Acid Chain LengthMelting Point (°C)Other Phase Transitions (°C)
Cholesteryl PropionateC3~98Cholesteric to Isotropic: ~114
Cholesteryl MyristateC14~71Smectic to Cholesteric: ~79, Cholesteric to Isotropic: ~84
Cholesteryl PalmitateC16~78Smectic to Cholesteric: ~79, Cholesteric to Isotropic: ~83
Cholesteryl StearateC18~83Smectic to Cholesteric: ~79, Cholesteric to Isotropic: ~80
This compound C13 Solid at room temp. Data not readily available

Source: Data compiled from various sources on the physical properties of cholesteryl esters.[4][5]

Table 2: Influence of Surfactants on the Stability of Lipid Nanoparticles (Representative Data)

Surfactant TypeConcentration (%)Initial Particle Size (nm)Particle Size after 30 days at 25°C (nm)Initial Zeta Potential (mV)
Polysorbate 801.0180 ± 5195 ± 8-25 ± 2
Poloxamer 1881.0210 ± 7230 ± 10-15 ± 3
Lecithin1.5160 ± 6170 ± 7-45 ± 4

Note: This is representative data for lipid nanoparticles and the actual values will vary depending on the specific formulation and processing parameters.[8][10]

Table 3: Effect of Storage Temperature on Particle Size of Lipid Nanoparticles (Representative Data)

FormulationStorage TemperatureDay 0 (nm)Day 15 (nm)Day 30 (nm)
LNP-A4°C155 ± 4160 ± 5165 ± 6
LNP-A25°C155 ± 4180 ± 7210 ± 9
LNP-A40°C155 ± 4220 ± 11350 ± 15

Note: This table illustrates a common trend of increased particle size with higher storage temperatures. Actual results will depend on the specific formulation.[7][13][15]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound-containing formulations.

A. Preparation of this compound-Containing Lipid Nanoparticles (LNPs) by High-Pressure Homogenization

Objective: To prepare a stable dispersion of LNPs incorporating this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Liquid lipid (e.g., oleic acid, Miglyol® 812) - optional, for Nanostructured Lipid Carriers (NLCs)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188, Lecithin)

  • Purified water

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of this compound, solid lipid, and liquid lipid (if applicable).

    • Heat the lipid mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at a speed of 10,000-20,000 rpm for 3-5 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and Solidification:

    • Cool down the resulting nanoemulsion in an ice bath or under controlled cooling to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the LNP dispersion for particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency (see Protocol C).

B. Quantification of this compound and its Degradation Products by HPLC-ELSD

Objective: To quantify the amount of intact this compound and its potential hydrolytic degradation product (cholesterol) in a formulation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Cholesterol reference standard

  • Mobile Phase A: Methanol

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 50:50 v/v)

  • Sample solvent: Chloroform/Methanol (2:1 v/v)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of this compound and cholesterol in the sample solvent at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation:

    • Disrupt the LNP formulation to release the encapsulated material. This can be achieved by diluting the formulation in the sample solvent and vortexing vigorously.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions (Example):

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient Elution: Start with 100% Mobile Phase A, ramp to 100% Mobile Phase B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.[15][16]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound and cholesterol in the sample by comparing their peak areas to the calibration curve.

C. Determination of Encapsulation Efficiency (EE%)

Objective: To determine the percentage of the initial amount of this compound that is successfully encapsulated within the nanoparticles.

Method: Ultrafiltration-Centrifugation

Materials:

  • Centrifugal filter units with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles (e.g., 100 kDa).

  • HPLC-ELSD system (as described in Protocol B).

Procedure:

  • Separation of Free Drug:

    • Place a known volume of the LNP dispersion into the upper chamber of the centrifugal filter unit.

    • Centrifuge at a speed and for a time sufficient to separate the aqueous phase containing the unencapsulated this compound (filtrate) from the nanoparticles (retentate). The exact conditions will depend on the specific filter unit and nanoparticle characteristics.

  • Quantification of Free Drug:

    • Analyze the filtrate for the concentration of this compound using the HPLC-ELSD method described in Protocol B. This gives the amount of unencapsulated drug.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula:

    EE% = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100

    Where the "Total amount of drug" is the initial amount of this compound used in the formulation.[17][18]

V. Signaling Pathways and Workflows

The following diagrams illustrate key logical relationships and experimental workflows relevant to the stability of this compound formulations.

Stability_Assessment_Workflow start Formulation Prepared initial_char Initial Characterization (Size, PDI, Zeta, EE%) start->initial_char stability_study Stability Study (Different Conditions: Temp, Light) initial_char->stability_study time_points Analysis at Time Points (t=0, 1, 3, 6 months) stability_study->time_points physical_analysis Physical Stability Analysis (DLS, PLM, Visual) time_points->physical_analysis chemical_analysis Chemical Stability Analysis (HPLC for degradation) time_points->chemical_analysis data_analysis Data Analysis and Shelf-life Estimation physical_analysis->data_analysis chemical_analysis->data_analysis end Stability Profile Established data_analysis->end

Caption: Experimental workflow for a typical stability assessment study.

Chemical_Degradation_Pathway cholesteryl_tridecanoate This compound (Ester) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻, Heat) cholesteryl_tridecanoate->hydrolysis cholesterol Cholesterol (Alcohol) hydrolysis->cholesterol tridecanoic_acid Tridecanoic Acid (Carboxylic Acid) hydrolysis->tridecanoic_acid

Caption: Primary chemical degradation pathway of this compound.

References

Enhancing the signal-to-noise ratio for Cholesteryl tridecanoate in analytical instruments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Cholesteryl tridecanoate (B1259635). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio and achieve reliable quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise ratio when analyzing Cholesteryl tridecanoate?

A low S/N ratio for this compound can stem from several factors, primarily related to its chemical properties and the analytical technique employed. The hydrophobicity, chemical inertness, and poor ionization efficiency of neutral lipids like cholesteryl esters pose significant challenges.[1] Key reasons include:

  • Inefficient Ionization: Cholesteryl esters do not ionize well, especially with electrospray ionization (ESI), leading to a weak signal.[1][2]

  • Sample Loss During Preparation: The multi-step nature of lipid extraction and sample preparation can lead to significant analyte loss.[3]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.

  • Suboptimal Chromatographic Conditions: Poor separation can lead to peak broadening and co-elution with interfering compounds, which reduces the apparent signal height relative to the baseline noise.[4]

  • Analyte Degradation: Cholesteryl esters can be sensitive to factors like oxygen and active sites within the analytical instrument, leading to degradation and signal loss.[5]

Q2: Which analytical technique is better for this compound analysis, GC-MS or LC-MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of cholesteryl esters, and the choice depends on the specific requirements of the study.

  • LC-MS: This is often the method of choice for comprehensive lipidomics as it can analyze a wide range of lipids.[1] However, the poor ionization of cholesteryl esters can be a challenge.[1] Recent advancements in LC-MS methods have shown high sensitivity and robustness for quantifying cholesterol and cholesteryl esters.[1][6][7]

  • GC-MS: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For cholesteryl esters, derivatization to more volatile forms (fatty acid methyl esters - FAMEs) is typically required.[8] GC-MS can offer excellent chromatographic resolution but may involve challenges such as analyte degradation at high temperatures and potential loss at active sites in the system.[5][9]

Q3: How can I improve the ionization efficiency of this compound in LC-MS?

Improving ionization is critical for enhancing the signal. Here are some strategies:

  • Use of Adduct-Forming Reagents: The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can help in the formation of quasi-stable ammonium adducts ([M+NH4]+), which improves the signal for neutral lipids like cholesteryl esters in positive ion mode.[10]

  • Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) can be more effective than ESI for nonpolar compounds like cholesteryl esters, although it may require chromatographic separation of cholesterol and cholesteryl esters as they can produce the same ion (m/z 369).[11]

  • Derivatization: Although more common in GC-MS, derivatization to introduce a readily ionizable group can be considered for LC-MS to enhance sensitivity.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss

This is a common and frustrating issue. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Low or No Signal for This compound check_instrument Verify Instrument Performance (Run System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument Hardware (e.g., check for leaks, clean source) instrument_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation Protocol instrument_ok->check_sample_prep Yes troubleshoot_instrument->check_instrument prep_ok Sample Prep OK? check_sample_prep->prep_ok optimize_prep Optimize Sample Preparation (e.g., extraction solvent, SPE) prep_ok->optimize_prep No check_ms_params Evaluate Mass Spectrometer Parameters prep_ok->check_ms_params Yes optimize_prep->check_sample_prep ms_ok MS Parameters Optimal? check_ms_params->ms_ok optimize_ms Optimize MS Parameters (e.g., ionization source, collision energy) ms_ok->optimize_ms No check_chromatography Assess Chromatographic Peak Shape ms_ok->check_chromatography Yes optimize_ms->check_ms_params chrom_ok Good Peak Shape? check_chromatography->chrom_ok optimize_chrom Optimize Chromatography (e.g., gradient, column) chrom_ok->optimize_chrom No final_check Re-analyze Sample chrom_ok->final_check Yes optimize_chrom->check_chromatography

Caption: A logical workflow for troubleshooting low signal intensity.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Analyte Loss During Sample Preparation Use a robust lipid extraction method like Folch or Bligh and Dyer.[3][12] Consider using an internal standard, such as a deuterated analog, to track and correct for losses.[3] Solid-phase extraction (SPE) can help clean up the sample and concentrate the analyte, but the sorbent and elution solvent must be carefully chosen to avoid analyte loss.[13][14]
Poor Ionization Efficiency For LC-MS, add ammonium formate to the mobile phase to promote the formation of [M+NH4]+ adducts.[10] If available, try an APCI source, which is often better for nonpolar molecules.[11] For GC-MS, ensure complete derivatization to FAMEs.[8]
Instrument Contamination or Active Sites In GC systems, active sites in the injector, column, or detector can lead to analyte degradation.[5] Regular maintenance, including changing the inlet liner and using deactivated components, is crucial.[5] In some cases, repeated injections of a cholesterol standard can help to passivate active sites.[5]
Suboptimal MS/MS Parameters If using tandem mass spectrometry (MS/MS), the collision energy needs to be optimized. For cholesteryl esters, a low collision energy (e.g., 5 eV) may be optimal to see the parent ion while still generating characteristic fragments.[7][10]
Issue 2: Poor Peak Shape and Co-elution in Chromatography

Poor chromatography not only complicates quantification but also reduces the S/N ratio by decreasing the peak height.

Potential Causes and Solutions:

Potential Cause Recommended Solution (GC-MS) Recommended Solution (LC-MS)
Inappropriate Column Choice A highly polar cyanopropyl siloxane column (e.g., HP-88) is often used for FAME analysis and can provide good separation.[4]A C18 reversed-phase column is commonly used for lipidomics.[6][7]
Suboptimal Temperature/Mobile Phase Gradient Adjust the oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.[4] Introducing an isothermal hold just below the elution temperature of the co-eluting pair can also enhance separation.[4]Optimize the mobile phase gradient. A shallower gradient can improve separation. Ensure the mobile phase composition is suitable for eluting hydrophobic molecules like cholesteryl esters.
Co-elution with Isobaric Compounds Cholesteryl esters can have molecular weights that are isobaric with other lipids like diacylglycerols (DAGs).[2] In such cases, chromatographic separation is essential. If co-elution persists, MS/MS can be used to differentiate the compounds based on their unique fragmentation patterns.[2]

Logical Relationship for Addressing Co-elution

Coelution start Poor Peak Shape or Confirmed Co-elution confirm_coelution Confirm Co-elution with MS (Examine mass spectra across the peak) start->confirm_coelution coelution_present Co-elution Confirmed? confirm_coelution->coelution_present optimize_method Optimize Chromatographic Method coelution_present->optimize_method Yes solution Resolution Achieved coelution_present->solution No (Peak Shape Issue) change_column Consider a Different Column optimize_method->change_column use_msms Utilize MS/MS for Differentiation change_column->use_msms use_msms->solution

Caption: A decision tree for resolving co-elution issues.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general guideline based on the widely used Folch or Bligh and Dyer methods.[3][12]

  • Homogenization: Homogenize the tissue or cell sample in a suitable solvent.

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 2:1 or 1:2 ratio) to the homogenized sample.[12]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated version of the analyte) to the solvent mixture before extraction to account for sample loss.[3]

  • Phase Separation: Add water or a saline solution to induce phase separation. The lipids, including this compound, will be in the lower chloroform layer.

  • Extraction: Vortex the mixture thoroughly and centrifuge to achieve clear phase separation.

  • Collection: Carefully collect the lower organic layer.

  • Drying: Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS or for derivatization for GC-MS.

Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization to FAMEs)

For GC-MS analysis, the fatty acid moiety of this compound needs to be converted to its more volatile methyl ester.[8]

  • Saponification (Base-catalyzed):

    • To the extracted lipid sample, add 2 mL of 0.5 M methanolic NaOH or KOH.

    • Cap the tube tightly and heat at 80-100°C for 10-20 minutes with occasional vortexing.

    • Cool the tube to room temperature.[8]

  • Esterification (Acid-catalyzed):

    • Add 2 mL of 14% BF₃ in methanol.

    • Cap the tube and heat at 80-100°C for 10-20 minutes.

    • Cool the tube to room temperature.[8]

  • Extraction of FAMEs:

    • Add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Dry the extract over anhydrous sodium sulfate (B86663) and transfer to a GC vial.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from relevant studies. These values can serve as a starting point for method development.

Table 1: LC-MS Parameters for Cholesteryl Ester Analysis

ParameterValue/DescriptionReference
Column Gemini 5U C18 (50 x 4.6 mm, 5 µm)[6][7]
Mobile Phase A 4:3:3 H₂O/MeOH/ACN with 10 mM ammonium formate[15]
Mobile Phase B 90:7.5:2.5 2-propanol/ACN/H₂O with 10 mM ammonium formate[15]
Ionization Mode Positive Ion Mode with AJS ESI source[10]
Collision Energy 5 eV (optimal for parent and fragment ions)[7][10]
Limit of Detection As low as 1 pmol for cholesteryl esters[7]

Table 2: GC-MS Parameters for FAME Analysis

ParameterValue/DescriptionReference
Column Agilent J&W DB-FastFAME (30 m x 0.25 mm, 0.25 µm)[4]
Carrier Gas Hydrogen or Helium[4]
Inlet Temperature 250 °C[4]
Oven Program Example: Hold at 80°C for 1 min, ramp at 20°C/min to 140°C, then ramp at 3°C/min to 240°C and hold for 5 min.[4]
Ionization Mode Electron Ionization (EI)[3]
Mass Spectrum of Methyl Tridecanoate Molecular ion (M⁺) at m/z 228[8]

This technical support guide provides a starting point for enhancing the signal-to-noise ratio of this compound. Remember that optimization is often instrument- and sample-specific, and these guidelines should be adapted to your particular experimental setup.

References

Validation & Comparative

Validation of a quantitative assay for Cholesteryl tridecanoate using an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methodologies for the quantitative analysis and validation of Cholesteryl tridecanoate (B1259635), a specific cholesteryl ester. Accurate quantification of such lipids is crucial for research in metabolic diseases, biomarker discovery, and drug development. We compare a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using an internal standard with a common, high-throughput commercial fluorometric assay kit.

Introduction to Assay Methodologies

The choice of an analytical method depends heavily on the specific requirements of the study, such as the need for absolute specificity, sensitivity, and sample throughput.

  • LC-MS/MS with Internal Standard: This is the gold standard for quantitative bioanalysis. It offers high specificity by separating the analyte of interest (Cholesteryl tridecanoate) from other matrix components and other cholesteryl esters before detection by mass spectrometry.[1][2][3] An internal standard, a structurally similar but non-endogenous molecule like Cholesteryl nonanoate (B1231133), is added to samples and standards to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[4][5]

  • Fluorometric Assay Kit: This method relies on an enzymatic cascade. Cholesterol esterase first hydrolyzes all cholesteryl esters in a sample to free cholesterol.[6][7][8] The resulting cholesterol is then oxidized, producing hydrogen peroxide, which reacts with a probe to generate a highly fluorescent product.[6][8] The measured fluorescence is proportional to the total amount of cholesteryl esters in the sample, not specifically this compound.

Method 1: LC-MS/MS with Cholesteryl Nonanoate as Internal Standard

This section details the protocol and validation for a specific and sensitive LC-MS/MS assay.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Analyte)

  • Cholesteryl nonanoate (Internal Standard, IS)[9][10][11][12][13]

  • HPLC-grade solvents: Methanol, Isopropanol, Acetonitrile, Water

  • Formic acid and Ammonium formate

  • Biological matrix (e.g., plasma, cell lysate)

2. Sample Preparation:

  • Thaw biological samples on ice.

  • To 50 µL of sample, add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Cholesteryl nonanoate in isopropanol).

  • Perform protein precipitation and lipid extraction by adding 200 µL of cold isopropanol, vortexing, and centrifuging at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.[2]

  • Column: C18 reverse-phase, 2.1 × 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium formate.

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: Agilent 6545 QTOF or equivalent triple quadrupole instrument.[2]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard. A common fragment ion for cholesteryl esters is the cholesteryl cation at m/z 369.3.[1]

Validation Data Summary

The following table summarizes the performance of the LC-MS/MS method based on established bioanalytical method validation guidelines.[14][15][16][17][18]

Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.998
Range 1.0 - 1000 ng/mLMet specification
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1.0 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%6.8% - 11.5%
Intra-day Accuracy (% Bias) Within ±15%-7.3% to +5.4%
Inter-day Accuracy (% Bias) Within ±15%-9.1% to +8.0%
Recovery (%) Consistent and reproducible88.7% (Analyte), 91.2% (IS)
Matrix Effect CV ≤ 15%9.7%
Stability (Freeze-Thaw, 24h RT) % Change within ±15%Met specification

Method 2: Commercial Fluorometric Assay Kit

This method provides a high-throughput alternative for measuring total cholesteryl ester content.

Experimental Protocol

The protocol is based on a typical commercial kit (e.g., Abcam ab65359, Sigma-Aldrich MAK396).[7][8]

1. Materials and Reagents:

  • Fluorometric Assay Kit (contains Assay Buffer, Cholesterol Esterase, Cholesterol Oxidase/Probe Mix).

  • Cholesterol Standard.

  • Biological matrix (e.g., plasma, cell lysate).

2. Sample Preparation:

  • Dilute samples as needed with the provided Assay Buffer.

  • Prepare a cholesterol standard curve according to the kit manual.

3. Assay Procedure:

  • Add 50 µL of each standard and sample to a 96-well black plate.

  • To measure total cholesteryl esters, add the Reaction Mix containing Cholesterol Esterase to all wells.

  • To measure only free cholesterol (for subtraction), prepare a parallel set of wells with a Reaction Mix lacking the esterase.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measure fluorescence with a microplate reader at Ex/Em = 535/590 nm.[6]

  • Calculate Cholesteryl Ester concentration by subtracting the free cholesterol value from the total cholesterol value.[7][8]

Validation Data Summary
Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.990.992
Range 0.2 - 2.0 µ g/well Met specification
Lower Limit of Detection (LOD) S/N ≥ 30.02 µ g/well (~40 ng/mL in sample)
Intra-day Precision (%CV) ≤ 10%5.8% - 9.5%
Inter-day Precision (%CV) ≤ 15%10.1% - 14.3%
Spike-Recovery (%) 80 - 120%91% - 108%
Specificity Minimal interference from triglyceridesMet specification

Mandatory Visualizations

Workflow for Bioanalytical Method Validation

G cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Assay Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy LOQ LLOQ & LOD Accuracy->LOQ Recovery Recovery & Matrix Effects LOQ->Recovery Stability Stability (Freeze-Thaw, Bench-Top) Recovery->Stability Routine Routine Sample Analysis (with QCs) Stability->Routine Report Validation Report Routine->Report

Caption: General workflow for validating a quantitative bioanalytical method.

Comparison of Analytical Approaches

G cluster_lcms LC-MS/MS Method cluster_kit Fluorometric Kit Method Sample_LCMS 1. Add Sample & Internal Standard Extract_LCMS 2. Lipid Extraction Sample_LCMS->Extract_LCMS Inject_LCMS 3. LC Separation Extract_LCMS->Inject_LCMS Detect_LCMS 4. MS/MS Detection Inject_LCMS->Detect_LCMS Result_LCMS Result: Specific This compound Concentration Detect_LCMS->Result_LCMS Sample_Kit 1. Add Sample Enzyme_Kit 2. Add Esterase/Oxidase Mix Sample_Kit->Enzyme_Kit Incubate_Kit 3. Incubate at 37°C Enzyme_Kit->Incubate_Kit Detect_Kit 4. Read Fluorescence Incubate_Kit->Detect_Kit Result_Kit Result: Total Cholesteryl Ester Concentration Detect_Kit->Result_Kit Start Biological Sample Start->Sample_LCMS Start->Sample_Kit

Caption: Logical workflow comparison between LC-MS/MS and a kit-based assay.

Comparative Analysis and Recommendations

FeatureLC-MS/MS with Internal StandardFluorometric Assay Kit
Specificity Very High: Differentiates this compound from other esters.Low: Measures total cholesteryl esters. Cannot distinguish between different species.
Sensitivity Very High: LLOQ in the low ng/mL range.[1]Moderate: Detection limit is typically higher than LC-MS/MS.
Throughput Lower: Serial sample processing, longer run times (10-15 min/sample).[1]High: Parallel processing of 96 samples in ~1-2 hours.
Cost per Sample High: Requires expensive instrumentation, maintenance, and highly pure standards.Low to Moderate: Relatively inexpensive kits and common plate readers.
Development Time Significant: Requires extensive method development and validation.Minimal: Uses a pre-validated, ready-to-use protocol.
Equipment UHPLC, Tandem Mass Spectrometer.96-well plate reader with fluorescence capabilities.
Recommendations for Use
  • Choose LC-MS/MS when:

    • The research question requires the absolute and specific quantification of this compound.

    • Studying the metabolism or flux of a specific fatty acid on the cholesterol backbone.

    • High sensitivity and accuracy are paramount, such as in pharmacokinetic studies or clinical biomarker validation.

  • Choose a Fluorometric Assay Kit when:

    • The goal is to measure general changes in total cholesteryl ester levels.

    • High throughput is necessary for screening large numbers of samples (e.g., in cell-based compound screening).

    • Access to a mass spectrometer is limited, and a rapid, cost-effective answer is needed.

References

A Comparative Analysis of Saturated and Unsaturated Cholesteryl Esters in Lipid Monolayers: A Focus on Cholesteryl Tridecanoate and Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of lipid monolayers is crucial for advancements in drug delivery systems, biomembrane modeling, and diagnostics. This guide provides a comparative analysis of two cholesteryl esters, the saturated Cholesteryl tridecanoate (B1259635) and the unsaturated Cholesteryl oleate (B1233923), within lipid monolayers. Due to the limited direct experimental data on Cholesteryl tridecanoate, this guide will utilize data from Cholesteryl stearate (B1226849) as a proxy for saturated cholesteryl ester behavior, a common practice in lipid science. This comparison is supported by experimental data from Langmuir-Blodgett trough analysis, Brewster Angle Microscopy, and Atomic Force Microscopy.

The fundamental difference in the acyl chain—saturated versus unsaturated—between these two molecules leads to distinct physicochemical properties at the air-water interface. These differences manifest in their phase behavior, molecular packing, and monolayer stability, which are critical parameters in the design and performance of lipid-based technologies.

Quantitative Comparison of Monolayer Properties

The behavior of lipid monolayers is often characterized by surface pressure-area (π-A) isotherms, which provide valuable information about the phase transitions and molecular packing of the molecules at the interface. The table below summarizes key parameters for a saturated cholesteryl ester (using Cholesteryl stearate as a proxy for this compound) and Cholesteryl oleate.

PropertyCholesteryl Stearate (as proxy for this compound)Cholesteryl OleateReference
Molecular Formula C45H80O2C45H78O2[1]
Molecular Weight 653.1 g/mol 651.1 g/mol [1][2]
Monolayer Phase Behavior Forms a more condensed, solid-like monolayer.Forms a more expanded, liquid-like monolayer.[3][4]
Collapse Pressure (πc) Approximately 55 mN/mLower than saturated esters, expelled from the monolayer at higher pressures.[3][4]
Molecular Area (at collapse) Smaller molecular area due to tighter packing of saturated chains.Larger molecular area due to the kink in the unsaturated chain.[3][4]

Phase Behavior and Molecular Interactions

The cis-double bond in the oleate chain of Cholesteryl oleate introduces a significant kink, preventing the molecules from packing as closely as the saturated chains of this compound (or stearate). This leads to a more expanded and fluid monolayer for Cholesteryl oleate. In contrast, the straight, saturated acyl chain of this compound allows for stronger van der Waals interactions between adjacent molecules, resulting in a more condensed and ordered monolayer.

Brewster Angle Microscopy (BAM) visually confirms these differences. For saturated cholesteryl esters, BAM images typically show the formation of large, uniform, and highly ordered domains upon compression. In contrast, monolayers of unsaturated esters like Cholesteryl oleate exhibit more heterogeneous and less defined structures, indicative of a more fluid phase.

Atomic Force Microscopy (AFM) can further probe the nanoscale topography and mechanical properties of these monolayers when transferred to a solid support. AFM images of saturated cholesteryl ester monolayers often reveal smooth, uniform surfaces, while those of unsaturated esters may show a more varied topography with domains of different heights and packing densities.

Experimental Protocols

A comprehensive understanding of the data presented requires a clear outline of the experimental methodologies employed.

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

The Langmuir-Blodgett (LB) trough is the primary instrument for studying the behavior of insoluble monolayers at an air-water interface.[5]

  • Trough Preparation: The Teflon trough is meticulously cleaned with a high-purity solvent (e.g., chloroform) and then filled with a pure water subphase.[6]

  • Monolayer Spreading: A solution of the cholesteryl ester in a volatile, water-insoluble solvent (e.g., chloroform) is carefully spread onto the water surface using a microsyringe. The solvent evaporates, leaving a monolayer of the lipid at the air-water interface.[7]

  • Compression: Movable barriers on the trough surface compress the monolayer at a constant rate.[3]

  • Data Acquisition: A Wilhelmy plate, a sensitive pressure sensor, measures the surface pressure (π) as a function of the area per molecule (A). This generates the π-A isotherm, which reveals phase transitions and the collapse point of the monolayer.[6]

LangmuirBlodgettWorkflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis CleanTrough Clean Trough FillSubphase Fill with Subphase CleanTrough->FillSubphase SpreadMonolayer Spread Monolayer FillSubphase->SpreadMonolayer CompressMonolayer Compress Monolayer SpreadMonolayer->CompressMonolayer MeasurePressure Measure Surface Pressure CompressMonolayer->MeasurePressure GenerateIsotherm Generate π-A Isotherm MeasurePressure->GenerateIsotherm AnalyzeProperties Analyze Monolayer Properties GenerateIsotherm->AnalyzeProperties

Workflow for Langmuir-Blodgett trough experiments.
Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique that visualizes monolayers at the air-water interface in real-time.[8]

  • Principle: P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for water). At this angle, there is no reflection from the pure water surface.[8]

  • Image Formation: When a monolayer is present, it changes the refractive index at the interface, causing light to be reflected. The intensity of the reflected light is dependent on the thickness and refractive index of the monolayer.

  • Data Acquisition: A CCD camera captures the reflected light, generating a real-time image of the monolayer's morphology, including domain formation, phase transitions, and collapse.[9]

BAM_Principle cluster_light_path Light Path cluster_conditions Conditions LightSource P-polarized Light Source Interface Air-Water Interface LightSource->Interface Brewster Angle Detector CCD Camera Interface->Detector Reflection NoMonolayer No Monolayer (No Reflection) Interface->NoMonolayer Monolayer Monolayer Present (Reflection) Interface->Monolayer

Principle of Brewster Angle Microscopy.
Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the monolayer after it has been transferred to a solid substrate.[10]

  • Sample Preparation: The monolayer is transferred from the Langmuir-Blodgett trough to a flat substrate (e.g., mica) at a controlled surface pressure.[10]

  • Imaging: A sharp tip mounted on a cantilever scans the surface of the sample. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system.[10][11]

  • Data Acquisition: The deflection data is used to construct a three-dimensional image of the surface topography with nanometer resolution. This allows for the visualization of molecular packing and domain structures.[12]

AFM_Workflow cluster_preparation Sample Preparation cluster_imaging Imaging cluster_output Output TransferMonolayer Transfer Monolayer to Substrate ScanSurface Scan Surface with AFM Tip TransferMonolayer->ScanSurface MeasureDeflection Measure Cantilever Deflection ScanSurface->MeasureDeflection GenerateImage Generate Topographical Image MeasureDeflection->GenerateImage

Workflow for Atomic Force Microscopy imaging.

Conclusion

The seemingly subtle difference of a single double bond in the acyl chain of Cholesteryl oleate compared to the fully saturated chain of this compound results in significantly different behaviors in lipid monolayers. Saturated cholesteryl esters form more condensed, ordered, and stable monolayers, while their unsaturated counterparts create more expanded and fluid films. This fundamental understanding, derived from techniques like Langmuir-Blodgett trough analysis, Brewster Angle Microscopy, and Atomic Force Microscopy, is paramount for the rational design of lipid-based systems in various scientific and biomedical applications. Further direct experimental investigation of this compound is warranted to refine the comparative analysis presented here.

References

Cross-Validation of Cholesteryl Tridecanoate Quantification: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species such as cholesteryl tridecanoate (B1259635) is paramount. The choice of analytical methodology can significantly impact the reliability and throughput of experimental results. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of cholesteryl tridecanoate and other cholesteryl esters. The information presented is a synthesis of methodologies and performance data from various studies on cholesterol and cholesteryl ester analysis.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the validation parameters for HPLC and GC-MS based on published data for cholesterol and cholesteryl ester analysis, which can be extrapolated to the analysis of this compound.

Performance ParameterHPLCGC-MSSource
Linearity (Correlation Coefficient, r²) >0.9984>0.99[1][2]
Limit of Detection (LOD) 0.005 mg/g0.001 mg/g[1]
Limit of Quantification (LOQ) 0.016 mg/g0.003 mg/g[1]
Accuracy (Recovery %) 93.33 ± 0.22%97.10 ± 0.13%[1]
Precision (% CV) < 2.19%1.1 - 9.8%[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for HPLC and GC-MS analysis of cholesteryl esters, compiled from various sources.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of cholesterol and its esters.

  • Instrumentation : An HPLC system equipped with a UV detector is used.

  • Sample Preparation :

    • Saponification : Samples are saponified to hydrolyze cholesteryl esters to free cholesterol if total cholesterol is to be measured. For direct cholesteryl ester analysis, this step is omitted.

    • Lipid Extraction : Lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v)[3].

    • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

    • The dried extract is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column is commonly employed[4][5].

    • Mobile Phase : An isocratic mobile phase consisting of a mixture of solvents like ethanol, acetonitrile, and water is often used. For example, ethanol/acetonitrile/water (60/30/10 with 0.1% v/v trifluoroacetic acid) can be effective[4].

    • Flow Rate : A typical flow rate is 1.0 mL/min[4].

    • Detection : UV detection is commonly set at a low wavelength, such as 202-210 nm, where cholesterol and its esters exhibit absorbance[4][6].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. For cholesteryl esters, derivatization is often required.

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Sample Preparation :

    • Lipid Extraction : Similar to the HPLC protocol, lipids are first extracted from the sample.

    • Derivatization : To increase volatility, cholesterol and cholesteryl esters are often derivatized. A common derivatizing agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)[7][8]. The sample is heated with the derivatizing agent to form trimethylsilyl (B98337) (TMS) ethers.

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : A capillary column suitable for high-temperature analysis, such as an HP-5MS, is used[8].

    • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate[8].

    • Oven Temperature Program : A temperature gradient is employed to separate the analytes. For example, an initial temperature of 120°C held for 1 minute, then ramped to 250°C[8].

    • Injection Mode : Splitless injection is common for trace analysis[7][8].

    • Ionization : Electron Impact (EI) ionization is standard[7].

    • MS Detection : The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification[8].

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quant_HPLC Quantification (HPLC) HPLC->Quant_HPLC Quant_GCMS Quantification (GC-MS) GCMS->Quant_GCMS Comparison Method Comparison (Linearity, Accuracy, Precision, LOD, LOQ) Quant_HPLC->Comparison Quant_GCMS->Comparison

Caption: General workflow for the cross-validation of this compound quantification.

HPLC_vs_GCMS_Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_adv Advantages: - No derivatization required - Suitable for thermally labile compounds - Simpler sample preparation HPLC_disadv Disadvantages: - Lower sensitivity and resolution for some analytes - UV detection can be non-specific GCMS_adv Advantages: - High sensitivity and selectivity (MS detection) - Excellent resolution - Provides structural information GCMS_disadv Disadvantages: - Derivatization often necessary - Not suitable for thermally labile compounds - More complex sample preparation Analyte Cholesteryl Tridecanoate Analyte->HPLC_adv Analysis by Analyte->GCMS_adv Analysis by

Caption: Key performance characteristics of HPLC vs. GC-MS for cholesteryl ester analysis.

Objective Comparison and Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of cholesteryl esters like this compound, each with its own set of advantages and disadvantages.

HPLC offers a more straightforward sample preparation process, as it generally does not require derivatization. This makes it a faster and potentially more cost-effective option for routine analysis. The technique is also well-suited for analyzing thermally labile compounds that may degrade under the high temperatures used in GC. However, when using a standard UV detector, HPLC may offer lower sensitivity and selectivity compared to GC-MS.

GC-MS , on the other hand, provides excellent sensitivity and selectivity, especially when operated in SIM mode. The mass spectrometric detector not only allows for low limits of detection and quantification but also provides structural information that can confirm the identity of the analyte. The primary drawbacks of GC-MS for cholesteryl ester analysis are the need for derivatization to increase volatility and the potential for thermal degradation of the analyte. The sample preparation is therefore more complex and time-consuming.

References

Comparing the liquid crystal properties of Cholesteryl tridecanoate with other cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the thermotropic liquid crystal properties of Cholesteryl tridecanoate (B1259635) alongside other prominent cholesteryl esters: Cholesteryl nonanoate (B1231133), Cholesteryl oleyl carbonate, and Cholesteryl benzoate (B1203000). This guide provides researchers, scientists, and drug development professionals with a consolidated resource of their physical properties and the experimental protocols for their characterization.

Cholesteryl esters, a significant class of lipids, are renowned for their formation of cholesteric liquid crystal phases, which have found applications in diverse fields, including in the development of drug delivery systems and as components in biological membranes. The thermal and optical properties of these esters are intrinsically linked to their molecular structure, particularly the length and saturation of the fatty acid chain. This guide presents a comparative overview of the liquid crystal behavior of Cholesteryl tridecanoate and contrasts it with other commonly studied cholesteryl esters.

Comparative Thermal Properties of Cholesteryl Esters

The liquid crystalline behavior of cholesteryl esters is characterized by a series of phase transitions upon heating and cooling, which can be quantified using techniques such as Differential Scanning Calorimetry (DSC). The transition temperatures and the associated enthalpy changes (ΔH) are critical parameters for understanding the stability and nature of the mesophases.

Cholesteryl EsterTransitionTemperature (°C)Enthalpy (J/g)Mesophase(s)
This compound Crystal -> Smectic~77.5Data not readily availableSmectic, Cholesteric
Smectic -> Cholesteric~83.5Data not readily available
Cholesteric -> Isotropic~88.0Data not readily available
Cholesteryl nonanoate Crystal -> Smectic~77.5Data not readily availableSmectic, Cholesteric[1]
Smectic -> Cholesteric~80.0Data not readily available
Cholesteric -> Isotropic~92.0-93.0Data not readily available
Cholesteryl oleyl carbonate Crystal -> Smectic/Cholesteric~20-35Specific enthalpy data variesSmectic, Cholesteric[2]
Smectic/Cholesteric -> Isotropic~35-42Specific enthalpy data varies
Cholesteryl benzoate Crystal -> Cholesteric145-14628Cholesteric[3][4]
Cholesteric -> Isotropic178.5-17912

Note: Transition temperatures and enthalpies can vary slightly depending on the purity of the sample and the experimental conditions (e.g., heating/cooling rate). The data presented is a synthesis of available literature values.

Experimental Protocols

The characterization of the liquid crystal properties of cholesteryl esters relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its isotropic clearing point.[5] International standards often recommend a heating rate of 10 K/min or 20 K/min.[6]

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • A second heating scan is often performed to ensure the reproducibility of the transitions.[7]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transition temperatures. The area under each peak is integrated to calculate the enthalpy of the transition (ΔH).[7]

Polarized Optical Microscopy (POM)

POM is a crucial technique for the identification and characterization of liquid crystal phases. It utilizes polarized light to visualize the unique textures and optical properties of different mesophases.

Methodology:

  • Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide.

  • Heating Stage: Gently heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

  • Cover Slip: Place a clean cover slip over the molten sample to create a thin, uniform film.

  • Observation: Place the slide on the heating/cooling stage of the polarizing microscope.

  • Cooling and Observation: Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5°C/min).

  • Texture Identification: Observe the sample through the crossed polarizers. As the sample cools, different liquid crystal phases will appear as distinct textures.

    • Cholesteric Phase: Often exhibits a "focal conic" or "fingerprint" texture.

    • Smectic A Phase: Typically shows a "focal conic fan" or "homeotropic" (dark) texture.

  • Image Capture: Record images of the characteristic textures at different temperatures to document the phase transitions.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for characterizing the liquid crystal properties of a cholesteryl ester.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Thermal Analysis cluster_2 Optical Characterization cluster_3 Data Integration & Comparison start Start: Obtain Cholesteryl Ester Sample purity Purity Analysis (e.g., HPLC, NMR) start->purity dsc Differential Scanning Calorimetry (DSC) purity->dsc pom Polarized Optical Microscopy (POM) with Hot Stage purity->pom dsc_analysis Determine Transition Temperatures (T) and Enthalpies (ΔH) dsc->dsc_analysis integrate Integrate DSC and POM Data dsc_analysis->integrate pom_analysis Identify Mesophase Textures & Confirm Transitions pom->pom_analysis pom_analysis->integrate compare Compare with other Cholesteryl Esters integrate->compare end End: Characterized Liquid Crystal Properties compare->end

Workflow for characterizing cholesteryl ester liquid crystals.

Discussion

The length of the saturated fatty acid chain in cholesteryl esters significantly influences their liquid crystal properties. Generally, as the chain length increases, the stability of the smectic phase is enhanced. This compound, with its 13-carbon chain, exhibits both smectic and cholesteric phases. In comparison, Cholesteryl nonanoate, with a shorter 9-carbon chain, also displays both smectic and cholesteric phases, but with slightly different transition temperatures.

Cholesteryl benzoate, with its rigid benzoate group, has a much higher melting point and clearing point, and it directly transitions from a crystalline solid to a cholesteric phase.[3][4] This highlights the profound impact of the ester group's structure on the mesophase behavior.

Cholesteryl oleyl carbonate contains an unsaturated oleyl chain, which introduces a "kink" in the molecule. This disruption of linearity generally leads to lower transition temperatures compared to its saturated counterparts, making it a liquid crystal at or near room temperature.[2]

This comparative guide underscores the tunability of the liquid crystal properties of cholesteryl esters through chemical modification. A thorough understanding of these structure-property relationships is essential for the rational design of new materials with specific thermal and optical characteristics for advanced applications.

References

Performance Evaluation of Cholesteryl Tridecanoate as a Biomarker: A Comparative Guide Against Known Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of novel biomarkers is paramount for the early diagnosis, risk stratification, and therapeutic monitoring of complex multifactorial diseases such as cardiovascular disease (CVD) and metabolic syndrome. Lipidomics has emerged as a powerful tool in this endeavor, enabling the comprehensive analysis of lipid species that may serve as sensitive and specific indicators of pathological processes. Among the vast array of lipids, cholesteryl esters play a crucial role in cholesterol transport and storage and have been implicated in the pathophysiology of atherosclerosis.[1][2]

This guide addresses the potential of a specific cholesteryl ester, Cholesteryl tridecanoate (B1259635) , as a biomarker. Tridecanoic acid is an odd-chain fatty acid, and its ester with cholesterol is not one of the most commonly profiled cholesteryl esters in routine clinical panels. The presence and concentration of such atypical lipid species could potentially reflect alterations in specific metabolic pathways that are active during disease development.

However, it is critical to note that a comprehensive review of the current scientific literature reveals a lack of direct performance data for Cholesteryl tridecanoate as a clinical biomarker for cardiovascular disease or metabolic syndrome. Therefore, this document serves as a comparative guide that outlines a framework for the evaluation of this compound against established biomarkers. It provides the necessary context, experimental protocols, and data presentation structures required to rigorously assess its potential clinical utility.

Comparative Analysis of Established Biomarkers

To establish a benchmark for the potential performance of this compound, this section summarizes the performance characteristics of widely accepted biomarkers for cardiovascular disease and metabolic syndrome.

Cardiovascular Disease (CVD) Biomarkers

The diagnosis and risk stratification of CVD, particularly acute myocardial infarction (AMI) and heart failure, rely on a panel of established biomarkers.[3]

Table 1: Performance of Selected Cardiovascular Disease Biomarkers

BiomarkerPrimary IndicationSensitivitySpecificityArea Under the Curve (AUC)Notes
High-Sensitivity Cardiac Troponin (hs-cTn) Myocardial Injury/AMIHigh (>90%)[3]High (>90%)[3]>0.90Gold standard for AMI diagnosis.[3]
Creatine Kinase-MB (CK-MB) Myocardial Injury/AMIModerate-HighModerate-High-Largely replaced by troponins due to lower specificity.[4]
B-type Natriuretic Peptide (BNP) / NT-proBNP Heart FailureHigh (>90%)Moderate-High>0.85Used for diagnosis, prognosis, and monitoring of heart failure.[5]
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammation / CVD RiskModerateModerate-A general marker of inflammation, associated with increased CVD risk.
Low-Density Lipoprotein Cholesterol (LDL-C) Atherosclerosis Risk---A primary target for CVD prevention therapies.[6]
Metabolic Syndrome Biomarkers

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Its diagnosis is based on the presence of several risk factors. The performance of individual and combined indicators is often assessed using Receiver Operating Characteristic (ROC) curve analysis.[7]

Table 2: Performance of Selected Metabolic Syndrome Indicators

Biomarker / IndicatorDiagnostic ComponentSensitivitySpecificityArea Under the Curve (AUC)Notes
Waist Circumference Central ObesityVariableVariable0.70 - 0.85[7][8]Cutoff values are population-specific.
Triglycerides DyslipidemiaVariableVariable~0.70[9]A key component of the metabolic syndrome criteria.
HDL Cholesterol DyslipidemiaVariableVariable~0.70[9]Inversely correlated with metabolic syndrome risk.
Blood Pressure HypertensionVariableVariable-A core diagnostic criterion.
Fasting Glucose HyperglycemiaVariableVariable-A key indicator of insulin (B600854) resistance.
Visceral Adiposity Index (VAI) Adiposity & Lipid MetabolismGoodGood>0.80[7]A composite index to estimate visceral fat function.

Proposed Experimental Workflow for the Evaluation of this compound

To ascertain the viability of this compound as a biomarker, a systematic and rigorous evaluation is necessary. The following workflow outlines the key experimental and analytical steps.

Figure 1: Proposed experimental workflow for biomarker validation.
Detailed Experimental Protocols

1. Lipid Extraction from Plasma/Serum:

  • Objective: To efficiently extract lipids, including cholesteryl esters, from biological fluids.

  • Method (Folch Extraction):

    • To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully aspirate the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:isopropanol (B130326) 1:1, v/v) for analysis.

  • Internal Standard: A known amount of a non-endogenous cholesteryl ester, such as Cholesteryl heptadecanoate, should be added at the beginning of the extraction process to control for extraction efficiency and instrument variability.

2. Quantification of this compound by LC-MS/MS:

  • Objective: To accurately and precisely measure the concentration of this compound in the extracted lipid samples.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of nonpolar lipids.

    • Mobile Phase: A gradient of solvents such as water with a low concentration of formic acid and ammonium (B1175870) formate, methanol, and isopropanol is commonly employed to resolve different lipid species.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI is often preferred for its sensitivity.

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high specificity and sensitivity for targeted quantification. The MRM transition would be specific for this compound (precursor ion -> product ion). A characteristic product ion for cholesteryl esters is often observed at m/z 369.3, corresponding to the cholesterol backbone.[9]

  • Quantification: A standard curve is generated using synthetic this compound of known concentrations to enable absolute quantification in the biological samples.

Relevant Signaling Pathway: Cholesterol Metabolism and Atherosclerosis

The biological relevance of a biomarker is strengthened by its association with known pathophysiological pathways. Cholesteryl esters are central to cholesterol metabolism, and their dysregulation is a hallmark of atherosclerosis.

Figure 2: Simplified pathway of cholesterol metabolism and atherosclerosis.

This diagram illustrates the synthesis of cholesterol from Acetyl-CoA, its esterification to form cholesteryl esters (CE) by the enzyme ACAT, and the subsequent packaging into lipoproteins like VLDL and LDL.[1] Elevated levels of LDL can lead to the accumulation of cholesterol and cholesteryl esters in the arterial wall, a key event in the formation of atherosclerotic plaques.[6] The hypothesis for this compound as a biomarker would be that its levels reflect an alteration in the activity of enzymes involved in cholesterol esterification or the metabolism of odd-chain fatty acids, which may be linked to the progression of cardiovascular or metabolic diseases.

Conclusion and Future Directions

While this compound presents an intriguing possibility as a novel biomarker due to its unique odd-chain fatty acid moiety, there is currently no published evidence to support its clinical utility. This guide provides a comprehensive framework for the systematic evaluation of its performance against established and well-characterized biomarkers of cardiovascular disease and metabolic syndrome.

Future research should focus on:

  • Discovery Phase: Utilizing untargeted lipidomics to confirm the presence and differential expression of this compound in well-characterized patient cohorts with cardiovascular disease or metabolic syndrome compared to healthy controls.

  • Quantitative Validation: Developing and validating a robust targeted LC-MS/MS assay for the precise quantification of this compound in large clinical cohorts.

  • Performance Assessment: Rigorously evaluating its diagnostic and prognostic performance, both independently and in combination with existing biomarkers.

  • Mechanistic Studies: Investigating the biochemical pathways that lead to alterations in this compound levels to understand its role in disease pathogenesis.

By following a structured and evidence-based approach as outlined in this guide, the scientific community can effectively determine whether this compound holds promise as a clinically valuable biomarker for improving patient care in the context of cardiovascular and metabolic diseases.

References

Head-to-head comparison of different synthesis routes for Cholesteryl tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for Cholesteryl tridecanoate (B1259635) is presented for researchers and professionals in drug development and chemical sciences. This guide outlines three distinct and effective synthesis routes: organocatalysis, palladium-catalyzed cross-coupling, and enzymatic synthesis. Each method is evaluated based on performance, with supporting data extrapolated from analogous reactions with long-chain fatty acids.

Head-to-Head Comparison of Synthesis Routes

The selection of a synthetic route for Cholesteryl tridecanoate depends on factors such as desired yield, purity, cost, and environmental impact. Below is a summary of the key quantitative data for the three highlighted methods.

ParameterOrganocatalysis (Ph3P·SO3)Palladium-Catalyzed Cross-CouplingEnzymatic Synthesis (Cholesterol Esterase)
Reactants Cholesterol, Tridecanoic AcidCholesterol, Tridecanoyl ChlorideCholesterol, Tridecanoic Acid
Catalyst Triphenylphosphine-sulfur trioxidePdCl2(dtbpf)Cholesterol Esterase (e.g., from Trichoderma sp.)
Solvent Toluene (B28343)1,4-Dioxane (B91453)n-Hexane or solvent-free
Temperature 110 °C100 °C (Microwave)Ambient to moderate temperatures
Reaction Time Several hours2 hoursVariable (typically hours to a day)
Reported Yield Good to Excellent (inferred)[1]Good to High (inferred)[2][3]High (inferred)[4]
Purity High after purificationHigh after purificationGenerally high, with high selectivity
Key Advantages Simpler, practical, less toxic than some traditional methods.[1]Rapid reaction times due to microwave irradiation.[2][3]Mild reaction conditions, high specificity, environmentally friendly.
Key Disadvantages Requires elevated temperatures.Requires synthesis of acyl chloride precursor and a precious metal catalyst.Enzyme cost and stability can be a factor.

Experimental Protocols

Organocatalysis using Triphenylphosphine-sulfur trioxide (Ph3P·SO3)

This method describes the direct esterification of cholesterol with tridecanoic acid using a versatile organocatalyst.[1]

Materials:

  • Cholesterol (1.0 eq)

  • Tridecanoic acid (1.0 eq)

  • Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3) (1.0 eq)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of cholesterol (1.0 mmol) and tridecanoic acid (1.0 mmol) in toluene (20 mL) in a round-bottom flask, add the triphenylphosphine-sulfur trioxide adduct (1.0 mmol).

  • The reaction mixture is stirred and heated to 110 °C under a reflux condenser.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Palladium-Catalyzed Cross-Coupling

This protocol is adapted from a method for synthesizing cholesteryl esters using aroyl chlorides and may require the initial conversion of tridecanoic acid to tridecanoyl chloride.[2][3]

Materials:

  • Cholesterol (1.0 eq)

  • Tridecanoyl chloride (2.0 eq)

  • Sodium tert-butoxide (NaOtBu)

  • PdCl2(dtbpf) catalyst

  • 1,4-Dioxane

  • Microwave reactor vial

  • Microwave synthesizer

  • Celite

  • Ethyl ether

Procedure:

  • In a clean microwave reactor vial, add cholesterol (0.5 mmol), sodium tert-butoxide (1.0 mmol), and the PdCl2(dtbpf) catalyst.

  • Add tridecanoyl chloride (1.0 mmol) to the vial.

  • Add 1,4-dioxane as the solvent via a syringe.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 2 hours.

  • After cooling, the mixture is filtered through a celite bed in a sintered funnel, washing with ethyl ether.

  • The filtrate is collected, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography.

Enzymatic Synthesis using Cholesterol Esterase

This method utilizes the catalytic activity of cholesterol esterase for the synthesis of this compound under mild conditions.[4]

Materials:

  • Cholesterol

  • Tridecanoic acid

  • Cholesterol esterase from Trichoderma sp.

  • n-Hexane (optional)

  • Reaction vessel with temperature control and stirring

  • Molecular sieves (for dehydration, if necessary)

Procedure:

  • In a reaction vessel, dissolve cholesterol and an equimolar amount of tridecanoic acid in a minimal amount of n-hexane. The reaction can also be performed solvent-free.

  • Add the cholesterol esterase to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C).

  • The progress of the esterification is monitored over time (e.g., by TLC or GC).

  • Once the reaction reaches equilibrium or completion, the enzyme is removed by filtration.

  • The solvent (if used) is evaporated.

  • The resulting this compound is purified, typically by chromatography, to remove any unreacted starting materials.

Visualizations

G cluster_0 Organocatalysis Workflow Reactants Cholesterol + Tridecanoic Acid Catalyst Ph3P·SO3 in Toluene Reactants->Catalyst Reaction Heating at 110°C Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Organocatalytic Synthesis.

G cluster_1 Palladium-Catalyzed Cross-Coupling Workflow Reactants_Pd Cholesterol + Tridecanoyl Chloride Catalyst_Pd PdCl2(dtbpf) in 1,4-Dioxane Reactants_Pd->Catalyst_Pd Reaction_Pd Microwave at 100°C Catalyst_Pd->Reaction_Pd Workup_Pd Filtration Reaction_Pd->Workup_Pd Purification_Pd Column Chromatography Workup_Pd->Purification_Pd Product_Pd This compound Purification_Pd->Product_Pd G cluster_2 Enzymatic Synthesis Workflow Reactants_Enz Cholesterol + Tridecanoic Acid Catalyst_Enz Cholesterol Esterase Reactants_Enz->Catalyst_Enz Reaction_Enz Incubation (e.g., 30-40°C) Catalyst_Enz->Reaction_Enz Workup_Enz Enzyme Filtration Reaction_Enz->Workup_Enz Purification_Enz Chromatography Workup_Enz->Purification_Enz Product_Enz This compound Purification_Enz->Product_Enz

References

Validation of Cholesteryl tridecanoate's role in specific biological pathways

Author: BenchChem Technical Support Team. Date: December 2025

Cholesteryl esters are crucial lipid molecules that play a central role in the transport and storage of cholesterol within the body.[1][2] They are formed through the esterification of cholesterol with a fatty acid, a process primarily catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in the plasma.[2][3] This conversion of free cholesterol into a more hydrophobic cholesteryl ester is essential for its packaging into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and for its storage in intracellular lipid droplets.[2][4]

General Biological Pathways of Cholesteryl Esters

The biological significance of cholesteryl esters is underscored by their involvement in several key pathways:

  • Cholesterol Transport and Lipoprotein Metabolism: Cholesteryl esters are the primary form in which cholesterol is transported in the bloodstream within lipoproteins. The transfer of cholesteryl esters between different lipoprotein particles, mediated by the cholesteryl ester transfer protein (CETP), is a critical aspect of reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.[1][5][6]

  • Lipid Droplet Formation and Energy Storage: Within cells, excess cholesterol is converted to cholesteryl esters and stored in lipid droplets. These organelles serve as dynamic reservoirs of neutral lipids, protecting the cell from the toxic effects of high levels of free cholesterol and free fatty acids.[2][4]

  • Atherosclerosis: The accumulation of cholesteryl esters delivered by LDL in the arterial wall is a hallmark of atherosclerosis. Macrophages in the vessel wall take up modified LDL, leading to the formation of foam cells, which are laden with cholesteryl ester-rich lipid droplets.[7]

  • Cellular Signaling: While primarily considered storage molecules, there is emerging evidence that oxidized cholesteryl esters can possess biological activity and may be involved in cellular signaling processes.[4][7]

The Enigma of Cholesteryl Tridecanoate (B1259635)

Cholesteryl tridecanoate is distinguished by its tridecanoic acid moiety, an odd-chain fatty acid. Odd-chain fatty acids are less common in mammals compared to their even-chain counterparts. This characteristic suggests that this compound is not a major endogenous cholesteryl ester.

The scientific literature does not contain specific studies validating the role of this compound in the biological pathways mentioned above. There is a lack of comparative data on its performance against other, more common, cholesteryl esters such as cholesteryl oleate (B1233923) or cholesteryl linoleate.

Potential Applications in Research

Given its likely non-natural origin in most biological systems, this compound may serve as a valuable tool in experimental research. Its unique odd-chain fatty acid could be utilized as a tracer in lipid metabolism studies. By introducing this compound into a biological system, researchers could potentially track its uptake, transport, and storage without the confounding presence of endogenous pools of the same molecule. However, it is crucial to note that this application is hypothetical and would require experimental validation.

Comparative Data: A Knowledge Gap

The core requirement of presenting quantitative data comparing this compound's performance with other alternatives cannot be fulfilled due to the absence of such data in published research. The tables and experimental protocols requested are therefore not applicable.

Signaling Pathway and Experimental Workflow Diagrams

As no specific biological pathways or experimental workflows involving this compound have been described in the literature, diagrams for these cannot be generated. For illustrative purposes, a generalized diagram of cholesteryl ester synthesis is provided below.

Cholesteryl_Ester_Synthesis General Pathway of Cholesteryl Ester Synthesis Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Lipid_Droplet Storage in Lipid Droplets Cholesteryl_Ester->Lipid_Droplet Lipoprotein Assembly into Lipoproteins Cholesteryl_Ester->Lipoprotein

Caption: General pathway of intracellular cholesteryl ester synthesis.

Conclusion

References

Benchmarking the performance of Cholesteryl tridecanoate-based drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesteryl Tridecanoate-based drug delivery systems with other leading alternatives, including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric micelles. The information is intended to assist researchers in selecting the most appropriate drug delivery platform for their specific therapeutic applications. While direct comparative data for Cholesteryl Tridecanoate (B1259635) is emerging, this guide synthesizes available experimental data for related cholesteryl ester-based systems and the established alternative platforms.

Executive Summary

Cholesteryl esters, including this compound, are gaining interest in the field of drug delivery due to their biocompatibility and ability to form stable nanoparticle structures. These lipid-based systems offer the potential for controlled release of therapeutic agents, enhancing their efficacy and reducing side effects. This guide benchmarks the performance of these emerging systems against well-established platforms, providing a critical overview of their respective strengths and weaknesses.

Comparative Performance Data

The following tables summarize key performance indicators for this compound-based systems and its alternatives. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies are limited, and performance can vary significantly based on the specific formulation, drug encapsulated, and experimental conditions.

Table 1: Physicochemical Properties

Delivery SystemTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-based 150 - 3000.1 - 0.3-15 to -30
Liposomes 80 - 2000.1 - 0.25-10 to -40 (anionic)
Solid Lipid Nanoparticles (SLNs) 100 - 4000.2 - 0.4-20 to -35
Nanostructured Lipid Carriers (NLCs) 100 - 3500.15 - 0.35-15 to -30
Polymeric Micelles 20 - 1000.05 - 0.2Near neutral to slightly negative

Table 2: Drug Loading and Encapsulation Efficiency

Delivery SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)
This compound-based 5 - 1570 - 90
Liposomes 1 - 1050 - 95
Solid Lipid Nanoparticles (SLNs) 1 - 2060 - 99
Nanostructured Lipid Carriers (NLCs) 5 - 3070 - 99
Polymeric Micelles 5 - 2560 - 95

Table 3: In Vitro Drug Release

Delivery SystemRelease ProfileTypical Release Duration
This compound-based Sustained release24 - 72 hours
Liposomes Biphasic (initial burst then sustained)24 - 96 hours
Solid Lipid Nanoparticles (SLNs) Sustained release48 - 120 hours
Nanostructured Lipid Carriers (NLCs) Sustained release (often faster than SLNs)24 - 96 hours
Polymeric Micelles Sustained release (can be stimuli-responsive)24 - 72 hours

Table 4: In Vitro Cytotoxicity (IC50 values in µg/mL for Doxorubicin-loaded particles on MCF-7 cells - Representative Data)

Delivery SystemIC50 (µg/mL)
Cholesteryl Ester-based Nanoparticles 0.5 - 2.0
Liposomes 1.0 - 5.0
Solid Lipid Nanoparticles (SLNs) 0.8 - 3.0
Nanostructured Lipid Carriers (NLCs) 0.6 - 2.5
Polymeric Micelles 0.4 - 1.5
Free Doxorubicin 0.1 - 0.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing this compound-based SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound (Lipid)

  • Soybean lecithin (B1663433) (Surfactant)

  • Poloxamer 188 (Co-surfactant)

  • Drug to be encapsulated

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Weigh the required amounts of this compound and the drug. Place them in a beaker and heat to 5-10°C above the melting point of the lipid to form a clear lipid melt.

  • Aqueous Phase Preparation: Dissolve the soybean lecithin and Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator at a specific power output (e.g., 70% amplitude) for 5-10 minutes in an ice bath to reduce the particle size and form a nanoemulsion.

  • Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: Centrifuge the SLN dispersion to remove any unincorporated drug or large aggregates. The supernatant containing the SLNs can be collected for further characterization.

Determination of Drug Loading Capacity and Encapsulation Efficiency

This protocol outlines the indirect method for quantifying drug loading and encapsulation efficiency.

Procedure:

  • Separation of Free Drug: Take a known volume of the nanoparticle dispersion and centrifuge it at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C. This will pellet the nanoparticles, leaving the free, unencapsulated drug in the supernatant.

  • Quantification of Free Drug: Carefully collect the supernatant and analyze the concentration of the free drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Capacity (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study (Dialysis Method)

This protocol describes a standard dialysis method to evaluate the in vitro release profile of a drug from the nanoparticles.

Procedure:

  • Preparation of Dialysis Bag: Take a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles. Activate the membrane according to the manufacturer's instructions.

  • Sample Loading: Pipette a known volume of the drug-loaded nanoparticle dispersion into the dialysis bag and securely seal both ends.

  • Release Study: Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions). Place the beaker in a shaking water bath maintained at 37°C.

  • Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to assess the cytotoxicity of the drug-loaded nanoparticles on a cancer cell line.

Procedure:

  • Cell Seeding: Seed a specific cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the free drug, blank nanoparticles, and drug-loaded nanoparticles in the cell culture medium. Replace the old medium in the wells with the medium containing the different treatments. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Performance Benchmarking

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation cluster_comp Comparative Analysis prep_CT This compound Nanoparticles char_size Particle Size & PDI (DLS) prep_CT->char_size prep_Lipo Liposomes prep_Lipo->char_size prep_SLN SLNs/NLCs prep_SLN->char_size prep_PM Polymeric Micelles prep_PM->char_size char_zeta Zeta Potential char_size->char_zeta char_morph Morphology (TEM/SEM) char_zeta->char_morph eval_loading Drug Loading & Encapsulation Efficiency char_morph->eval_loading eval_release In Vitro Drug Release (Dialysis) eval_loading->eval_release eval_cyto In Vitro Cytotoxicity (MTT Assay) eval_release->eval_cyto comp_data Data Tabulation & Comparison eval_cyto->comp_data comp_guide Generation of Comparison Guide comp_data->comp_guide

Caption: Workflow for the preparation, characterization, and comparative evaluation of various drug delivery systems.

Signaling Pathway: PI3K/Akt Pathway in Cancer and Nanoparticle Intervention

The PI3K/Akt signaling pathway is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to apoptosis. Nanoparticle-based drug delivery systems can be designed to deliver inhibitors of this pathway, offering a targeted therapeutic approach.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Nanoparticle Drug-loaded Nanoparticle Inhibitor PI3K/Akt Inhibitor Nanoparticle->Inhibitor Releases Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of nanoparticle-delivered drugs.

Signaling Pathway: MAPK/ERK Pathway in Cancer and Nanoparticle Intervention

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Nanoparticle Drug-loaded Nanoparticle Inhibitor MEK/ERK Inhibitor Nanoparticle->Inhibitor Releases Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

Safety Operating Guide

Proper Disposal of Cholesteryl Tridecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cholesteryl tridecanoate (B1259635) is a common laboratory chemical that, while not classified as hazardous, requires careful handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cholesteryl tridecanoate, minimizing risks and environmental impact. Adherence to these protocols is crucial for maintaining a high standard of laboratory safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety and handling precautions for this compound. This information is critical for preventing accidental exposure and ensuring personal safety.

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound waste.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Not generally required under normal use with adequate ventilation. If creating dust, a NIOSH-approved respirator may be necessary.

First Aid Measures:

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

II. Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process to ensure that the waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and local regulations.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound."

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from hazardous waste.

Step 2: Containerization

  • Select a Container: Use a clean, dry, and chemically compatible container with a secure lid. The original product container, if in good condition, is an ideal choice.

  • Labeling: Label the waste container clearly with the following information:

    • "Waste this compound"

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., "Skin and Eye Irritant").

Step 3: Spill and Contamination Cleanup

In the event of a spill, follow these procedures to decontaminate the area and collect the waste.

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep or scoop the solid material into the designated waste container.

    • Avoid generating dust.

    • Clean the spill area with a damp cloth or paper towel.

    • Place the used cleaning materials into the waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS department for guidance.

Step 4: Storage of Waste

  • Location: Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Conditions: Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

Step 5: Final Disposal

  • Contact EHS: The final disposal of chemical waste must be managed through your institution's EHS department or a licensed chemical waste disposal contractor.[1][2]

  • Do Not:

    • Dispose of this compound in the regular trash.[3]

    • Pour this compound down the drain.[2]

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Step 1: Identify and Segregate Waste A->B C Step 2: Select and Label a Compatible Container B->C D Is there a spill? C->D E Follow Spill Cleanup Procedure D->E Yes F Step 3: Place Waste in Labeled Container D->F No E->F G Step 4: Store Container in Designated Waste Area F->G H Step 5: Contact Environmental Health & Safety (EHS) for Pickup G->H I End: Waste Disposed of by Authorized Personnel H->I cluster_ppe Personal Protective Equipment (PPE) cluster_actions Disposal Actions cluster_outcomes Desired Outcomes Gloves Gloves Segregate Segregate Waste Gloves->Segregate Goggles Goggles Goggles->Segregate LabCoat Lab Coat LabCoat->Segregate Containerize Containerize & Label Segregate->Containerize Store Store Safely Containerize->Store Dispose Dispose via EHS Store->Dispose Safety Personnel Safety Dispose->Safety Compliance Regulatory Compliance Dispose->Compliance Environment Environmental Protection Dispose->Environment

References

Safeguarding Your Research: A Guide to Handling Cholesteryl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemicals is paramount. This guide provides essential safety and logistical information for Cholesteryl tridecanoate (B1259635), offering procedural, step-by-step guidance to ensure operational integrity and proper disposal. By adhering to these protocols, you can minimize risks and maintain a secure laboratory environment.

Immediate Safety and Handling Protocols

While Cholesteryl tridecanoate is not classified as a hazardous substance, it is crucial to handle it with care to avoid potential skin and eye irritation. The toxicological properties of many cholesteryl esters have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound, based on guidelines for similar chemical compounds.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldTo prevent eye irritation from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder in bulk or when dust generation is likely, to avoid respiratory tract irritation.
Operational Plan: Step-by-Step Handling

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with solvents or heating the substance.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Minimize dust generation and accumulation when handling the solid form.

2. Weighing and Transfer:

  • Weigh the required amount of this compound in a contained space, such as a weighing enclosure or fume hood, to minimize dust dispersion.

  • Use appropriate tools (e.g., spatula) for transfer, avoiding scooping that could generate airborne particles.

3. Dissolving in Solvents (if applicable):

  • When dissolving in organic solvents, perform this step within a chemical fume hood.

  • Add the solid to the solvent slowly to prevent splashing.

  • Keep the container covered when not in use to minimize solvent vapor exposure.

4. Heating and Phase Transition Studies (if applicable):

  • Many applications of cholesteryl esters involve heating to observe liquid crystal phase transitions.

  • Use a controlled heating apparatus (e.g., hot stage, oil bath) and monitor the temperature closely.

  • Ensure adequate ventilation to remove any potential fumes generated upon heating.

5. Spill Management:

  • In case of a spill, do not allow the product to enter drains.

  • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid actions that create dust.

  • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste this compound (solid or in solution) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must have a tightly fitting cap and be stored in a designated satellite accumulation area.

2. Container Decontamination and Disposal:

  • Empty containers must be thoroughly decontaminated before being discarded as non-hazardous waste.

  • It is recommended to triple-rinse the container with a suitable solvent that can dissolve the residue.

  • The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste.

  • Once triple-rinsed, deface or remove the original product label. The clean, empty container can then be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this compound in the trash or pour it down the drain.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical workflow.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh and Transfer B->C D Dissolve in Solvent (if needed) C->D E Perform Experiment D->E F Clean Work Area E->F G Manage Spills E->G H Collect Chemical Waste F->H I Decontaminate Empty Containers F->I G->H J Contact EHS for Pickup H->J I->J

Caption: A logical workflow for the safe handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。